Thp-peg12
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O13/c28-4-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-18-35-19-20-36-21-22-37-23-24-38-25-26-40-27-3-1-2-5-39-27/h27-28H,1-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLJOOQPRMPXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: The Role of Thp-PEG12 Linkers in PROTAC Design and Synthesis
Executive Summary
Thp-PEG12 (Tetrahydropyranyl-Polyethylene Glycol-12) represents a critical class of heterobifunctional linker reagents used in the modular synthesis of Proteolysis Targeting Chimeras (PROTACs). Its mechanism of action is bifurcated:
-
Synthetic Mechanism: The THP (Tetrahydropyran) moiety acts as an acid-labile protecting group, enabling orthogonal chemistry during the assembly of the E3 ligase ligand and the Protein of Interest (POI) ligand.
-
Biophysical Mechanism: The PEG12 chain functions as a hydrophilic spacer (approx. 40–50 Å extended length), governing the spatial proximity, solubility, and ternary complex stability required for efficient ubiquitination.
This guide details the chemical behavior of the THP cap, the linkerology of the PEG12 chain, and the protocols for its integration into high-value degraders.
Part 1: The Synthetic Mechanism (The THP Cap)
The "Thp" in this compound refers to the 2-tetrahydropyranyl group, a cyclic acetal used to mask hydroxyl functionalities. In PROTAC synthesis, which often involves complex multi-step convergent routes, the THP group prevents polymerization of the PEG chain and ensures site-selective conjugation.
Chemical Logic of THP Protection
The THP group protects the terminal alcohol of the PEG chain by forming a tetrahydropyranyl ether. This linkage is stable to:
-
Bases: (e.g., LiOH, K2CO3 used in ester hydrolysis).
-
Nucleophiles: (e.g., amines used in amide coupling).
-
Reducing Agents: (e.g., NaBH4).
-
Organometallics: (e.g., Grignard reagents).
This stability allows the other end of the PEG12 linker (often a carboxylic acid, amine, or mesylate) to be coupled to the first ligand (e.g., the E3 ligase binder like Thalidomide or VHL-ligand) without interference from the distal hydroxyl.
The Deprotection Mechanism
Once the first conjugation is complete, the THP group must be removed to reveal the hydroxyl group for the second conjugation step (attachment to the POI ligand). This proceeds via an acid-catalyzed hydrolysis.[1]
Mechanism Steps:
-
Protonation: The ether oxygen of the THP ring is protonated by a mild acid (e.g., p-Toluenesulfonic acid/pTSA).
-
Ring Opening/Elimination: The bond between the PEG oxygen and the THP carbon breaks, releasing the PEG-alcohol and generating a resonance-stabilized oxocarbenium ion.
-
Hydrolysis: The oxocarbenium ion reacts with water to form 5-hydroxypentanal (which exists in equilibrium with its hemiacetal form).
Visualization: The Synthetic Pathway
The following diagram illustrates the orthogonal assembly of a PROTAC using a this compound reagent.
Caption: Orthogonal assembly strategy using this compound. The THP group remains intact during the initial coupling, preventing side reactions, and is selectively removed to enable the final assembly.
Part 2: The Biophysical Mechanism (The PEG12 Linker)
Once the THP is removed and the PROTAC is synthesized, the PEG12 moiety dictates the physicochemical and pharmacological properties of the molecule.
Spatial Reach and Ternary Complex Formation
PEG12 is a relatively long linker. A single ethylene glycol unit (-CH2CH2O-) contributes approximately 3.5 Å to the linker length in an extended conformation.
-
Theoretical Extended Length: ~42–48 Å.
-
Hydrodynamic Reality: In aqueous solution, PEG chains adopt a random coil or "worm-like" chain conformation due to the gauche effect in the C-C bonds and anti conformation of C-O bonds.
Mechanism of Action in TPD (Targeted Protein Degradation): The PEG12 linker enables the "wrapping" or long-range reach required when the E3 ligase binding pocket and the POI binding pocket are deeply buried or situated on opposite faces of the proteins. It facilitates the formation of the Ternary Complex (POI:PROTAC:E3) .[2][][4]
-
Too Short: Steric clash prevents complex formation.
-
Too Long (PEG12 risk): High entropic penalty upon binding. The flexible chain must lose degrees of freedom to lock the proteins together. However, PEG12 is often used for "difficult" targets where shorter linkers fail to bridge the gap.
Solubility and Pharmacokinetics
PROTAC warheads (e.g., VHL ligands, kinase inhibitors) are often highly lipophilic.
-
The "Solubility Halo": The high polarity of the 12 oxygen atoms in the PEG12 chain recruits water molecules, significantly lowering the cLogP of the final molecule. This prevents aggregation and improves plasma solubility.
-
Permeability Trade-off: While PEG12 improves solubility, the high molecular weight and polarity can reduce passive membrane permeability.
Data Summary: PEG12 Physicochemical Profile[5]
| Property | Value / Characteristic | Impact on PROTAC |
| Formula | -(CH₂CH₂O)₁₂- | Hydrophilic backbone |
| Molecular Weight | ~530 Da (Linker only) | Adds significant mass; may impact oral bioavailability |
| Extended Length | ~45 Å | Enables bridging of distant binding sites |
| Conformation | Random Coil | High entropic cost; flexible |
| Solubility | High (Water/Polar Organic) | Rescues insoluble warheads |
| Metabolic Stability | Moderate | Susceptible to oxidative degradation (alcohol/aldehyde dehydrogenase) if terminal -OH is exposed |
Part 3: Experimental Protocols
Protocol A: Deprotection of this compound Intermediates
Objective: Remove the THP group to reveal the reactive hydroxyl after the first coupling step.
Reagents:
-
Substrate: this compound-Ligand conjugate (0.1 mmol)
-
Acid Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) or Pyridinium p-toluenesulfonate (PPTS).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step Procedure:
-
Dissolution: Dissolve 0.1 mmol of the Thp-protected intermediate in 5 mL of MeOH. Ensure complete solubility; mild sonication may be used.
-
Acid Addition: Add 0.1–0.2 equivalents of pTSA (catalytic amount).
-
Note: If the molecule contains acid-sensitive groups (e.g., Boc), use PPTS (a weaker acid) and heat to 55°C, or use Magnesium Bromide in ether for non-acidic deprotection.
-
-
Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the starting material (M+) and appearance of the alcohol product (M - 84 Da).
-
-
Quench: Add solid NaHCO₃ (approx. 5 equivalents) to neutralize the acid. Stir for 10 minutes.
-
Workup: Filter off the solids. Concentrate the filtrate under reduced pressure.
-
Purification: The crude alcohol is often pure enough for the next step. If not, purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Validating Linker Efficacy (Ternary Complex Assay)
Objective: Determine if the PEG12 linker successfully facilitates the interaction between the E3 ligase and the POI.
Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
Step-by-Step Workflow:
-
Labeling:
-
Label Recombinant E3 Ligase (e.g., Cereblon) with a Terbium donor fluorophore.
-
Label Recombinant POI (e.g., BRD4) with a fluorescent acceptor (e.g., GFP or chemically labeled dye).
-
-
Dosing: Prepare a serial dilution of the synthesized PEG12-PROTAC in assay buffer.
-
Incubation: Mix E3-Donor (5 nM), POI-Acceptor (5 nM), and PROTAC (variable concentration) in a 384-well plate. Incubate for 60 mins at RT.
-
Measurement: Excite at 340 nm; measure emission at 495 nm (Donor) and 520 nm (Acceptor).
-
Analysis: Calculate the TR-FRET ratio (Em520/Em495).
-
Hook Effect Check: Plot Signal vs. Log[PROTAC]. A bell-shaped curve indicates successful ternary complex formation. At high concentrations, binary complexes (PROTAC-E3 and PROTAC-POI) dominate, causing a signal drop (the Hook Effect).
-
Part 4: Visualization of the "Hook Effect" Mechanism
The PEG12 linker's role is to stabilize the peak of this curve. If the linker is too short, the peak amplitude is low (steric clash). If correct, a distinct bell curve appears.
Caption: The Hook Effect mechanism. The PEG12 linker is critical in the 'Optimal' phase, allowing the two proteins to bridge without steric interference.
References
-
Beshara, C. S., et al. (2020). "The Role of Linkers in PROTAC Design and Synthesis." ChemMedChem. Link
-
Cyrus, K., et al. (2011). "Impact of Linker Length on the Activity of PROTACs." Molecular BioSystems. Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for THP deprotection protocols).
-
BroadPharm. "PEG Linkers in PROTAC Development." BroadPharm Technical Notes. Link
-
Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link
Sources
role of the THP protecting group in peg linkers
Executive Summary
In the precise architecture of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is not merely a bridge but a critical determinant of pharmacokinetics and solubility. Polyethylene Glycol (PEG) linkers are ubiquitous, yet their synthesis presents a fundamental "Symmetry Problem": commercially available PEGs are typically homobifunctional (e.g., HO-PEG-OH).
This guide details the role of the Tetrahydropyranyl (THP) group as the industry-standard solution for breaking this symmetry. We will explore the mechanistic rationale, provide a self-validating experimental protocol, and analyze the orthogonality that makes THP indispensable for generating high-purity heterobifunctional linkers (e.g.,
Part 1: The Strategic Necessity of THP
The primary challenge in PEG linker synthesis is differentiating two identical hydroxyl termini. Attempting to functionalize one end of
-
~25% Unreacted Starting Material
-
~50% Desired Mono-functionalized Product
-
~25% Bi-functionalized Impurity (often inseparable by standard chromatography due to PEG polydispersity).
The THP Solution: The THP group is employed to "mask" one hydroxyl group, creating a temporary asymmetry. Its dominance in PEG chemistry stems from three factors:
-
Electronic Orthogonality: THP ethers are acetals.[1] They are stable to strong bases, nucleophiles, and reducing agents (conditions used to modify the free hydroxyl), but are cleaved rapidly by mild acid.
-
Atom Economy & Cost: Unlike silyl protecting groups (TBDMS) or benzyl ethers, Dihydropyran (DHP)—the reagent for THP—is inexpensive and adds minimal mass, preserving the atom economy of large-scale PEG synthesis.
-
Solubility Preservation: THP is moderately polar, ensuring the PEG chain remains soluble in organic solvents (DCM, THF) required for subsequent functionalization.
Part 2: Mechanistic Principles
The formation of the THP ether is an acid-catalyzed addition of the PEG hydroxyl to the enol ether double bond of 3,4-dihydro-2H-pyran (DHP).
Mechanism Diagram
The following diagram illustrates the formation of the oxocarbenium intermediate and the subsequent trapping by the PEG alcohol.
Figure 1: Acid-catalyzed protection mechanism via the oxocarbenium ion intermediate.
Critical Insight - Chirality: The addition of the PEG oxygen to C-2 of the pyran ring creates a new stereocenter. Because commercial DHP is racemic, the resulting THP-PEG is a mixture of diastereomers.
-
Impact: In NMR (
H or C), signals near the protection site will appear as complex multiplets or split peaks. Do not interpret this as impurity. It is an inherent feature of THP protection.
Part 3: Experimental Workflow & Protocols
Workflow: Synthesis of Heterobifunctional PEG (HO-PEG-N3)
This workflow demonstrates the "Symmetry Breaking" strategy.
Figure 2: Step-wise synthesis of Azide-PEG-Alcohol using THP protection.
Detailed Protocol: THP Protection of PEG-Diol
Note: This protocol assumes a 2 kDa PEG. Adjust stoichiometry for different MWs.
Reagents:
-
Polyethylene Glycol (dry, azeotroped with toluene if necessary)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 equivalents per hydroxyl to be protected)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) or p-Toluenesulfonic acid (pTSA) (0.05 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of HO-PEG-OH in anhydrous DCM (5 mL/g of PEG). Maintain under Nitrogen/Argon atmosphere.
-
Activation: Add the acid catalyst (PPTS is preferred for higher acid sensitivity; pTSA is faster). Stir for 5 minutes at 0°C.
-
Addition: Add DHP (12 mmol) dropwise over 10 minutes.
-
Expert Tip: Adding DHP slowly at 0°C minimizes polymerization of DHP itself.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Self-Validation (TLC):
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM:MeOH (9:1).
-
Stain: Iodine vapor or Dragendorff reagent (specific for PEG).
-
Result: The THP-protected PEG will have a higher
(less polar) than the starting diol.
-
-
Quenching (Critical): Add Triethylamine (TEA) (0.2 eq relative to acid) to neutralize the catalyst.
-
Why? If you concentrate the solution while acidic, the heat will reverse the reaction, removing the THP group.
-
-
Workup (PEG Specific):
-
Concentrate DCM to a viscous syrup.
-
Precipitate by pouring slowly into cold Diethyl Ether or MTBE with vigorous stirring.
-
Filter the white solid and dry under vacuum.
-
Part 4: Comparative Analysis
Why choose THP over other hydroxyl protecting groups?
| Feature | THP (Tetrahydropyranyl) | TBDMS (Silyl Ether) | Bn (Benzyl Ether) |
| Formation | Acid catalyzed (DHP) | Base catalyzed (Silyl chloride) | Base catalyzed (BnBr) |
| Cleavage | Mild Acid (pH 2-4) | Fluoride (TBAF) or Acid | Hydrogenolysis ( |
| Stability | Stable to Base, Nucleophiles | Unstable to Acid, Base (mod.)[1][2][3][4][5] | Very Stable |
| Atom Economy | Excellent (Adds | Moderate | Moderate |
| Cost | Very Low | High | Low |
| Chirality | Creates Stereocenter | Achiral | Achiral |
| Best Use | General PEG linkers | Analytical scale / High value | Permanent blocking |
Part 5: Stability & Troubleshooting
Stability Profile:
-
Stable: 1M NaOH, LiAlH4, NaH, Grignard reagents, Alkylating agents (Tosylation conditions).
-
Unstable: HCl, TFA, Acetic Acid (80%), Lewis Acids (
).
Common Failure Modes:
-
Premature Deprotection: Occurs during rotary evaporation if the reaction mixture is not neutralized with TEA first.
-
Incomplete Protection: Often due to wet PEG. PEG is hygroscopic; water competes with the alcohol for DHP, forming hemiacetal byproducts. Always dry PEG via azeotropic distillation with toluene before reaction.
-
"Impure" NMR: As noted, the diastereomeric center at the acetal carbon splits signals. Verify purity via MALDI-TOF MS or HPLC rather than relying solely on NMR peak multiplicity.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[3]
-
Haddleton, D. M., et al. (2016). "Synthesis of heterobifunctional polyethylene glycols: Polymerization from functional initiators." Polymer, 105, 177-189. [6]
-
Nagasaki, Y., et al. (2012). "Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method." Polymer Chemistry.
-
JenKem Technology. "Heterobifunctional PEG Derivatives and Linkers." Technical Catalog.
-
BroadPharm. "PEG Linkers and Reagents." Product Guide.
Sources
A Deep Dive into the Solubility of THP-PEG12: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Navigating the Nuances of Solubility in Drug Discovery
In the intricate landscape of drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of linker molecules are paramount. Among these, solubility stands as a critical gatekeeper, dictating a molecule's behavior from initial formulation to its ultimate pharmacokinetic profile. This guide provides an in-depth exploration of the solubility characteristics of THP-PEG12, a bifunctional linker comprised of a 12-unit polyethylene glycol (PEG) chain capped at both ends with a tetrahydropyranyl (THP) group. As a Senior Application Scientist, my aim is to not only present the theoretical underpinnings of this compound solubility but also to provide a practical, field-proven framework for its empirical determination and application. This document is designed for the discerning researcher, scientist, and drug development professional who requires a blend of robust scientific principles and actionable experimental insights.
Deconstructing this compound: A Tale of Two Moieties
To comprehend the solubility of this compound, we must first dissect its constituent parts: the hydrophilic polyethylene glycol (PEG) core and the lipophilic tetrahydropyranyl (THP) protecting groups. The interplay between these two opposing functionalities governs the molecule's overall solubility profile.
The Hydrophilic Engine: Polyethylene Glycol (PEG)
The PEG component, a polymer of 12 ethylene oxide units, is the primary driver of aqueous solubility. The repeating ether linkages in the PEG backbone are capable of forming hydrogen bonds with water molecules, rendering PEG and its derivatives highly soluble in aqueous solutions.[1] This hydrophilicity is a key attribute in drug delivery, as it can enhance the solubility of hydrophobic drug molecules.[2] However, the solubility of PEG derivatives is also influenced by their molecular weight; as the chain length increases, solubility in both water and organic solvents can decrease.[3]
The Lipophilic Gatekeepers: Tetrahydropyranyl (THP) Groups
The tetrahydropyranyl (THP) group is a common protecting group for alcohols in organic synthesis. Chemically, it is a cyclic ether, and its introduction to a molecule generally increases lipophilicity.[4] The presence of the two THP end-caps on the PEG12 chain significantly alters the solubility characteristics of the parent PEG diol. These bulky, nonpolar groups are expected to decrease the molecule's affinity for highly polar solvents like water and increase its solubility in organic solvents of moderate to low polarity.[5]
The Synergy of Structure: Predicting the Solubility of this compound
The overall solubility of this compound is a delicate balance between the hydrophilicity of the PEG12 core and the lipophilicity of the terminal THP groups. We can predict its general solubility behavior as follows:
-
High Solubility: Expected in moderately polar aprotic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF), as well as polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5][6] These solvents can effectively solvate both the polar PEG chain and the nonpolar THP groups.
-
Moderate to Low Solubility: Expected in less polar solvents like ethyl acetate and toluene. The solubility in alcohols like ethanol and methanol is likely to be moderate, influenced by the interplay of hydrogen bonding with the PEG chain and the hydrophobic nature of the THP groups.
-
Low to Negligible Solubility: Expected in highly polar protic solvents like water and in nonpolar aliphatic hydrocarbons such as hexane.[5][4] The hydrophobic THP groups will significantly hinder dissolution in aqueous media.
This predictive framework provides a strong starting point for solvent selection in synthesis, purification, and formulation development involving this compound.
Quantifying the Unknown: Experimental Determination of Solubility
While theoretical predictions are invaluable, empirical determination of solubility is essential for accurate and reproducible research and development. This section outlines robust, self-validating protocols for quantifying the solubility of this compound in various organic solvents.
The Foundational Principle: The Shake-Flask Method
The most common and straightforward method for determining equilibrium solubility is the shake-flask method. This involves agitating an excess of the solute (this compound) in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined.
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Sources
Technical Guide: THP-PEG12 Linkers in Precision Medicine
This guide details the chemical identity, strategic application, and experimental protocols for THP-PEG12-Alcohol , a specialized heterobifunctional linker used in precision drug development (PROTACs, ADCs).[]
Executive Summary
This compound (specifically This compound-Alcohol ) is a monodisperse polyethylene glycol (PEG) linker featuring a Tetrahydropyranyl (THP) protecting group on one terminus and a free hydroxyl group on the other.[] It acts as a critical "chemical bridge" in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[]
Its core value lies in orthogonal protection : the THP group masks one hydroxyl, allowing researchers to chemically modify the free end (e.g., attaching an E3 ligase ligand) without polymerization or side reactions. The THP group can subsequently be removed under mild acidic conditions to reveal the second hydroxyl for further conjugation.
Chemical Identity & Physical Properties[2]
The following data characterizes the mono-protected This compound-Alcohol , the most common derivative used for stepwise linker synthesis.
Core Specifications
| Property | Value |
| Product Name | This compound-Alcohol |
| IUPAC Name | 2-[2-[2-[...]-ethoxy]ethoxy]tetrahydropyran (simplified) |
| Molecular Formula | C₂₉H₅₈O₁₄ |
| Molecular Weight | 630.76 Da |
| CAS Number | Not universally assigned (Catalog-specific identifiers used) |
| Appearance | Colorless to light yellow viscous liquid or semi-solid |
| Solubility | Soluble in DMSO, DMF, DCM, Water |
| Purity Grade | Typically ≥95% (NMR/HPLC) |
Structural Composition
The molecule consists of a 12-unit ethylene glycol chain (
-
Terminus A: Hydroxyl (-OH) – Reactive handle.[]
-
Linker Body: PEG12 spacer – Provides solubility and flexibility.[]
-
Terminus B: Tetrahydropyranyl (THP) ether – Acid-labile protecting group.[]
Strategic Utility: Why Use this compound?
In complex organic synthesis, particularly for PROTACs, bifunctional linkers with two identical groups (like HO-PEG-OH) lead to uncontrollable polymerization or "double-ended" byproducts.[]
This compound solves this via Orthogonality:
-
Base Stability: The THP ether is stable under basic conditions (e.g.,
, NaH), allowing alkylation or etherification of the free hydroxyl end. -
Nucleophilic Stability: It resists attack by organometallics (Grignard reagents) and reducing agents (LiAlH₄).
-
Selective Deprotection: The THP group is cleaved only by acid catalysis (e.g., HCl, p-TsOH), revealing the latent hydroxyl only when needed.
Experimental Framework
Protocol A: General Conjugation Workflow (PROTAC Synthesis)
This workflow demonstrates how to use this compound-Alcohol to link two different ligands (Ligand A and Ligand B).
Step 1: Conjugation of Ligand A (Base-Catalyzed) []
-
Reagents: Ligand A-Halide (e.g., Tosylate/Mesylate), this compound-OH, NaH (Sodium Hydride).[]
-
Solvent: Anhydrous DMF or THF.
-
Procedure:
-
Dissolve this compound-OH in dry DMF at 0°C.
-
Add NaH (1.2 eq) and stir for 30 min to generate the alkoxide.
-
Add Ligand A-Halide dropwise.
-
Stir at RT for 4–12 hours.
-
Outcome: this compound-O-Ligand A. (THP remains intact).[]
-
Step 2: THP Deprotection (Acid-Catalyzed) []
-
Reagents: p-Toluenesulfonic acid (p-TsOH) or HCl (4M in dioxane).[]
-
Solvent: Methanol (MeOH) or DCM/MeOH mixture.
-
Procedure:
-
Dissolve the intermediate (this compound-O-Ligand A) in MeOH.[]
-
Add catalytic p-TsOH (0.1 eq).[]
-
Stir at RT for 1–2 hours. Monitor via TLC (THP is less polar; product is more polar).
-
Neutralize with
, filter, and concentrate. -
Outcome: HO-PEG12-O-Ligand A.
-
Step 3: Conjugation of Ligand B
-
Reaction: Mitsunobu reaction or alkylation of the newly revealed hydroxyl with Ligand B.
Protocol B: Self-Validating Quality Control
To ensure the integrity of the linker before and after reactions, use these validation checkpoints:
-
¹H NMR (DMSO-d6):
-
THP Signal: Look for the characteristic acetal proton (O-CH-O) multiplet at ~4.55–4.65 ppm .[] Its disappearance confirms deprotection.
-
PEG Backbone: Strong peak at ~3.5–3.6 ppm (approx 48-50 protons).[]
-
-
Mass Spectrometry (LC-MS):
-
Protected: Observe
or . -
Deprotected: Mass shifts by -84 Da (Loss of THP,
).[]
-
Visualization: Synthesis Logic
The following diagram illustrates the strategic deprotection workflow for PROTAC synthesis using this compound.[]
Figure 1: Stepwise synthesis workflow utilizing the orthogonal stability of the THP protecting group.
Storage & Handling
-
Storage: -20°C under nitrogen or argon atmosphere.
-
Stability: Hygroscopic. Avoid prolonged exposure to moisture, which may hydrolyze the THP group over time if trace acid is present.
-
Reconstitution: Allow vial to warm to room temperature before opening to prevent condensation.
References
-
MedChemExpress (MCE). this compound-alcohol Product Datasheet. Retrieved from .
-
BroadPharm. this compound-alcohol: PEG Linkers for PROTAC Synthesis. Retrieved from (Note: Catalog reference for structural analog m-PEG12-alcohol used for comparative data).[]
-
Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[] (Canonical text for THP deprotection mechanisms).
-
An, S., et al. (2018). "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs."[] EBioMedicine, 36, 553-562.[]
Sources
A Technical Guide to the Utilization of THP-PEG12 Linkers in Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Tetrahydropyranyl-PEG12 (THP-PEG12) linkers, a critical component in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). We will delve into the commercial sources of these linkers, their unique chemical properties, and provide detailed, field-proven protocols for their application in research settings.
I. The Strategic Importance of this compound Linkers in Bioconjugation
The development of targeted therapeutics, such as ADCs, hinges on the precise and controlled delivery of a potent payload to its intended target. The linker connecting the targeting moiety (e.g., a monoclonal antibody) to the therapeutic agent is a pivotal element in the design of these complex molecules.[1] The this compound linker offers a unique combination of features that address several key challenges in this field.
The polyethylene glycol (PEG) component, consisting of 12 repeating ethylene glycol units, imparts favorable pharmacokinetic properties.[2] The hydrophilic nature of the PEG chain enhances the solubility of the entire ADC, mitigating the aggregation issues often associated with hydrophobic payloads.[3] This increased solubility and hydrodynamic volume also contribute to a longer circulation half-life by reducing renal clearance.[3]
The tetrahydropyranyl (THP) group serves as an acid-labile protecting group for a hydroxyl functionality on the linker. This allows for a staged conjugation strategy where the payload can be attached to the linker, and the targeting molecule can be subsequently conjugated without unwanted side reactions. The THP group remains stable under neutral and basic conditions but can be efficiently cleaved in the acidic environment of endosomes and lysosomes within the target cell, facilitating the release of the active payload.[4][5] This pH-sensitive release mechanism is a cornerstone of developing effective and safe targeted therapies.
II. Commercial Availability of this compound for Research
A number of specialized chemical suppliers provide this compound and its derivatives for research purposes. These suppliers offer a range of functionalized linkers to accommodate various conjugation chemistries. When selecting a supplier, researchers should consider factors such as purity, the availability of different functional groups, and the option for custom synthesis.
| Supplier | Featured this compound Products | Custom Synthesis |
| BroadPharm | This compound, THP-PEG4[2] | Yes |
| DC Chemicals | This compound, THP-PEG5[6] | Not explicitly stated |
| MedChemExpress | This compound-THP (for PROTACs), m-PEG12-OH[7] | Not explicitly stated |
| Creative PEGWorks | Wide range of PEG derivatives[8] | Yes[8] |
| JenKem Technology | Specializes in PEG linkers for ADCs[9] | Yes[9] |
III. The Chemistry of this compound: A Closer Look
The functionality of the this compound linker is rooted in the distinct properties of its two key components: the PEG12 spacer and the THP protecting group.
A. The Polyethylene Glycol (PEG) Spacer
The PEG12 spacer is a monodisperse chain of 12 ethylene glycol units. This well-defined length is crucial for ensuring the homogeneity of the final bioconjugate, which simplifies characterization and ensures batch-to-batch reproducibility. The hydrophilic nature of PEG is paramount, as it helps to overcome the solubility challenges posed by many potent cytotoxic payloads, which are often hydrophobic. By increasing the overall hydrophilicity of the ADC, the PEG linker reduces the propensity for aggregation, a major obstacle in the manufacturing and formulation of these complex biologics.
B. The Tetrahydropyranyl (THP) Protecting Group
The THP group is an acetal that serves as a protecting group for a hydroxyl moiety. It is introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran.[4] The resulting THP ether is stable to a wide range of reaction conditions, including basic, organometallic, and reducing environments. This stability is essential during the multi-step synthesis of an ADC, allowing for the selective modification of other functional groups on the linker, payload, or antibody.
The key feature of the THP group in the context of drug delivery is its acid lability. Upon internalization of the ADC into a target cell and trafficking to the acidic environment of the endosome (pH 5.0-6.5) and lysosome (pH 4.5-5.0), the acetal linkage is hydrolyzed, liberating the hydroxyl group and triggering the release of the payload.[5] This pH-dependent cleavage ensures that the potent cytotoxic agent is released preferentially at the site of action, minimizing off-target toxicity.
IV. Experimental Workflows: A Step-by-Step Guide
The following protocols provide a generalized framework for the synthesis of an Antibody-Drug Conjugate using a this compound linker. These should be considered as a starting point, and optimization may be necessary depending on the specific antibody, payload, and linker derivative used.
A. Workflow for ADC Synthesis with a this compound Linker
Sources
- 1. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. creativepegworks.com [creativepegworks.com]
- 9. JenKem Technology PEG Products for ADCs - JenKem Technology USA [jenkemusa.com]
Precision Bioconjugation with THP-PEG12: Orthogonal Linker Strategies
Executive Summary: The Orthogonal Advantage
In the architecture of complex bioconjugates—specifically PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs)—linker design is as critical as the payload itself. THP-PEG12 (Tetrahydropyranyl-PEG12-alcohol) represents a sophisticated solution to the "bifunctionality paradox."
To link two distinct molecules (e.g., an E3 ligase ligand and a target protein ligand), chemists need a homobifunctional chain (PEG) that behaves heterobifunctionally during synthesis. This compound achieves this via orthogonal protection : one end of the PEG12 chain is masked by an acid-labile Tetrahydropyranyl (THP) group, while the other remains a free hydroxyl (-OH). This allows for sequential, controlled conjugation without the risk of polymerization or symmetric byproducts.
This guide details the mechanistic principles, experimental workflows, and troubleshooting protocols for deploying this compound in high-value bioconjugation.
Chemical Identity and Mechanism
The Reagent Profile
This compound is a monodisperse polyethylene glycol linker. Its asymmetry is its defining feature.
| Property | Specification |
| Chemical Name | Tetrahydropyranyl-O-(CH₂CH₂O)₁₂-H |
| Abbreviation | This compound-OH |
| Molecular Weight | ~630.76 Da |
| Solubility | High (Water, DMSO, DMF, DCM, Methanol) |
| Reactive Group A | Hydroxyl (-OH) : Nucleophilic, oxidizable, activatable (e.g., to Tosylate).[1] |
| Protecting Group B | Tetrahydropyranyl (THP) : Acetal linkage.[2][3] Stable to base; cleaved by acid.[4] |
| Stability | Stable in basic conditions (pH > 8), reducing agents, and organometallics. |
Mechanism of Action: The Acetal Switch
The THP group functions as a cyclic acetal. In the absence of acid, it is inert, effectively "capping" one end of the PEG chain. This allows aggressive chemistry (e.g., alkylation, Mitsunobu reaction) to be performed on the free hydroxyl end without affecting the THP end.
The Deprotection Event: Upon exposure to mild acid (e.g., Pyridinium p-toluenesulfonate [PPTS] or dilute HCl), the acetal oxygen is protonated, leading to ring opening and hydrolysis. This reveals the second hydroxyl group, restoring the linker's bifunctionality for the final conjugation step.
Critical Distinction: Do not confuse the THP protecting group (Tetrahydropyranyl) with THP reducing agent (Tris(hydroxypropyl)phosphine). They are chemically distinct entities used in different stages of bioconjugation.
Strategic Workflows
The power of this compound lies in enabling Sequential Asymmetric Conjugation . The following diagram illustrates the standard workflow for synthesizing a PROTAC linker-payload intermediate.
Visualization: The Orthogonal Conjugation Cycle
Figure 1: Step-wise synthesis of a heterobifunctional linker using this compound. The THP group protects the second terminus until Ligand 1 is securely attached.
Experimental Protocols
Protocol A: Activation of Free Hydroxyl (Tosylation)
Objective: Convert the free -OH of this compound into a good leaving group (Tosylate) for subsequent nucleophilic substitution.
Materials:
-
This compound-OH (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: Dissolve this compound-OH in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.
-
Base Addition: Add TEA and cool the solution to 0°C on an ice bath.
-
Activation: Dropwise add a solution of TsCl in DCM.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (the Tosylate is UV active; the starting PEG is not).
-
Workup: Wash with water, brine, dry over MgSO₄, and concentrate.
-
Validation: 1H NMR should show aromatic Ts signals (~7.3, 7.8 ppm) and the disappearance of the terminal -OH proton.
Protocol B: THP Deprotection (The "Unmasking")
Objective: Remove the THP group to reveal the terminal hydroxyl without damaging the newly attached payload.
Method 1: Mild Deprotection (Recommended for acid-sensitive payloads)
-
Reagent: Pyridinium p-toluenesulfonate (PPTS) (0.1 – 0.2 eq).
-
Solvent: Ethanol or Methanol.[5]
-
Temperature: 55°C (warm) or RT (longer time).
-
Steps:
-
Dissolve the conjugate (this compound-Ligand) in Ethanol.
-
Add catalytic PPTS.
-
Stir at 55°C for 2–4 hours.
-
Quench: Neutralize with a drop of TEA if necessary, or simply concentrate and purify.
-
Purification: Silica gel chromatography is usually required to remove the cleaved THP byproduct (dihydropyran derivatives) and PPTS.
-
Method 2: Strong Deprotection (Fast, for robust payloads)
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Conditions: Stir at 0°C to RT for 30–60 minutes.
-
Note: This method is aggressive and may cleave other acid-labile groups (e.g., Boc, t-Butyl esters). Use only if the payload is stable.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Acid too weak or reaction time too short. | Switch from PPTS to p-TsOH (p-Toluenesulfonic acid) or increase temperature to 60°C. |
| Product Degradation | Acid concentration too high; payload instability. | Use Method 1 (PPTS) at Room Temperature. Add a scavenger (e.g., triethylsilane) if carbocation intermediates are reacting with the payload. |
| Poor Solubility | Payload is highly lipophilic. | This compound is amphiphilic, but if the payload is very greasy, use DMF/DCM mixtures instead of pure alcohol for the deprotection step. |
| Transesterification | Using Methanol with ester-containing payloads. | If your payload contains an ester, avoid Methanol/Ethanol during deprotection. Use HCl in THF/Water or Acetic Acid/THF/Water (4:2:1) to prevent ester exchange.[5] |
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for THP cleavage conditions: PPTS/EtOH).
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP) - Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. Discussions on Mild THP Removal Conditions in Complex Synthesis. Retrieved from [Link]
Sources
Methodological & Application
Thp-peg12 deprotection protocol using acidic conditions
Application Note: High-Fidelity Deprotection of Thp-PEG12 Linkers Under Acidic Conditions
Abstract & Strategic Context
In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the This compound (Tetrahydropyranyl-protected polyethylene glycol, 12-mer) motif serves as a critical, monodisperse hydrophilic spacer. The THP group is favored for its stability against strong bases and nucleophiles used during linker assembly. However, its removal—deprotection—is a pivotal step that often dictates the yield and purity of the final linker payload.
This guide details the acid-catalyzed hydrolysis of this compound. Unlike small hydrophobic molecules, PEG12 chains are amphiphilic, creating unique challenges in workup and purification (e.g., aqueous partitioning and "streaking" on silica). We present two protocols: a Mild Standard Protocol (PPTS) for sensitive substrates and a Rapid Protocol (HCl) for robust scaffolds, integrated with a self-validating purification strategy.
Mechanistic Foundation
The deprotection of THP ethers is an acid-catalyzed hydrolysis.[1][2][3] Understanding this mechanism is essential for troubleshooting incomplete reactions or side-product formation.
Key Chemical Transformation: The reaction converts the THP acetal into the free PEG alcohol and 5-hydroxyvaleraldehyde (which exists in equilibrium with its hemiacetal form, 2-hydroxytetrahydropyran).
Mechanism Diagram:
Figure 1: Acid-catalyzed hydrolysis pathway. The formation of the oxocarbenium ion is the rate-limiting step, driven by the stability of the cation and solvent polarity.
Critical Experimental Parameters
Before initiating the protocol, evaluate these three variables to ensure "Right First Time" success.
| Parameter | Recommendation | Scientific Rationale |
| Solvent System | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents stabilize the transition state (oxocarbenium ion) and prevent reversibility by overwhelming the equilibrium. |
| Acid Choice | PPTS (Mild) vs. HCl (Strong) | PPTS (Pyridinium p-toluenesulfonate) is buffered and gentle, ideal if the linker contains acid-sensitive groups (e.g., Boc, t-Butyl esters). HCl is faster but risks cleaving other protecting groups. |
| Concentration | 0.1 M - 0.2 M | PEG12 is viscous. High concentrations lead to poor mixing and entrapment of acid, causing local degradation. |
| Detection | Stain (Iodine/Dragendorff) | Pure PEG chains often lack UV chromophores. Do not rely solely on UV254 unless the linker has an aromatic cap. |
Protocol A: Mild Deprotection (PPTS Method)
Recommended for complex linkers containing other acid-sensitive moieties (e.g., Boc amines).
Reagents:
-
Substrate: this compound-X
-
Solvent: Methanol (HPLC Grade)
Step-by-Step Procedure:
-
Dissolution: Dissolve the this compound substrate in Methanol (0.1 M concentration).
-
Note: If the substrate is not fully soluble in MeOH, use a 1:1 mixture of DCM:MeOH.
-
-
Catalyst Addition: Add 0.1 to 0.2 equivalents of PPTS.
-
Why: PPTS is a weak acid salt. Only catalytic amounts are needed. Excess acid complicates the workup.
-
-
Reaction: Stir at 55°C for 4–6 hours.
-
Monitoring: Check TLC every 2 hours.
-
TLC Mobile Phase: 10% MeOH in DCM.
-
Visualization: Stain with Iodine vapor or KMnO4. The Product (PEG-OH) will be more polar (lower Rf) than the starting material.
-
-
Quench: Once conversion is >95%, cool to room temperature.
-
Workup (The "PEG" Challenge):
-
Option A (Small Scale <100mg): Evaporate solvent directly. Load the crude oil onto a flash column.
-
Option B (Large Scale >1g): Dilute with DCM. Wash with brine (saturated NaCl).
-
Caution: Do not use pure water for washes; PEG12 is highly water-soluble and will partition into the aqueous phase. Brine "salts out" the PEG into the organic layer.
-
-
Drying: Dry organic layer over Na2SO4, filter, and concentrate.
Protocol B: Rapid Deprotection (HCl Method)
Recommended for simple this compound intermediates where speed is prioritized and no acid-labile groups are present.
Reagents:
-
Substrate: this compound-X
-
Acid: 4M HCl in Dioxane or concentrated aqueous HCl
-
Solvent: Methanol or Ethanol[6]
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate in Methanol (0.1 M).
-
Acid Addition: Add 3–5 drops of 4M HCl in Dioxane (or 6M aq. HCl) per mmol of substrate. pH should be ~2–3.
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Note: Heating is usually unnecessary with mineral acids and may cause PEG chain degradation (autoxidation) if not careful.
-
-
Neutralization: Add solid NaHCO3 or triethylamine (TEA) until pH is neutral (pH 7).
-
Critical: Neutralize before concentrating to prevent acid-catalyzed polymerization or degradation during evaporation.
-
-
Filtration: Filter off solid salts (if NaHCO3 used).
-
Concentration: Evaporate solvent to yield crude oil.
Purification & Validation Strategy
Purifying PEG12 requires specific chromatographic conditions due to its polarity and lack of UV absorbance.
Workflow Diagram:
Figure 2: Decision tree for purification and detection of PEGylated species.
Chromatography Conditions:
-
Stationary Phase: Silica Gel (Standard) or C18 (Reverse Phase).
-
Mobile Phase (Silica): DCM : Methanol (0%
15% MeOH).-
Tip: Add 1% NH4OH to the mobile phase if "streaking" occurs. This deactivates acidic sites on the silica.
-
-
Mobile Phase (C18): Water : Acetonitrile (with 0.1% TFA).
Self-Validating Analytical Checkpoints:
-
NMR (1H):
-
Success Indicator: Disappearance of the acetal proton multiplet at
4.60–4.80 ppm . -
Purity Indicator: Appearance of the PEG backbone as a massive singlet/multiplet at
3.60 ppm .
-
-
Mass Spectrometry (LC-MS):
-
Look for the mass of [M+H]+ or [M+Na]+.
-
Note: PEG12 often ionizes as a "bell curve" of adducts if the starting material was not strictly monodisperse.
-
Troubleshooting
| Issue | Root Cause | Corrective Action |
| Incomplete Reaction | Equilibrium reached; water accumulation. | Add a molecular sieve to the reaction or switch to anhydrous MeOH to drive the equilibrium forward. |
| Low Yield (Workup) | Product lost to aqueous phase. | Saturate the aqueous layer with NaCl (Brine) and perform 5x extractions with DCM or Chloroform. |
| New Impurity by TLC | Acid-catalyzed dimerization or side-reaction. | Reduce temperature to RT and switch to Protocol A (PPTS). Ensure acid is neutralized immediately upon completion. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (The definitive guide on THP stability and removal).
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers (THP Ethers).
-
[Link]
-
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[4][5] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[2][3] The Journal of Organic Chemistry, 42(23), 3772–3774.
-
[Link]
-
- BroadPharm. (n.d.). PEG Linker Solubility and Handling Guide.
Sources
Application Notes & Protocols: Strategic Implementation of Thp-PEG12 Linkers in Solid-Phase Peptide Synthesis
I. Preamble: Advancing Peptide Synthesis through Innovative Linker Strategies
Solid-Phase Peptide Synthesis (SPPS) has fundamentally transformed the landscape of peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid sequences.[1][2] The success of SPPS is intrinsically linked to the continual innovation in its core components: solid supports, coupling reagents, and, critically, the strategic use of protecting groups and linkers.[1][3] This guide delves into the application of a specialized linker construct, the Tetrahydropyranyl-protected Polyethylene Glycol (Thp-PEG) linker, specifically focusing on a 12-unit PEG chain (Thp-PEG12), within the framework of modern peptide synthesis.
Polyethylene Glycol (PEG) linkers are widely employed to enhance the solubility and pharmacokinetic properties of peptides and other biomolecules.[4][5] Their incorporation can improve the handling of hydrophobic sequences during synthesis and confer advantageous therapeutic properties to the final product. The tetrahydropyranyl (Thp) group, a well-established acid-labile protecting group for hydroxyl functionalities, offers a unique strategic advantage in SPPS.[6][7] Its stability under basic conditions and facile removal under mild acidic conditions make it an excellent candidate for orthogonal protection schemes, particularly within the widely used Fmoc/tBu strategy.[6][8]
This document provides a comprehensive overview of the rationale, experimental design, and detailed protocols for the effective use of a this compound linker in SPPS. It is intended for researchers, scientists, and drug development professionals seeking to leverage advanced linker technologies for the synthesis of complex or modified peptides.
II. The this compound Linker: A Chemist's Perspective
The utility of a this compound linker in SPPS is rooted in the distinct chemical properties of its constituent parts: the tetrahydropyranyl (Thp) protecting group and the 12-unit polyethylene glycol (PEG12) spacer.
A. The Tetrahydropyranyl (Thp) Protecting Group: An Acid-Labile Sentinel
The Thp group is an acetal-type protecting group, typically used for hydroxyl moieties.[9] Its defining characteristic is its stability to a wide range of chemical conditions, including strong bases, nucleophiles, and organometallic reagents, while being readily cleaved under acidic conditions.[9] This chemical dichotomy is the cornerstone of its utility in an orthogonal protection strategy within Fmoc-SPPS.
-
Stability: The Thp ether linkage is completely stable to the standard conditions used for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF).[8] This stability is crucial, as it ensures the integrity of the linker throughout the iterative cycles of peptide chain elongation.
-
Lability: The Thp group is cleaved under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which is the standard reagent for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups (e.g., Boc, tBu).[8]
This compatibility allows for the selective deprotection of the Fmoc group at each cycle without affecting the Thp-protected linker, and the eventual removal of the Thp group during the final cleavage step.
B. The Polyethylene Glycol (PEG12) Spacer: A Modifier of Physicochemical Properties
The PEG12 component of the linker is a monodisperse chain of 12 ethylene glycol units.[10] The inclusion of this hydrophilic spacer between the solid support and the growing peptide chain offers several advantages:
-
Enhanced Solubility: The PEG chain can improve the solvation of the resin-bound peptide, which is particularly beneficial for hydrophobic or aggregation-prone sequences.[4] This can lead to more efficient coupling reactions and higher purity of the crude peptide.
-
Increased Flexibility and Accessibility: The PEG spacer physically distances the peptide from the resin matrix, potentially reducing steric hindrance and improving the accessibility of reagents to the reaction sites.[4]
-
Pharmacokinetic Modification: When the PEG linker remains attached to the peptide after cleavage (depending on the overall synthetic strategy), it can improve the solubility, stability, and in vivo circulation time of the final peptide-drug conjugate.[5]
The combination of the Thp protecting group and the PEG12 spacer creates a versatile tool for advanced peptide synthesis.
III. Experimental Workflow: this compound in Fmoc-SPPS
The following section outlines a comprehensive workflow for the integration of a hypothetical heterobifunctional Thp-O-(PEG)12-COOH linker into an Fmoc-based solid-phase peptide synthesis protocol. This workflow assumes the use of an aminomethylated solid support (e.g., Rink Amide AM resin) for the synthesis of a C-terminally amidated peptide.
A. Overall Synthesis Strategy
The overarching strategy involves the following key phases:
-
Linker Immobilization: Covalent attachment of the this compound-COOH linker to the amine-functionalized solid support.
-
Thp Deprotection: Selective removal of the acid-labile Thp group to expose a terminal hydroxyl group on the linker.
-
First Amino Acid Coupling: Esterification of the first Fmoc-protected amino acid to the newly exposed hydroxyl group.
-
Peptide Chain Elongation: Standard iterative cycles of Fmoc deprotection and amino acid coupling to assemble the desired peptide sequence.
-
Final Cleavage and Deprotection: Treatment with a strong acid cocktail to cleave the peptide from the resin and remove all acid-labile protecting groups.
This workflow is visually represented in the following diagram:
Caption: Orthogonal protection scheme in this compound SPPS.
IV. Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and solid support used.
A. Materials and Reagents
| Reagent/Material | Recommended Grade/Purity | Supplier (Example) |
| Rink Amide AM Resin (100-200 mesh) | 0.5-0.8 mmol/g | Sigma-Aldrich |
| Thp-O-(PEG)12-COOH | >95% | Custom Synthesis |
| Fmoc-amino acids | SPPS Grade | ChemPep |
| N,N'-Diisopropylcarbodiimide (DIC) | >99% | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | >99% | Sigma-Aldrich |
| HBTU, HATU, or HCTU | SPPS Grade | AAPPTec |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| Piperidine | Peptide Synthesis Grade | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | >99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, SPPS Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, SPPS Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | >98% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Sigma-Aldrich |
B. Protocol 1: Immobilization of this compound-COOH Linker
-
Resin Swelling: Swell 1.0 g of Rink Amide AM resin in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Reagent Preparation: In a separate vial, dissolve Thp-O-(PEG)12-COOH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the prepared linker solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
-
Capping (Optional but Recommended): To cap any unreacted amine sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. Wash as described in step 5.
C. Protocol 2: Thp Group Deprotection
This step must be performed with care to avoid premature cleavage of other acid-labile groups if they were present.
-
Resin Preparation: Wash the this compound-functionalized resin with DCM (3 x 10 mL).
-
Deprotection Cocktail: Prepare a solution of 5% TFA in DCM (v/v).
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 10 minutes.
-
Neutralization and Washing: Drain the acidic solution and immediately wash the resin with DCM (3 x 10 mL), followed by 10% DIPEA in DMF (2 x 10 mL), and finally DMF (3 x 10 mL).
D. Protocol 3: Coupling of the First Fmoc-Amino Acid
-
Reagent Preparation: In a separate vial, dissolve the first Fmoc-amino acid (4 equivalents relative to resin loading) and DMAP (0.1 equivalents) in DCM.
-
Activation: Add DIC (4 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin (from Protocol 2).
-
Agitation: Agitate the mixture at room temperature for 4-6 hours. Monitor the reaction using a Kaiser test.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL) and DMF (3 x 10 mL).
E. Protocol 4: Standard Fmoc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid in the sequence.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL).
-
Amino Acid Coupling:
-
Prepare a solution of the next Fmoc-amino acid (4 equivalents), a coupling agent (e.g., HBTU, 3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 45-60 minutes.
-
Monitor the reaction completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Return to Step 1 for the next amino acid.
F. Protocol 5: Final Cleavage and Peptide Precipitation
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptidyl-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5, v/v/w/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold diethyl ether solution (50 mL). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
V. Trustworthiness and Validation
The protocols described herein are based on well-established principles of solid-phase peptide synthesis and the known reactivity of the chemical moieties involved. [8][9][11]To ensure the success of the synthesis, the following validation steps are recommended:
-
Reaction Monitoring: The use of the Kaiser test (or an alternative ninhydrin-based test) after each coupling step is crucial to ensure that the reaction has gone to completion.
-
Mass Spectrometry: After the final cleavage, the crude product should be analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the identity and purity of the desired peptide.
-
Chromatographic Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of the crude peptide and for its subsequent purification.
By following these validation procedures, the researcher can have high confidence in the identity and quality of the synthesized peptide.
VI. Conclusion
The strategic use of a this compound linker offers a sophisticated approach to modern solid-phase peptide synthesis. By leveraging the orthogonal nature of the Thp protecting group in conjunction with standard Fmoc/tBu chemistry, researchers can access novel synthetic pathways for creating complex, modified, or aggregation-prone peptides. The hydrophilic PEG component further enhances the synthetic efficiency and can impart beneficial properties to the final product. The detailed protocols and workflows provided in this guide serve as a robust starting point for the successful implementation of this advanced linker strategy in the laboratory.
VII. References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.
-
Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(3), 344–353.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl ethers. Retrieved from [Link]
-
Valkenier, H., et al. (2014). Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. RSC Advances, 4(69), 36643-36651.
-
Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(3), 344-353.
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.
-
Albericio, F., & Kruger, H. G. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 28(15), 5849.
-
Kruger, H. G., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Organic Chemistry: Current Research, 12(2).
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Liu, R., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(23), 4345-4348.
-
Albericio, F., & Kruger, H. G. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health.
-
Danishefsky, S. J., et al. (2023). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 21(4), 815-819.
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- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
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Application Note: A Modular Approach to PROTAC Synthesis Featuring a Tetrahydropyranyl (Thp)-Protected PEG12 Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a Thp-peg12-based linker. PROTAC technology represents a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy.[1][2] This guide focuses on the strategic use of a polyethylene glycol (PEG) linker, which enhances solubility and pharmacokinetic properties, and the tetrahydropyranyl (Thp) protecting group, which enables a modular and convergent synthetic strategy. We will detail the rationale behind each synthetic step, provide robust, step-by-step protocols, and offer insights into the characterization and purification of the resulting bifunctional molecules.
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of target proteins.[3][4][5] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[6] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][6]
While the choice of ligands determines the PROTAC's target, the linker is far from a passive spacer. Its length, composition, and attachment points critically influence the physicochemical properties and biological activity of the final molecule.[1] PEG linkers are among the most common and effective scaffolds used in PROTAC design for several key reasons:[2][]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule, which is crucial for bioavailability and cell permeability.[8][][10][11]
-
Optimized Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents.
-
Flexibility and Length: The flexible nature of PEG chains allows the two ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex.[12] The ability to easily synthesize PEG linkers of various lengths enables systematic optimization of degradation efficiency.[2][10]
This guide focuses on a 12-unit PEG linker (PEG12), a length often found to be effective in spanning the distance required for ternary complex formation. To facilitate a modular and controlled synthesis, we employ a tetrahydropyranyl (Thp) protecting group. The Thp group is an acid-labile protecting group for alcohols, which allows for the sequential and regioselective attachment of the POI and E3 ligase ligands.
Overall Synthetic Strategy
The synthesis of a PROTAC is a multi-step process that benefits from a convergent approach, where the linker is sequentially coupled to the two distinct ligands. The use of an orthogonally protected linker, such as a Thp-protected PEG derivative, is central to this strategy. The overall workflow is depicted below.
Caption: General workflow for PROTAC synthesis using a Thp-protected PEG linker.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on the specific reactivity of their chosen ligands. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Thp Protection of a Hydroxyl-Terminated PEG Linker
Rationale: The first step is to protect the terminal hydroxyl group of a bifunctional PEG linker (e.g., HO-PEG12-CO2H). This prevents the hydroxyl group from participating in the subsequent amide coupling reaction. The Thp group is ideal as it is stable to the basic conditions of amide coupling but can be removed under mild acidic conditions that typically do not affect other functional groups in the PROTAC.[13][14]
Materials:
| Reagent | M.W. | Amount (Example) | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| HO-PEG12-COOH | ~622.7 g/mol | 1.0 g | 1.61 | 1.0 |
| 3,4-Dihydropyran (DHP) | 84.12 g/mol | 406 mg (0.43 mL) | 4.82 | 3.0 |
| Pyridinium p-toluenesulfonate (PPTS) | 251.30 g/mol | 40 mg | 0.16 | 0.1 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Procedure:
-
Dissolve HO-PEG12-COOH (1.0 eq) in anhydrous DCM (approx. 0.08 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 3,4-Dihydropyran (DHP, 3.0 eq). The use of excess DHP drives the reaction to completion.
-
Add a catalytic amount of PPTS (0.1 eq). PPTS is a milder acid catalyst than p-TsOH, which can be beneficial for sensitive substrates.[14]
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes.
-
Characterization: Confirm the structure of the product, Thp-O-PEG12-COOH, by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks for the Thp group will confirm successful protection.
Protocol 2: Coupling of Protected Linker to E3 Ligase Ligand
Rationale: This step involves forming a stable amide bond between the carboxylic acid of the protected linker and an amine on the E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands). Peptide coupling reagents like HATU are used to activate the carboxylic acid for efficient reaction.
Materials:
| Reagent | M.W. | Amount (Example) | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Thp-O-PEG12-COOH | ~706.8 g/mol | 500 mg | 0.71 | 1.0 |
| E3 Ligase Ligand-NH2 | (Varies) | (e.g., 200 mg) | 0.78 | 1.1 |
| HATU | 380.23 g/mol | 322 mg | 0.85 | 1.2 |
| DIPEA | 129.24 g/mol | 274 mg (0.37 mL) | 2.12 | 3.0 |
| Anhydrous DMF | - | 10 mL | - | - |
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Thp-O-PEG12-COOH (1.0 eq) and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. DIPEA acts as a non-nucleophilic base to neutralize the acid formed and maintain a basic pH for the reaction.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (Thp-O-PEG12-Ligand(E3)) by flash column chromatography or preparative HPLC.
-
Characterization: Confirm the structure by ¹H NMR and HRMS.
Protocol 3: Thp Deprotection to Reveal the Terminal Hydroxyl
Rationale: The Thp group is an acetal, which is readily cleaved under mild acidic conditions to regenerate the free hydroxyl group.[15] This hydroxyl will serve as the nucleophile in the final coupling step.
Caption: Mechanism of acid-catalyzed Thp deprotection.
Materials:
| Reagent | M.W. | Amount (Example) | Moles (mmol) |
|---|---|---|---|
| Thp-O-PEG12-Ligand(E3) | (Varies) | 400 mg | 0.45 |
| Acetic Acid (AcOH) | 60.05 g/mol | 6 mL | - |
| Tetrahydrofuran (THF) | - | 2 mL | - |
| Water (H2O) | - | 2 mL | - |
Procedure:
-
Dissolve the protected intermediate, Thp-O-PEG12-Ligand(E3), in a 3:1:1 mixture of AcOH:THF:H2O.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) to facilitate the reaction.
-
Monitor the deprotection by LC-MS (typically complete within 2-6 hours).
-
Workup: Once complete, carefully neutralize the acetic acid with a saturated aqueous solution of NaHCO3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purification: The crude product, HO-PEG12-Ligand(E3), can often be used in the next step without further purification. If necessary, purify by flash chromatography.
-
Characterization: Confirm the removal of the Thp group and the presence of the free hydroxyl by ¹H NMR and mass spectrometry.
Protocol 4: Final Coupling to the Warhead Ligand
Rationale: The final step is to couple the linker-E3 ligand intermediate with the warhead (POI ligand). The choice of reaction depends on the available functional groups. Here, we describe a Williamson ether synthesis, where the deprotected hydroxyl group acts as a nucleophile to displace a leaving group (e.g., a bromide) on the warhead.
Materials:
| Reagent | M.W. | Amount (Example) | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| HO-PEG12-Ligand(E3) | (Varies) | 200 mg | 0.24 | 1.0 |
| Warhead-Br | (Varies) | (e.g., 100 mg) | 0.26 | 1.1 |
| Sodium Hydride (NaH, 60% in oil) | 24.00 g/mol | 14 mg | 0.36 | 1.5 |
| Anhydrous DMF or Acetonitrile | - | 5 mL | - | - |
Procedure:
-
Caution! NaH is highly reactive with water. Ensure all glassware is dry and the reaction is under an inert atmosphere.
-
Dissolve the alcohol, HO-PEG12-Ligand(E3) (1.0 eq), in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.5 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for the formation of the alkoxide.
-
Add a solution of the warhead containing the leaving group (Warhead-Br, 1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Final Purification: The final PROTAC must be of high purity for biological evaluation. Purify the crude product using preparative reverse-phase HPLC.
-
Final Characterization: Confirm the identity and purity (>95%) of the final PROTAC molecule by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
The modular synthetic strategy outlined in this application note, centered on a Thp-protected PEG12 linker, offers a reliable and adaptable method for constructing novel PROTAC degraders. The use of a PEG-based linker provides significant advantages in terms of the final compound's physicochemical properties, while the Thp protecting group allows for a controlled, convergent synthesis. By carefully following these protocols and adapting them to specific ligand systems, researchers can efficiently assemble libraries of PROTACs for the systematic optimization of targeted protein degradation.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers. Retrieved February 5, 2026, from [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved February 5, 2026, from [Link]
-
Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2020). Novel approaches for the rational design of PROTAC linkers. Pharmacology & Therapeutics, 214, 107606. Retrieved February 5, 2026, from [Link]
-
JenKem Technology USA. (2024). PROTAC PEG Linkers. Retrieved February 5, 2026, from [Link]
-
Edmondson, S. D., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1108–1114. Retrieved February 5, 2026, from [Link]
-
JenKem Technology USA. (n.d.). PROTAC PEG LINKERS. Retrieved February 5, 2026, from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273-312. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved February 5, 2026, from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved February 5, 2026, from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved February 5, 2026, from [Link]
-
Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved February 5, 2026, from [Link]
-
Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(25), 5919-5927. Retrieved February 5, 2026, from [Link]
Sources
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- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTAC PEG LINKERS - JenKem Technology USA [jenkemusa.com]
- 6. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 12. chempep.com [chempep.com]
- 13. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for THP-PEG12 Linker in Antibody-Drug Conjugate (ADC) Development
Introduction: Engineering Precision in Payload Delivery
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1] The linchpin of this therapeutic strategy is the linker, a component that dictates the stability, pharmacokinetics, and ultimate efficacy of the ADC.[2] An ideal linker must remain stable in systemic circulation to prevent premature payload release and its associated off-target toxicities, yet efficiently liberate the cytotoxic agent upon internalization into the target cancer cell.[3]
This application note details the use of a novel THP-PEG12 linker, a cleavable linker system designed to address these critical requirements. This linker combines two key functional components:
-
A Tetrahydropyranyl (THP) ether group: This acid-labile moiety serves as the cleavage-triggering mechanism. It is stable at the physiological pH of blood (pH 7.4) but is rapidly hydrolyzed in the acidic environment of the endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) of cancer cells.[4]
-
A 12-unit polyethylene glycol (PEG) spacer: This hydrophilic chain enhances the aqueous solubility and stability of the ADC, mitigating the aggregation often caused by hydrophobic payloads.[5] The PEG spacer also improves the pharmacokinetic profile of the conjugate, potentially leading to a longer circulation half-life.[5]
The this compound linker offers a robust platform for the development of next-generation ADCs with an expanded therapeutic window, providing researchers with a tool to optimize both the efficacy and safety of their targeted therapies.
Mechanism of Action: Acid-Catalyzed Payload Release
The selective release of the cytotoxic payload from a this compound-linked ADC is predicated on the well-established principles of acid-catalyzed ether cleavage. The THP group, an acetal, is highly susceptible to hydrolysis under acidic conditions.
The process unfolds as follows:
-
ADC Internalization: Upon binding to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized via endocytosis.
-
Trafficking to Acidic Compartments: The endocytic vesicle containing the ADC matures into an endosome and subsequently fuses with a lysosome. This process is accompanied by a progressive drop in pH.
-
Acid-Catalyzed Cleavage: Within the acidic milieu of the late endosome and lysosome, the ether oxygen of the THP group is protonated.[6] This protonation converts the alkoxy group into a good leaving group.[6] The subsequent cleavage of the carbon-oxygen bond is facilitated by the formation of a stable, resonance-stabilized carbocation on the pyran ring.[7]
-
Payload Liberation: The cleavage of the THP linker results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can then exert its therapeutic effect.
This pH-dependent cleavage mechanism ensures that the potent payload is preferentially released inside the target cells, minimizing collateral damage to healthy tissues.
Caption: Intracellular trafficking and cleavage of the this compound ADC.
Experimental Protocols
This section provides detailed protocols for the synthesis of a bifunctional this compound linker, its conjugation to a monoclonal antibody and a payload, and the subsequent purification and characterization of the resulting ADC.
Part 1: Synthesis of a Bifunctional this compound-NHS Ester Linker
This protocol describes a plausible synthetic route for a heterobifunctional this compound linker possessing an NHS ester for reaction with antibody amines and a protected thiol group on the payload side, which is protected by the THP group.
Caption: Synthetic workflow for a bifunctional this compound linker.
Part 2: ADC Conjugation Protocol (via Lysine Residues)
This protocol outlines the conjugation of a this compound-payload construct to the surface-accessible lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-Payload-NHS Ester (dissolved in anhydrous DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), it must be exchanged into an amine-free buffer.[8]
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
Add 1/10th volume of 1 M Sodium Bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH for efficient NHS ester reaction.[9]
-
-
Linker-Payload Preparation:
-
Conjugation Reaction:
-
Add a calculated molar excess of the dissolved linker-payload to the antibody solution. A typical starting point is a 5-10 fold molar excess of linker-payload to antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[]
-
-
Quenching the Reaction:
| Parameter | Recommended Value | Rationale |
| Antibody Concentration | 2-5 mg/mL | Ensures efficient reaction kinetics without causing aggregation. |
| Conjugation pH | 8.3 | Optimizes the reactivity of the NHS ester with primary amines.[] |
| Linker:Antibody Ratio | 5-10 fold molar excess | Drives the reaction to completion; can be optimized to achieve the desired DAR. |
| Reaction Time | 1-2 hours | Sufficient for conjugation without significant antibody degradation. |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and protein stability. |
Table 1: Recommended parameters for the ADC conjugation reaction.
Part 3: ADC Purification Protocol
Purification is essential to remove unconjugated linker-payload, quenching reagent, and any aggregates. Size-Exclusion Chromatography (SEC) is a standard method for this purpose.[]
Materials:
-
SEC column with an appropriate molecular weight cutoff (e.g., suitable for separating ~150 kDa proteins from small molecules).
-
SEC Running Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
HPLC or FPLC system.
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.[13]
-
Sample Loading: Load the quenched conjugation reaction mixture onto the column.
-
Elution: Elute the sample with the SEC Running Buffer at a flow rate appropriate for the column.
-
Fraction Collection: Collect fractions corresponding to the high molecular weight peak, which represents the purified ADC. The unconjugated small molecules will elute in later fractions.
-
Pooling and Concentration: Pool the ADC-containing fractions and concentrate if necessary using an appropriate ultrafiltration device.
Part 4: ADC Characterization Protocols
A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the DAR and assessing the heterogeneity of the ADC preparation.[5] The addition of each hydrophobic drug-linker moiety increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[14]
Materials:
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Inject the sample onto the equilibrated HIC column.
-
Elute with a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength corresponding to the absorbance of the payload.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
-
| Species | Expected Elution Order | Rationale |
| DAR0 (Unconjugated) | First | Least hydrophobic, weakest interaction with the column.[14] |
| DAR2 | Second | Increased hydrophobicity compared to DAR0. |
| DAR4 | Third | Further increased hydrophobicity. |
| DAR6, DAR8... | Subsequent peaks | Elute in order of increasing hydrophobicity. |
Table 2: Expected elution profile of ADC species in HIC-HPLC.
B. In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.[15]
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Method for quantifying total antibody (e.g., ELISA) and conjugated antibody or released payload (e.g., LC-MS).
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.[16]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[15]
-
Sample Processing: Process the samples to separate the ADC from plasma proteins (e.g., using protein A affinity capture) or to extract the released payload.[17]
-
Quantification:
-
Quantify the amount of intact ADC remaining at each time point (e.g., by measuring the average DAR via HIC-HPLC or LC-MS).
-
Alternatively, quantify the amount of released payload in the plasma supernatant using LC-MS.[18]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the conjugate in plasma.
Conclusion
The this compound linker provides a versatile and effective platform for the development of acid-cleavable ADCs. Its design incorporates a pH-sensitive cleavage mechanism for targeted intracellular drug release and a hydrophilic PEG spacer to improve the overall physicochemical properties of the conjugate. The protocols outlined in this application note provide a comprehensive framework for the synthesis, purification, and characterization of this compound-based ADCs, enabling researchers to harness the full potential of this promising linker technology in their pursuit of more effective and safer cancer therapeutics.
References
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
- Kovtun, Y. V., et al. (2006). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 47(34), 6075-6078.
-
Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of bifunctional linkers 10, 16 and 18: (A) PEG-based linker... Retrieved from [Link]
-
PubMed. (2020, July 1). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2020, January 30). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. Retrieved from [Link]
-
Agilent. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from [Link]
-
iQ Biosciences. (n.d.). ADC Plasma Stability Assay. Retrieved from [Link]
-
Chromatography Online. (2025, April 22). Native HIC-MS of ADCs for DAR Species Determination and Identification. Retrieved from [Link]
-
Agilent. (n.d.). Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate. Retrieved from [Link]
-
PubMed. (1995, March 15). Synthesis of short polyoxyethylene-based heterobifunctional cross-linking reagents. Application to the coupling of peptides to liposomes. Retrieved from [Link]
-
Technology Networks. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved from [Link]
-
Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]
-
ACS Publications. (2016, May 31). RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. Retrieved from [Link]
-
Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]
-
Separation Science. (n.d.). How to analyse cysteine-linked ADC using HIC. Retrieved from [Link]
-
ACS Publications. (2017, August 3). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Retrieved from [Link]
-
Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. Retrieved from [Link]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. furthlab.xyz [furthlab.xyz]
- 9. biotium.com [biotium.com]
- 10. broadpharm.com [broadpharm.com]
- 13. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
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- 18. pubs.acs.org [pubs.acs.org]
reaction conditions for coupling Thp-peg12 to a primary alcohol
Executive Summary & Strategic Overview
Coupling a Thp-PEG12-alcohol (monoprotected polyethylene glycol) to a primary alcohol on a target molecule represents a classic but often misunderstood challenge in bioconjugation. Unlike amine-NHS coupling (amide bond) or click chemistry, linking two aliphatic primary alcohols to form an ether bond requires overcoming significant thermodynamic and kinetic barriers.
The Core Problem: Direct dehydration between two alcohols is harsh and non-selective. Furthermore, the standard Mitsunobu reaction is generally ineffective for coupling two aliphatic alcohols because the pronucleophile must be sufficiently acidic (pKa < 11-13), whereas primary alcohols have a pKa of ~16-17.
The Solution: This protocol utilizes an Activation-Substitution Strategy . We first convert the hydroxyl group of the this compound-OH into a reactive sulfonate ester (Tosylate), creating a distinct electrophile. This is followed by a controlled Williamson Ether Synthesis using the target alcohol as the nucleophile.
Reaction Logic & Mechanism
The workflow proceeds in two distinct phases to ensure regiospecificity and prevent homocoupling.
Phase 1: Activation (Tosylation)
We activate the this compound-OH rather than the target molecule.
-
Reasoning: PEG reagents are typically used in excess and are easier to purify. Activating the target molecule (often a complex drug or protein) risks stability and yield loss.
-
Chemistry: Reaction with p-toluenesulfonyl chloride (TsCl) converts the poor leaving group (-OH) into an excellent leaving group (-OTs).
Phase 2: Nucleophilic Substitution (Etherification)
-
Reasoning: The target primary alcohol is deprotonated by a non-nucleophilic base to form a highly reactive alkoxide.
-
Chemistry: The alkoxide attacks the PEG-Tosylate in an SN2 fashion, displacing the tosyl group and forming a stable ether linkage.
Figure 1: Strategic workflow for coupling this compound-OH to a primary alcohol via Tosylate activation.
Detailed Protocol
Materials & Reagents
| Reagent | Role | Grade/Notes |
| This compound-OH | Reagent | >95% Purity, Dry |
| Target Alcohol | Substrate | Dry, azeotroped with toluene if possible |
| p-Toluenesulfonyl chloride (TsCl) | Activator | Recrystallized preferred |
| Triethylamine (Et3N) | Base (Phase 1) | Distilled over CaH2 |
| Sodium Hydride (NaH) | Base (Phase 2) | 60% dispersion in mineral oil |
| Anhydrous DCM | Solvent (Phase 1) | <50 ppm H2O |
| Anhydrous DMF or THF | Solvent (Phase 2) | <50 ppm H2O, deoxygenated |
Phase 1: Activation of this compound-OH
Objective: Synthesize this compound-OTs.
-
Setup: In a flame-dried round-bottom flask under Argon atmosphere, dissolve This compound-OH (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Addition: Add Triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reaction: Add TsCl (1.2 equiv) portion-wise over 10 minutes.
-
Incubation: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (DCM/MeOH 95:5) or LC-MS. The product will be less polar than the starting material.
-
Workup:
-
Purification: Flash chromatography (SiO₂) is recommended to remove excess TsCl and DMAP.
Phase 2: Williamson Ether Coupling
Objective: React Target-OH with this compound-OTs.
-
Setup: In a flame-dried vial under Argon, dissolve the Target Alcohol (1.0 equiv) in anhydrous DMF (or THF).
-
Note: DMF is preferred for SN2 reactions due to its polar aprotic nature, which solvates cations and leaves the alkoxide "naked" and more reactive.
-
-
Deprotonation: Cool to 0°C. Add NaH (1.2 equiv).
-
Caution: Hydrogen gas evolution. Vent via a needle. Stir for 30 minutes at 0°C, then 15 mins at RT to ensure alkoxide formation.
-
Alternative: For base-sensitive substrates, use LiHMDS (1.1 equiv) at -78°C.
-
-
Coupling: Dissolve This compound-OTs (1.2 – 1.5 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the target alkoxide solution.
-
Reaction: Stir at RT for 12–24 hours.
-
Optimization: If reaction is sluggish, heat to 50–60°C.
-
-
Quenching: Cool to 0°C. Carefully add saturated NH₄Cl solution to quench excess base.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (critical step), then brine.
-
Purification: Purify via column chromatography or preparative HPLC.
Critical Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 2) | Moisture contamination | Strictly dry solvents (Molecular Sieves 4Å). NaH is moisture sensitive. |
| Elimination Byproduct | Base too strong / Temp too high | The tosylate can undergo E2 elimination to form a vinyl ether. Lower temperature; switch from NaH to Cs₂CO₃ (weaker base, longer time). |
| No Reaction | Steric Hindrance | If Target-OH is secondary or hindered, Williamson synthesis fails. Switch to acid-catalyzed etherification (Trichloroacetimidate method) - See Advanced Note below. |
| THP Loss | Acidic Conditions | THP is acid-labile. Ensure workup is neutral/basic. Avoid acidic silica gel (add 1% Et3N to eluent). |
Advanced Note: The Trichloroacetimidate Alternative
If the Williamson ether synthesis fails due to steric hindrance or base sensitivity, the Trichloroacetimidate Method (an acid-catalyzed variation) is the gold standard alternative.
-
Convert this compound-OH to this compound-O-C(=NH)CCl3 using Trichloroacetonitrile and DBU.
-
React this imidate with Target-OH using catalytic TMSOTf or BF3·OEt2.
-
Risk: The THP group is also acid-labile. This method requires careful Lewis Acid titration to avoid deprotecting the THP group prematurely.
-
References
-
Review of PEGylation Strategies
- Pasut, G., & Veronese, F. M. (2012).
-
Williamson Ether Synthesis Optimization
- Drauz, K., et al. (2002). "Ether Synthesis.
-
Mitsunobu Reaction Limitations (pKa rules)
- Swamy, K. C. K., et al. (2009).
-
This compound-Alcohol Reagent Data
-
MedChemExpress Product Data Sheet: "this compound-alcohol".[4]
-
Sources
Application Note: A Guide to Incorporating THP-PEG12 Linkers into Small Molecule Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of PEGylation
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a clinically validated strategy for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] For small molecule drugs, this modification can lead to significant improvements, including enhanced aqueous solubility, extended plasma half-life, reduced renal clearance, and decreased immunogenicity.[1][3][4] These benefits collectively contribute to more effective and safer therapeutics with the potential for less frequent dosing schedules, thereby improving patient compliance.[5]
This guide focuses on the practical application of a specific, advanced PEGylating reagent: Tetrahydropyranyl-Polyethylene Glycol (12 units)-linker (THP-PEG12-X, where X is a reactive group). The use of a Tetrahydropyran (THP) protecting group offers a critical advantage in complex, multi-step synthetic schemes. It allows for the selective and sequential conjugation of molecules, preventing unwanted side reactions and enabling the precise construction of sophisticated drug conjugates.
This document provides the scientific rationale, detailed experimental protocols, and data interpretation guidelines for incorporating this compound linkers into your small molecule drug design workflow.
Core Principles: Why Choose a THP-Protected PEG Linker?
The decision to use a this compound linker is rooted in the need for precise chemical control during the synthesis of a complex therapeutic.
The Role of the PEG12 Spacer
The monodisperse PEG12 spacer is a hydrophilic chain of a defined length.[3][6] Its primary functions are to:
-
Enhance Solubility: The PEG chain can significantly increase the solubility of hydrophobic small molecules in aqueous biological fluids.[3][4][6]
-
Improve Pharmacokinetics: By increasing the hydrodynamic volume of the small molecule, the PEG linker reduces the rate of renal clearance, thereby extending its circulation time in the bloodstream.[5][7][8]
-
Provide Steric Shielding: The PEG chain can sterically hinder the approach of proteolytic enzymes or antibodies, protecting the drug from degradation and reducing potential immunogenicity.[5][7]
The defined length of the PEG12 linker ensures batch-to-batch consistency and precise control over the distance between the small molecule and a future conjugation partner.[6]
The Strategic Importance of the THP Protecting Group
The THP group masks a hydroxyl (-OH) functionality on the distal end of the PEG linker, rendering it inert to many reaction conditions.[9][10] This is a key strategic element for several reasons:
-
Orthogonal Synthesis: It allows for a multi-step conjugation strategy. For example, the other end of the PEG linker (e.g., an NHS ester) can first be reacted with a small molecule. The THP group protects the hydroxyl group during this initial reaction.
-
Stability: THP ethers are stable under a wide range of conditions, including exposure to organometallics, hydrides, and strongly basic conditions.[10]
-
Controlled Deprotection: The THP group is an acetal that can be easily and cleanly removed under mild acidic conditions to reveal the free hydroxyl group for a subsequent reaction.[9][11][12] This acid-lability is the cornerstone of its utility as a protecting group.
dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 1. Strategic workflow for sequential conjugation using a THP-protected linker.", fontname="Arial", fontsize=10]; enddot Figure 1. Strategic workflow for sequential conjugation using a THP-protected linker.
Experimental Protocols
These protocols provide a framework for the conjugation and deprotection steps. Note: All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.
Protocol 1: Conjugation of this compound-NHS Ester to an Amine-Containing Small Molecule
This protocol details the reaction between an N-Hydroxysuccinimide (NHS) ester activated PEG linker and a primary amine on a small molecule drug (SMD) to form a stable amide bond.[13]
Materials:
-
This compound-NHS Ester
-
Amine-containing Small Molecule Drug (SMD-NH₂)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel and magnetic stirrer
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the SMD-NH₂ (1.0 equivalent) in the anhydrous solvent.
-
Reagent Addition: Add this compound-NHS Ester (1.1 to 1.5 equivalents) to the solution. The slight excess ensures complete consumption of the valuable small molecule.
-
Base Catalysis: Add DIPEA or TEA (2.0 to 3.0 equivalents). The base scavenges the NHS and any protons released, driving the reaction to completion.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress every 1-2 hours using an appropriate analytical technique.[14]
-
Thin Layer Chromatography (TLC): Observe the consumption of the starting SMD.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A superior method to directly observe the disappearance of the SMD starting material and the appearance of the new, higher molecular weight product peak.[15]
-
-
Quenching & Work-up: Once the reaction is complete (typically 4-24 hours), quench any remaining NHS ester by adding a small amount of an amine-containing reagent (e.g., ethanolamine). Remove the solvent under reduced pressure.
-
Purification: Purify the resulting THP-protected conjugate (SMD-PEG12-OTHP) using flash column chromatography or preparative HPLC to remove excess reagents and byproducts.
Protocol 2: Acid-Catalyzed Deprotection of the THP Group
This protocol describes the selective cleavage of the THP ether to reveal the terminal hydroxyl group. The key is using mild acidic conditions to avoid degradation of the small molecule or the newly formed amide bond.[10]
Materials:
-
Purified SMD-PEG12-OTHP
-
Protic solvent (e.g., Methanol (MeOH) or Ethanol (EtOH))
-
Mild acid catalyst (e.g., Pyridinium p-toluenesulfonate (PPTS), p-Toluenesulfonic acid (pTSA) - catalytic amount, or 80% Acetic Acid in water)
-
Weak base for quenching (e.g., saturated sodium bicarbonate solution)
Procedure:
-
Dissolution: Dissolve the purified SMD-PEG12-OTHP in the chosen protic solvent.
-
Acid Addition: Add a catalytic amount of the acid catalyst (e.g., 0.1 to 0.3 equivalents of PPTS).
-
Reaction: Stir the mixture at room temperature. The reaction is typically faster than the initial conjugation.
-
Monitoring: Monitor the deprotection closely by LC-MS, looking for the disappearance of the starting material and the appearance of the deprotected product, which will have a mass decrease corresponding to the THP group (84.06 Da).
-
Quenching: Once the reaction is complete (typically 1-4 hours), carefully quench the acid by adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extraction & Purification: Remove the organic solvent under reduced pressure. The aqueous residue can be extracted with an organic solvent like DCM or Ethyl Acetate. The combined organic layers are then dried, filtered, and concentrated. The final deprotected product (SMD-PEG12-OH) is purified by flash chromatography or preparative HPLC.
dot graph { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [style=invis];
} caption [label="Figure 2. Simplified mechanism of acid-catalyzed THP deprotection.", fontname="Arial", fontsize=10]; enddot Figure 2. Simplified mechanism of acid-catalyzed THP deprotection. [9][11][12]
Data Analysis and Characterization
Rigorous characterization at each step is essential for a self-validating protocol. LC-MS is the primary tool for monitoring reaction progress and confirming product identity.[15][16][17]
Interpreting LC-MS Data
-
Conjugation Step: Look for a new peak in the chromatogram with a longer retention time (due to increased size and modified polarity) and a mass corresponding to [M_SMD + M_this compound-NHS - M_NHS + H]⁺.
-
Deprotection Step: The product peak should shift, and its mass should decrease by exactly the mass of the THP protecting group minus a proton (C₅H₈O = 84.12 Da). The observed mass will be [M_conjugate - 84.06 + H]⁺.
Expected Mass Changes
| Step | Reaction | Starting Material (Mass = M) | Product | Expected Mass Change |
| 1 | Conjugation | SMD-NH₂ | SMD-PEG12-OTHP | + Mass of this compound-CO (~660 Da) |
| 2 | Deprotection | SMD-PEG12-OTHP | SMD-PEG12-OH | - Mass of C₅H₈O (~84 Da) |
| Note: Exact masses will vary based on the specific this compound-X reagent and the small molecule drug. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Conjugation | 1. Insufficient equivalents of PEG reagent. 2. Inactive/hydrolyzed NHS ester. 3. Steric hindrance on the small molecule. 4. Insufficient base. | 1. Increase equivalents of this compound-NHS to 1.5-2.0. 2. Use fresh, high-quality reagent stored under inert gas. 3. Increase reaction time and/or temperature (e.g., to 40°C). 4. Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA. |
| Incomplete Deprotection | 1. Insufficient acid catalyst. 2. Reaction time too short. | 1. Add a slightly larger catalytic amount of PPTS or pTSA. 2. Allow the reaction to proceed for a longer duration, monitoring by LC-MS. |
| Degradation of SMD | 1. Acid for deprotection is too strong. 2. Base used in conjugation is too strong or nucleophilic. | 1. Switch to a milder acid (e.g., PPTS instead of pTSA, or acetic acid). 2. Use a hindered, non-nucleophilic base like DIPEA instead of TEA. |
| Multiple Products Formed | 1. Multiple reactive sites on the SMD. 2. Diastereomer formation from the THP group. | 1. Protect other reactive sites on the SMD before PEGylation. 2. This is expected if the SMD is chiral; diastereomers may be separable by HPLC.[9] |
References
- Benchchem. An In-depth Technical Guide to Acid-PEG12-NHS Ester: Structure, Properties, and Applications.
- Alconcel, S. N., Baas, A. S., & Maynard, H. D. (2011). FDA-approved PEGylated drugs. Journal of the American Chemical Society, 133(45), 17909–17916.
- MolecularCloud. (2022). PEG Linkers And Their Applications In Different Fields.
- Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation, successful approach to improve proteins for medical applications. Current opinion in drug discovery & development, 13(2), 212–227.
- Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
- PurePEG. (2025). The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits.
- Di Iorio, P., et al. (2021). NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes. Molecules, 26(7), 2051.
- BroadPharm. (2020). What are PEG Linkers?.
- Benchchem. The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide.
- Organic Chemistry Portal. Tetrahydropyranyl Ethers.
- Chem Help ASAP. (2019). synthesis & cleavage of THP ethers [Video]. YouTube.
- DeFrees, S., et al. (2010). Methods for increasing protein polyethylene glycol (PEG) conjugation.
- Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in molecular biology, 899, 351–363.
- ACS Publications. (2023).
- PurePEG. (2025). Top 5 Applications of PEGylated Linkers in Bioconjugation.
- ResearchGate. (2021). NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes.
- Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.
- Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- Kumar, V. V., et al. (2012). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
- Mehr, F. P., & Moghimi, S. M. (2008). Pharmacokinetic Consequences of Pegylation. Journal of Biomedical Materials Research Part A, 86A(1), 265-277.
- Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Pharmaceutical Technology. (2008). The Benefits and Challenges of PEGylating Small Molecules.
- McGill University. Bioconjugation Techniques.
- Huang, L., et al. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 81(21), 8780–8787.
- ResearchGate. (2015). The Benefits and Challenges of PEGylating Small Molecules.
- ResearchGate. Bioconjugation reactions for covalent coupling of proteins to gold surfaces.
- National Institutes of Health.
- Royal Society of Chemistry. (2015). Recent advances in the tetrahydropyranylation and de-tetrahydropyranylation of alcohols and phenols. RSC Advances, 5(128), 105977-105999.
- ResearchGate. (2013). Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID.
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Application Note & Protocols: Strategies for Covalent Attachment of THP-PEG12 Linkers to Targeting Ligands
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the methodologies for conjugating Thp-PEG12 linkers to various targeting ligands. The process of PEGylation, or the attachment of Polyethylene Glycol (PEG) chains, is a cornerstone of modern drug delivery, enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] Specifically, this guide focuses on a discrete PEG linker, this compound, which incorporates a Tetrahydropyranyl (Thp) protecting group. This feature allows for a multi-stage bioconjugation strategy, where the final functionality can be revealed post-conjugation under mild acidic conditions. We will explore the fundamental principles, strategic considerations, and detailed, step-by-step protocols for attaching this versatile linker to common classes of targeting ligands, including those with amine, thiol, and carboxyl functional groups, as well as through bio-orthogonal click chemistry.
Introduction: The Strategic Value of this compound in Bioconjugation
PEGylation is a well-established process of covalently attaching PEG chains to molecules like proteins, peptides, or small drugs to improve their therapeutic profile.[1][3][4] Key advantages include increased hydrodynamic size, which reduces renal clearance and prolongs circulation half-life, enhanced aqueous solubility, and shielding from proteolytic enzymes and the host immune system.[5]
The this compound linker offers a unique combination of features:
-
Monodisperse PEG12 Chain: A discrete chain of 12 ethylene oxide units provides a defined spacer length, eliminating the polydispersity issues common with traditional PEG polymers and simplifying analytical characterization.[6]
-
Tetrahydropyranyl (THP) Protecting Group: The THP group is a stable acetal that effectively protects a hydroxyl group.[7] Its primary advantage is its stability to a wide range of reaction conditions (basic, reductive, oxidative) while being readily cleaved under mild acidic conditions (e.g., dilute TFA or acetic acid).[8][9] This allows for the primary conjugation to the targeting ligand to occur without interference, after which the THP group can be removed to unmask a hydroxyl group for subsequent modifications or to simply complete the construct.
This guide will detail the chemical strategies to form a stable covalent bond between a heterobifunctional this compound-X reagent (where 'X' is a reactive group) and a targeting ligand.
Pre-Conjugation: Foundational Strategy and Ligand Assessment
The success of any conjugation protocol hinges on a clear understanding of the targeting ligand and the chosen chemical approach. The selection of a conjugation strategy is dictated by the available functional groups on the surface of the ligand.
Identifying Targetable Functional Groups
-
Primary Amines (-NH₂): Found on the N-terminus of polypeptide chains and the side chains of lysine (Lys) residues. This is the most frequently targeted group due to its abundance and accessibility.[10][11]
-
Thiols/Sulfhydryls (-SH): Found on the side chains of cysteine (Cys) residues. These are less common but offer highly specific, site-selective conjugation.[3] Often, inter-chain disulfide bonds in antibodies can be selectively reduced to generate free thiols.[12]
-
Carboxylic Acids (-COOH): Located at the C-terminus and on the side chains of aspartic acid (Asp) and glutamic acid (Glu). Conjugation requires activation, typically via carbodiimide chemistry.[13]
-
Bio-orthogonal Handles (e.g., Azides, Alkynes): These non-native functional groups can be introduced into ligands through genetic engineering or chemical modification, enabling highly efficient and specific "click chemistry" reactions.[14][15]
Site-Specific vs. Random Conjugation
A critical decision is whether to pursue random or site-specific conjugation.
| Strategy | Description | Advantages | Disadvantages |
| Random | Targets abundant residues like lysines, resulting in a heterogeneous mixture of conjugates with varying sites of attachment and degrees of PEGylation.[10] | Simpler, faster protocol. No ligand engineering required. | Heterogeneous product, difficult to characterize. Potential for loss of activity if PEG attaches near the active/binding site.[10] |
| Site-Specific | Targets a unique, pre-defined site, such as an engineered cysteine, a terminal group, or a bio-orthogonal handle. | Homogeneous, well-defined product. Preserves biological activity.[16] Improved reproducibility. | Requires more complex ligand design or specific reaction conditions. May have lower overall yield. |
Core Conjugation Methodologies and Protocols
This section provides detailed protocols for the most common conjugation chemistries. It is assumed the user has a heterobifunctional this compound-X reagent, where X is the functional group designed to react with the targeting ligand.
Protocol 1: Amine-Reactive Conjugation via NHS Ester Chemistry
This protocol targets primary amines on a ligand using a this compound-NHS ester, forming a stable amide bond.
Caption: Workflow for conjugating a this compound-NHS ester to a ligand's primary amines.
-
Ligand Preparation:
-
Buffer exchange the targeting ligand into an amine-free buffer (e.g., 1x PBS, pH 7.4). Buffers containing primary amines like Tris or glycine are incompatible as they will compete in the reaction.[17]
-
Adjust the final concentration of the ligand to 1-5 mg/mL.
-
-
PEG Reagent Preparation:
-
Equilibrate the this compound-NHS ester vial to room temperature before opening to prevent moisture condensation.[18]
-
Immediately before use, prepare a 10-20 mM stock solution in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound-NHS stock solution to the ligand solution. The molar ratio of PEG to ligand is critical and must be optimized. Start with a 5 to 20-fold molar excess of the PEG reagent.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding a small molecule with a primary amine to consume any unreacted NHS ester. A final concentration of 20-50 mM Tris or hydroxylamine is effective.[17] Incubate for 15-30 minutes.
-
-
Purification:
Protocol 2: Thiol-Reactive Conjugation via Maleimide Chemistry
This highly specific protocol targets free sulfhydryl groups on cysteine residues using a this compound-Maleimide reagent to form a stable thioether bond.
Caption: Workflow for conjugating a this compound-Maleimide to a ligand's free thiols.
-
Ligand Preparation (Thiol Generation):
-
If the ligand contains disulfide bonds (e.g., antibodies), they must be reduced. Incubate the ligand with a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.[12] DTT can also be used but must be completely removed before adding the maleimide reagent.
-
Immediately remove the reducing agent via a desalting column or dialysis.
-
-
Buffer Exchange:
-
Transfer the reduced ligand into a conjugation buffer, typically PBS at pH 6.5-7.5. The maleimide-thiol reaction is most efficient and specific in this pH range.[3] Including 1-2 mM EDTA can prevent re-oxidation of thiols.
-
-
PEG Reagent Preparation:
-
Prepare a fresh 10 mM stock solution of this compound-Maleimide in DMSO or DMF. Maleimide groups can hydrolyze in aqueous solutions, so the stock should be made immediately before use.
-
-
Conjugation Reaction:
-
Add a 5 to 25-fold molar excess of the maleimide-PEG reagent to the ligand solution.
-
Incubate for 1-2 hours at room temperature or 4 hours at 4°C.
-
-
Quenching:
-
Add a free thiol like cysteine or β-mercaptoethanol to a final concentration of ~20 mM to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the conjugate using SEC, dialysis, or IEX chromatography to remove excess reagents and byproducts.[]
-
Protocol 3: Carboxyl-Reactive Conjugation via EDC/NHS Chemistry
This protocol couples a this compound-Amine to a ligand's carboxyl groups. It involves a two-step process where the carboxyl is first activated with EDC and NHS to form a semi-stable NHS ester, which then reacts with the amine on the PEG linker.
-
Ligand and Reagent Preparation:
-
Buffer exchange the ligand into an amine- and carboxyl-free buffer, such as MES buffer (2-(N-morpholino)ethanesulfonic acid), at pH 4.5-6.0.
-
Prepare fresh stock solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the same buffer or water.
-
Dissolve the this compound-Amine in the reaction buffer.
-
-
Activation of Ligand Carboxyls:
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to your ligand solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Immediately add the this compound-Amine to the activated ligand solution, using a 10 to 50-fold molar excess.
-
Adjust the reaction pH to 7.2-7.5 for optimal coupling to the amine.[17]
-
Incubate for 2 hours at room temperature.
-
-
Quenching & Purification:
-
The reaction can be stopped by adding hydroxylamine.[17]
-
Purify the final conjugate using SEC or dialysis to remove unreacted PEG and coupling reagents.
-
Post-Conjugation: Deprotection of the THP Group
A key step in using THP-protected linkers is the final deprotection to reveal the hydroxyl group. This is achieved through mild acid-catalyzed hydrolysis.
Caption: Acid-catalyzed hydrolysis mechanism for the removal of the THP protecting group.
-
Prepare the Conjugate:
-
Ensure the purified this compound-Ligand conjugate is in a suitable buffer or solvent that is stable to acidic conditions. For many proteins, an aqueous buffer is appropriate.
-
-
Acidic Treatment:
-
Add a mild acid to the solution. The choice and concentration of acid depend on the ligand's acid sensitivity.
-
For robust ligands: A solution of 2% Trifluoroacetic Acid (TFA) in dichloromethane (CH₂Cl₂) is effective.[9] The reaction is often complete in 30-60 minutes at room temperature.
-
For sensitive biomolecules: A milder condition, such as 80% aqueous acetic acid, can be used, though it may require longer incubation times or gentle heating.
-
-
-
Monitoring the Reaction:
-
If possible, monitor the deprotection using analytical HPLC or Mass Spectrometry to determine when the reaction is complete.
-
-
Neutralization and Purification:
-
Once complete, neutralize the acid with a suitable base (e.g., triethylamine for organic solvents or a phosphate buffer for aqueous solutions).
-
Purify the final deprotected conjugate using SEC, dialysis, or another appropriate chromatographic method to remove the acid, byproducts, and any remaining protected conjugate.
-
Characterization and Quality Control
Thorough characterization is essential to validate the success of the conjugation and deprotection steps.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess increase in molecular weight. | A distinct band shift upwards for the PEGylated ligand compared to the native ligand. |
| Mass Spectrometry (MS) | Determine the precise mass of the conjugate and the degree of PEGylation (number of PEG chains per ligand).[2][4] | Mass spectrum showing peaks corresponding to the ligand plus one or more this compound units. |
| HPLC (SEC, IEX, RP) | Determine purity, aggregation, and heterogeneity.[4] | SEC: Shift to an earlier elution time. IEX: Shift in retention time due to charge modification. |
| Functional Assays (e.g., ELISA, SPR) | Confirm that the ligand retains its biological binding activity after conjugation. | Binding affinity of the conjugate should be comparable to the unconjugated ligand. |
Conclusion
The use of a this compound linker provides a powerful and flexible platform for the advanced modification of targeting ligands. By leveraging well-established bioconjugation chemistries, researchers can attach this monodisperse linker with high efficiency. The key advantage lies in the acid-labile THP group, which allows for a controlled, post-conjugation unmasking of a terminal hydroxyl group. This enables multi-step synthetic strategies essential for creating complex, next-generation therapeutics and diagnostics. Careful optimization of reaction conditions, coupled with rigorous purification and characterization, is paramount to producing homogeneous and functionally active conjugates.
References
- Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. John Wiley & Sons, Ltd.
-
Bio-Synthesis, Inc. PEGylation. Available at: [Link]
-
Al-Aqeel, S., et al. (2023). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. MDPI. Available at: [Link]
-
Al-Hatamleh, M. A. I., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]
-
Dara, T., et al. (2024). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI. Available at: [Link]
-
White, C. J., et al. (2021). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. PMC. Available at: [Link]
-
Pharmaceutical Technology. (2005). Peptide PEGylation: The Next Generation. Available at: [Link]
-
Caliceti, P. (2021). Chemical Conjugation of PEG (Chapter 3). YouTube. Available at: [Link]
-
PharmiWeb.com. (2024). PEGylation Process: A Comprehensive Overview. Available at: [Link]
-
Hampton, M. B., et al. (2021). Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins. PMC. Available at: [Link]
-
Heger, E., et al. (2014). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. Available at: [Link]
-
Bloemen, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS One. Available at: [Link]
-
Healy, J. M., et al. (2005). Conjugation to polyethylene glycol polymer promotes aptamer biodistribution to healthy and inflamed tissues. PubMed. Available at: [Link]
-
Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Available at: [Link]
-
Agarwal, P., et al. (2013). Methods for site-specific drug conjugation to antibodies. PMC. Available at: [Link]
-
ResearchGate. (2015). Chemical conjugation of PEG-COO- with NH2 -aptamer?. Available at: [Link]
- Zhang, Y., et al. (2020). Drug Development through Modification of Small Molecular Drugs with Monodisperse Poly(ethylene glycol)s.
-
Confluore. PEG NHS Ester Protocol. Available at: [Link]
-
ADC Review. (2018). PEGs and Antibody-drug Conjugates a Versatile Approach. Available at: [Link]
- Pasut, G., & Veronese, F. M. (2009). PEGylation of Proteins as Tailored Chemistry for Optimized Bioconjugates.
-
Wang, Y., et al. (2016). PEGylation of bovine serum albumin using click chemistry for the application as drug carriers. PubMed. Available at: [Link]
-
Iacob, R. E., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers. Available at: [Link]
-
JenKem Technology. Activated PEGs for Amine PEGylation. Available at: [Link]
-
Labinsights. (2023). Application of PEG In Click Chemistry. Available at: [Link]
- Fee, C. J., & Van Alstine, J. M. (2004). Purification of PEGylated Proteins.
-
ResearchGate. (2015). What are the techniques to conjugate antibodies to PEGylated gold nanoparticles?. Available at: [Link]
- Roberts, M. J., et al. (2002).
-
JenKem Technology. Click Chemistry PEGs. Available at: [Link]
-
CEM Corporation. Protection and Deprotection. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpcscientific.com [cpcscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation - Bio-Synthesis, Inc. [biosyn.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labinsights.nl [labinsights.nl]
- 16. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care [mdpi.com]
- 17. broadpharm.com [broadpharm.com]
- 18. confluore.com [confluore.com]
- 19. researchgate.net [researchgate.net]
protocol for monitoring Thp-peg12 reaction progress by TLC or NMR
Executive Summary
The synthesis of Thp-PEG12 (Tetrahydropyranyl-protected Dodecaethylene Glycol) represents a critical step in the preparation of heterobifunctional linkers used in Antibody-Drug Conjugates (ADCs) and PROTACs. While the installation of the THP group is chemically straightforward (acid-catalyzed addition of DHP), the amphiphilic nature of PEG12 and the acid-lability of the THP acetal create unique monitoring challenges.
This guide provides a rigorous, self-validating protocol for monitoring this reaction using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (1H NMR). It addresses the common failure modes: false negatives in TLC due to on-plate deprotection and integration errors in NMR due to the massive PEG backbone signal.
Reaction Context & Mechanistic Causality
The protection of a PEG12 alcohol with 3,4-dihydro-2H-pyran (DHP) proceeds via an oxocarbenium ion intermediate.
-
Reagents: PEG12-Alcohol, DHP (excess), Acid Catalyst (pTsOH or PPTS).
-
Solvent: DCM or THF (anhydrous).
Workflow Logic Diagram
The following flowchart illustrates the decision matrix for monitoring the reaction, emphasizing the "Neutralization Step" often missed in standard protocols.
Figure 1: Decision matrix for monitoring this compound synthesis. Note the critical neutralization step before TLC to prevent false negatives.
Protocol A: Qualitative Monitoring via TLC
Objective: Rapidly assess the consumption of starting material (PEG12-OH) and formation of product (this compound).
The Challenge
-
Detection: PEG chains lack a UV chromophore. You cannot use UV254.
-
Stability: The acidity of silica gel (pH ~5) can hydrolyze the Thp ether during the elution, showing a "smear" or reverting entirely to the starting material spot.
Validated Protocol
1. Mobile Phase Preparation
-
Standard: Dichloromethane (DCM) / Methanol (MeOH) [90:10 v/v].
-
The "Base" Modification: Add 1% Triethylamine (Et3N) or 1% NH4OH to the mobile phase. This neutralizes the silica acidity and stabilizes the Thp acetal.
2. Sample Preparation
Take a 10 µL reaction aliquot. Quench immediately into a micro-vial containing 50 µL of DCM and 5 µL of Et3N .
-
Why? This locks the reaction state and prevents hydrolysis on the spotting baseline.
3. Visualization (Staining)
Since PEG is UV-inactive, use one of the following stains. Dragendorff is superior for PEG specificity.
| Reagent | Preparation | Appearance | Specificity |
| Dragendorff | Mix 0.85g Bismuth Subnitrate + 10mL AcOH + 40mL H2O with 8g KI in 20mL H2O. | Orange spots on yellow background. | Highly specific for Polyethers (PEG). |
| Iodine (I2) | Place plate in a jar with I2 crystals and silica. | Brown spots on yellow background. | General organic compounds; reversible. |
| PMA | 5% Phosphomolybdic acid in EtOH. Heat to 140°C. | Dark Green/Blue spots. | Universal oxidant; very sensitive. |
4. Interpretation
-
Starting Material (PEG12-OH): Lower Rf (typically 0.2 - 0.3 in 10% MeOH/DCM).
-
Product (this compound): Higher Rf (typically 0.5 - 0.6). The "capping" of the hydroxyl removes a hydrogen bond donor, significantly decreasing polarity.
Protocol B: Quantitative Monitoring via 1H NMR
Objective: Confirm >95% conversion and ensure no degradation of the PEG chain. Self-Validating Metric: The integration ratio between the Thp anomeric proton and the PEG backbone.
Sample Preparation[1][2][3][4]
-
Take a 50 µL aliquot.
-
Evaporate solvent under a stream of nitrogen (do not heat excessively).
-
Redissolve in CDCl3 (0.6 mL).
-
Note: Ensure the CDCl3 is not acidic. If the bottle is old, filter it through basic alumina or add a grain of K2CO3, otherwise, the Thp group may hydrolyze in the NMR tube.
-
Key Spectral Features
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Integration (Target) | Notes |
| Thp Anomeric H | 4.60 - 4.65 | Triplet (t) or dd | 1H | The diagnostic "Product" signal. |
| PEG Backbone | 3.64 | Massive Singlet | 48H | (12 units × 4 protons). Internal Standard. |
| Thp Internal | 1.5 - 1.9 | Multiplets | 6H | Overlaps with water/grease; less reliable. |
| PEG-alpha-H | 3.55 - 3.90 | Multiplet | 2H | Shifts slightly downfield upon protection. |
Calculation for Conversion
To validate the reaction, integrate the PEG backbone (set to 48.00). Then check the integral of the anomeric proton at 4.6 ppm.
-
Pass Criteria: Integral at 4.6 ppm is > 0.95 (relative to PEG=48).
-
Fail Criteria: Integral < 0.90 implies incomplete reaction. Integral > 1.10 implies trapped DHP solvent or impurities.
Troubleshooting & Expert Insights
Scenario 1: TLC shows starting material, but NMR shows product.
-
Cause: On-plate hydrolysis. The silica gel acidic sites cleaved the Thp group during the run.
-
Fix: You failed to add Et3N to the TLC mobile phase. Repeat TLC with 1% Et3N in DCM/MeOH.
Scenario 2: Reaction stalls at 80% conversion.
-
Cause: Water contamination. DHP hydrolysis competes with PEG protection.
-
Fix: Add activated 4Å Molecular Sieves to the reaction. Add another 0.5 eq of DHP and 0.1 eq of acid catalyst.
Scenario 3: "Streaking" on TLC.
-
Cause: PEG12 is a large molecule.
-
Fix: Switch to a more polar system (DCM/MeOH/Water 90:10:1) or use Alumina plates instead of Silica (Alumina is less acidic and handles amines/polyethers better).
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (The definitive guide on THP stability and cleavage conditions).
-
Bartoli, G., et al. (2007). "Mild and Efficient Method for the Tetrahydropyranylation of Alcohols and Phenols." Journal of Organic Chemistry. (Describes optimized catalytic conditions).
-
Touchstone, J. C. (1992).[2] Practice of Thin Layer Chromatography. Wiley-Interscience.[1] (Source for Dragendorff and PEG staining protocols).
-
Sigma-Aldrich Technical Bulletin. "TLC Visualization Reagents." (Detailed recipes for Dragendorff and PMA stains).
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility of Thp-peg12 in Aqueous Buffers
Welcome to the technical support center for Thp-peg12, a key building block in the development of cutting-edge therapeutics. As researchers and drug development professionals, you are at the forefront of innovation, and we are here to ensure your experiments proceed smoothly. This guide is designed to provide you with in-depth technical assistance for a common challenge encountered with this compound: achieving optimal solubility in aqueous buffers.
Our approach is rooted in scientific principles and practical, field-proven experience. We will not only provide step-by-step protocols but also delve into the underlying chemistry to empower you with the knowledge to troubleshoot effectively.
Understanding this compound and its Solubility
This compound is a bifunctional linker containing a 12-unit polyethylene glycol (PEG) chain with terminal tetrahydropyran (THP) groups.[1] This structure is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1] The PEG component is included to enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2][3][4]
However, the overall solubility of a molecule like this compound, and the final PROTAC, is a complex interplay of its different chemical moieties. While the PEG chain is hydrophilic, the terminal THP groups and the molecules it will be conjugated to can introduce hydrophobicity, potentially leading to solubility challenges in purely aqueous solutions.
This guide will walk you through the factors influencing this compound solubility and provide you with robust strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions we receive regarding this compound solubility.
Q1: What is the expected solubility of this compound in aqueous buffers?
While specific solubility data in every possible buffer is not exhaustively characterized, this compound, as a PEG-containing molecule, is expected to have good water solubility.[5][6] However, the concentration at which it remains soluble can be influenced by several factors, including the buffer composition, pH, and temperature. Generally, lower molecular weight PEGs, like the PEG12 chain in your linker, are more soluble in water than higher molecular weight PEGs.[7][8]
Q2: I'm observing a cloudy solution or precipitation when I try to dissolve this compound. What could be the cause?
This is a common observation and can be due to several factors:
-
Concentration: You may be exceeding the solubility limit of this compound in your specific buffer.
-
Buffer Composition: The presence of certain salts or other additives in your buffer could be decreasing the solubility (a "salting-out" effect).
-
pH: The pH of the buffer can influence the overall charge of the molecule it is being conjugated to, which in turn can affect solubility.
-
Temperature: While warming can sometimes aid dissolution, some PEG compounds exhibit lower solubility at higher temperatures in aqueous solutions (a phenomenon known as lower critical solution temperature or LCST behavior), though this is less common for shorter PEGs.[8]
-
Improper Dissolution Technique: The method used to dissolve the compound is critical.
Q3: Is it recommended to use organic co-solvents?
Yes, this is a highly recommended and widely practiced technique for compounds that exhibit limited aqueous solubility.[9][10] Using a small amount of a water-miscible organic solvent to first dissolve this compound before diluting it into your aqueous buffer can significantly improve its dissolution.
Q4: Can I pre-dissolve this compound in an organic solvent and store it?
While you can prepare a stock solution in an organic solvent, it is crucial to consider the stability of the this compound. For long-term storage, it is generally recommended to store the compound as a solid at -20°C.[5] If you do prepare a stock solution in an organic solvent, store it at -20°C or -80°C and minimize freeze-thaw cycles. It is not recommended to store aqueous solutions for more than one day.[9][10]
Troubleshooting Guide: A Step-by-Step Approach to Solving this compound Solubility Issues
This section provides a systematic approach to troubleshooting and resolving solubility challenges with this compound.
Initial Assessment: Understanding Your System
Before you begin, take a moment to consider the properties of your specific experiment.
Caption: Key factors influencing this compound solubility.
Protocol 1: The Recommended Dissolution Method
This protocol is the first-line approach for dissolving this compound and is often successful.
Principle: This method utilizes a small amount of a water-miscible organic solvent to overcome the initial energy barrier of dissolution before introducing the aqueous buffer.
Materials:
-
This compound solid
-
Anhydrous organic solvent (e.g., Ethanol, DMSO, or Dimethylformamide (DMF))
-
Your desired aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
-
Pipettes
Step-by-Step Procedure:
-
Weigh the this compound: Accurately weigh the required amount of this compound in a microcentrifuge tube.
-
Initial Dissolution in Organic Solvent: Add a small volume of the organic solvent to the solid this compound. The goal is to create a concentrated stock solution. For example, if your final desired concentration is 1 mg/mL in a 1 mL volume, you might first dissolve the 1 mg of this compound in 50-100 µL of ethanol.
-
Vortex Thoroughly: Vortex the tube until the this compound is completely dissolved. The solution should be clear and free of any visible particles.
-
Stepwise Addition of Aqueous Buffer: Slowly add your aqueous buffer to the organic stock solution in a stepwise manner, vortexing between each addition. This gradual dilution is critical to prevent the compound from precipitating out of solution.
-
Final Volume and Concentration: Continue adding the aqueous buffer until you reach your desired final volume and concentration.
Troubleshooting Workflow
If you still encounter solubility issues after following the recommended protocol, use the following workflow to identify and resolve the problem.
Caption: A systematic workflow for troubleshooting this compound solubility.
In-Depth Troubleshooting Strategies
-
Optimizing the Organic Co-solvent:
-
Ethanol: A good first choice as it is relatively benign in many biological assays.
-
DMSO: Offers excellent solvating power but be mindful of its potential effects on cells and assays, even at low final concentrations.
-
DMF: Another strong solvent, but like DMSO, its compatibility with your downstream application must be verified.
-
-
Modifying Your Aqueous Buffer:
-
pH Adjustment: If your final PROTAC has ionizable groups, the pH of the buffer can significantly impact its solubility. Experiment with a range of pH values around the pKa of these groups.
-
Salt Concentration: High salt concentrations can lead to "salting out." If your buffer has a high salt content, try reducing it or using a different buffer system altogether.
-
-
The Use of Solubility Enhancers:
-
In some challenging cases, the addition of a small percentage (e.g., 1-5%) of a low molecular weight PEG (like PEG 200 or 400) to your aqueous buffer can help to keep the this compound or the final PROTAC in solution.[11] This is because the additional PEG can help to disrupt the formation of aggregates.[12][13]
-
Data Summary: Properties of PEG and Co-solvents
| Property | Polyethylene Glycol (PEG) | Ethanol | DMSO | DMF |
| Primary Use | Enhances solubility and pharmacokinetics[2][4] | Co-solvent | Co-solvent | Co-solvent |
| Miscibility with Water | High (especially for lower MW)[8] | High | High | High |
| Considerations | Can exhibit LCST behavior (less common for PEG12)[8] | Can affect protein stability at high concentrations | Can be cytotoxic and interfere with assays | Can be cytotoxic and interfere with assays |
| Typical Starting % (v/v) for Stock | N/A | 100% | 100% | 100% |
| Final Concentration in Assay | As part of the molecule | Typically <1% | Typically <0.5% | Typically <0.5% |
Concluding Remarks
Achieving optimal solubility of this compound is a critical step in the successful synthesis and application of your PROTAC molecules. By understanding the chemical principles at play and following a systematic troubleshooting approach, you can overcome these challenges efficiently. Remember that the solubility of the final PROTAC will be influenced by the properties of the ligands you attach to the this compound linker. Therefore, the principles outlined in this guide will remain relevant throughout your drug development process.
Should you continue to experience difficulties, we encourage you to reach out to our technical support team with details of your experimental setup, including the buffer composition, target concentration, and the specific issues you are observing. We are committed to your success.
References
-
Shochem. (2023, November 11). What are the solubility characteristics of different PEG derivatives? Retrieved from [Link]
-
PCC Group. (n.d.). PEG-12. Retrieved from [Link]
-
Shree Vallabh Chemical. (n.d.). How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. Retrieved from [Link]
-
Skemman. (2017). Use of modified PEG as a solubility enhancer for poorly soluble drugs: possible dosage forms and taste masking. Retrieved from [Link]
-
Shochem. (2023, December 25). What are the thermal properties of PEG derivatives? Retrieved from [Link]
-
Al-Azzam, W., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC. Retrieved from [Link]
-
ResearchGate. (2007). Solubility profiles of poly(ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches. Retrieved from [Link]
-
ACS Publications. (2021). PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions. Retrieved from [Link]
-
MDPI. (2020). Effect of Molecular Weight on the Dissolution Profiles of PEG Solid Dispersions Containing Ketoprofen. Retrieved from [Link]
-
PubMed. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Retrieved from [Link]
-
MDPI. (2022). The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PEG-12. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG12, 6809-70-7 | BroadPharm [broadpharm.com]
- 6. PEG-12 - PCC Group Product Portal [products.pcc.eu]
- 7. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 8. Polyethylene glycol derivatives [m.chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shreechem.in [shreechem.in]
- 13. Effect of Molecular Weight on the Dissolution Profiles of PEG Solid Dispersions Containing Ketoprofen [mdpi.com]
Technical Support Center: Optimizing THP-PEG12 Conjugation Workflows
Status: Operational Ticket ID: THP-PEG12-OPT Lead Scientist: Dr. A. Vance, Senior Application Scientist
Diagnostic Matrix: Define Your "Yield" Problem
Before adjusting your protocol, we must identify where the yield loss occurs. "this compound" typically refers to a heterobifunctional linker where one end is protected by a Tetrahydropyranyl (THP) ether, and the other is a reactive handle (e.g., Amine, Carboxyl/NHS, or Alkyne).
Which failure mode matches your situation?
| Symptom | Likely Root Cause | Immediate Action |
| THP group is missing before I want it to be. | Acidic pH Drift: The conjugation reaction (e.g., EDC/NHS coupling) dropped below pH 6.0, causing premature deprotection. | Buffer with 100mM Phosphate (pH 7.2–7.5). Avoid unbuffered EDC reactions. |
| Conjugation worked, but I can't remove the THP. | Insufficient Acidity/Time: The deprotection conditions are too mild for the steric bulk of PEG12. | Switch from Acetic Acid to PPTS (Pyridinium p-toluenesulfonate) or catalytic HCl. |
| Overall yield is <10% despite correct mass spec. | Hydrolysis Competition: If using an NHS-ester end, water hydrolyzed it before it reacted with the amine. | Switch to TFP esters or anhydrous organic co-solvents (DMSO/DMA). |
| My Maleimide reaction failed completely. | Reagent Confusion: You might be using THP (Tris(hydroxypropyl)phosphine) as a reducing agent. | STOP. THP phosphine destroys maleimides. Switch to TCEP and remove it before conjugation. |
The Chemistry of this compound
To improve yield, you must respect the stability window of the THP acetal linkage.
-
The Structure: THP-O-PEG12-X (where X is your reactive group).
-
The Stability Window:
-
Stable: pH 7 – 14 (Base stable).
-
Labile (Cleaves): pH < 5 (Acid labile).
-
-
The Yield Trap: Most conjugation reactions (like EDC/NHS) generate acidic byproducts or require specific pH windows. If you drift into the acidic range during coupling, you lose the THP group, exposing a hydroxyl that can cause polymerization or side reactions.
Visualization: The Safe pH Workflow
The following diagram illustrates the critical pH boundaries to maintain high yields.
Figure 1: The "Safe pH Window" for this compound. Maintaining pH > 7 during coupling is critical to prevent premature THP loss.
Optimization Protocols
Protocol A: High-Yield Conjugation (Keeping THP Intact)
Use this when attaching the this compound-NHS/Amine to a protein or small molecule.
The Goal: Maximize coupling efficiency while preventing THP loss.
-
Solvent Strategy: PEG12 is amphiphilic, but long chains can coil, burying the reactive group.
-
Recommendation: Dissolve this compound reagent in dry DMA or DMSO at 10–50 mg/mL before adding to the aqueous reaction. This prevents aggregation and hydrolysis.
-
-
Buffer Selection (Critical):
-
Do NOT use: Unbuffered water or Acetate buffer (pH too low).
-
Use:PBS or HEPES (100 mM, pH 7.5).
-
Why: This pH optimizes NHS ester reactivity (half-life ~1-2 hours) while keeping the THP acetal completely stable.
-
-
Stoichiometry:
-
Use 5–10 equivalents of this compound over the target amine.
-
Yield Tip: If using NHS esters, add the reagent in two aliquots (0 min and 30 min) to replenish hydrolyzed reagent.
-
Protocol B: Controlled Deprotection (Removing THP)
Use this to expose the terminal hydroxyl after conjugation.
The Goal: Remove THP completely without degrading your conjugated payload (e.g., protein or drug).
Option 1: The Standard (Robust Payloads)
-
Reagent: 1% - 5% Trifluoroacetic acid (TFA) in DCM (for small molecules) or 0.1 M HCl (for aqueous stable molecules).
-
Time: 30–60 mins at RT.
-
Risk: Can degrade acid-sensitive peptides.
Option 2: The "Soft" Touch (Sensitive Payloads) - Recommended for High Yield
-
Reagent: PPTS (Pyridinium p-toluenesulfonate) .
-
Conditions: 10 mol% PPTS in Ethanol or Methanol at 55°C for 3–4 hours.
-
Why: PPTS is a mild acid catalyst that cleaves THP efficiently but is gentle enough for many sensitive functional groups that would survive pH 4 but not pH 1.
Advanced Troubleshooting (FAQs)
Q: I am using this compound-NHS, but my conjugation yield is low (<20%).
A: You are likely fighting hydrolysis . NHS esters degrade rapidly in water.[1]
-
Fix 1: Switch to a TFP (Tetrafluorophenyl) Ester . TFP-PEG12-THP is commercially available.[2] TFP esters are significantly more stable to hydrolysis (pH > 7.5) and often yield 20–30% higher conjugation efficiency than NHS.
-
Fix 2: Ensure your buffer contains no primary amines (e.g., Tris or Glycine). These will scavenge your reagent.
Q: Can I use "THP" to reduce my antibody before conjugating PEG-Maleimide?
A: CRITICAL WARNING. If you are referring to THP (Tris(hydroxypropyl)phosphine) as a reducing agent (similar to TCEP):
-
The Issue: Unlike TCEP, phosphines like THP can react with Maleimides, consuming the linker and reducing yield to zero.
-
The Fix: You must remove the THP reducing agent (via desalting column or dialysis) before adding the Maleimide-PEG. Do not use "one-pot" protocols with THP and Maleimides.
Q: How do I verify the THP is gone?
A: Use LC-MS or NMR.
-
NMR: Look for the disappearance of the acetal proton (multiplet around 4.6–4.8 ppm).
-
MS: The THP group adds mass +84.1 Da . If your mass spec shows a "M+84" peak, your deprotection is incomplete.
Decision Tree for Low Yield
Use this logic flow to troubleshoot your specific experiment.
Figure 2: Troubleshooting logic for this compound yield issues.
References
-
BenchChem. (2025).[3] The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis. Retrieved from
-
BroadPharm. (n.d.). THP-PEG Reagents and Specifications. Retrieved from
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Precise PEG. (2021). PEG TFP Ester vs NHS Ester for Amine Conjugation. Retrieved from
-
Bachem. (2022).[4] The Thiol-Maleimide Reaction: A Guide to Side Reactions and Yield. Retrieved from
- McNulty, et al. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents.... ACS Omega. (Reference regarding phosphine interference with maleimides).
Sources
Technical Guide: Thp-PEG12 – Stability, Side Reactions, and Troubleshooting
Executive Summary & Molecule Profile
Thp-PEG12 (Tetrahydropyranyl-PEG12-Alcohol or similar derivatives) is a critical heterobifunctional linker used extensively in PROTAC® development and Antibody-Drug Conjugates (ADCs). It combines a discrete polyethylene glycol (PEG) spacer (n=12) with a tetrahydropyranyl (THP) protecting group.
While valuable for its orthogonality to base-labile groups (like Fmoc) and reduction-labile groups (like Azides), this compound presents specific chemical vulnerabilities. This guide addresses the three most common "side reactions" or failure modes: premature acidolysis , oxidative chain degradation , and diastereomeric confusion .
Critical Side Reactions & Troubleshooting
Issue 1: Premature THP Cleavage (Acid Sensitivity)
The Mechanism: The THP group is an acetal.[1] It is thermodynamically stable to base but kinetically labile to protonation. The oxygen in the ring is protonated, leading to ring opening and the formation of an oxocarbenium ion intermediate. The "Side Reaction": Unintended loss of the THP group during workup, purification, or storage, leading to polymerization or loss of orthogonality.
| Trigger | Mechanism | Prevention / Fix |
| Acidic Silica Gel | Silica slurries are naturally acidic (pH ~4-5). This surface acidity catalyzes THP hydrolysis during flash chromatography. | Protocol A (Below): Pre-treat silica with 1% Triethylamine (Et₃N) to neutralize surface silanols. |
| Chloroform (CDCl₃) | CDCl₃ naturally decomposes to form DCl (deuterated hydrochloric acid) and phosgene upon exposure to light/air. | Filter CDCl₃ through basic alumina before NMR, or use DMSO-d₆ / Benzene-d₆. |
| Hygroscopicity | PEG12 absorbs atmospheric water. Water + trace acid = Hydrolysis. | Store under Argon/Nitrogen. Store at -20°C. |
Issue 2: Oxidative Degradation (PEG Peroxides)
The Mechanism: Polyethylene glycol chains are susceptible to radical oxidation at the ether carbons, forming hydroperoxides. The "Side Reaction": The PEG chain cleaves, or more commonly, the generated peroxides oxidize sensitive residues in your payload (e.g., oxidizing Methionine to Sulfoxide or Tryptophan).
-
Diagnostic: Mass spec shows [M+16] or [M+32] peaks in your final conjugate, or fragmentation of the PEG chain.
-
Correction: Use antioxidants (BHT) in storage solvents if permissible. Always use degassed, anhydrous solvents for coupling.
Issue 3: The "Ghost" Impurity (Diastereomers)
The Phenomenon: The THP group introduces a chiral center at the acetal carbon. Because PEG12 is achiral, this compound is a racemate (R/S mixture). The Confusion: If you couple this compound to a chiral molecule (e.g., a PROTAC ligand), you create diastereomers .
-
Symptom: Your NMR shows "split" peaks for protons near the linker. HPLC shows a split peak or a shoulder.
-
False Alarm: Researchers often mistake this for a side reaction or impurity. It is not. It is an inherent property of the protecting group. The peaks will coalesce upon deprotection.
Visualizing the Failure Modes
The following diagram illustrates the decision matrix for handling this compound to avoid these reactions.
Caption: Workflow decision tree highlighting critical control points to prevent THP hydrolysis and PEG oxidation.
Experimental Protocols
Protocol A: Neutralizing Silica Gel for Purification
Use this whenever purifying Thp-protected intermediates to prevent "streaking" or product loss.
-
Preparation: Prepare your eluent system (e.g., DCM:MeOH 95:5).
-
Doping: Add Triethylamine (Et₃N) to the eluent to a final concentration of 1% (v/v) .
-
Equilibration: Flush the silica column with 2–3 column volumes (CV) of this Et₃N-doped solvent.
-
Running: Load your sample. You can continue to run with 0.5% Et₃N or switch to neutral solvent (the silica is now deactivated).
-
Evaporation: Ensure Et₃N is fully removed during rotary evaporation (bath temp < 40°C) to prevent basic hydrolysis of other sensitive groups (like esters), though THP itself is stable to base.
Protocol B: Controlled Deprotection of this compound
Standard acidic cleavage can be too harsh for complex PROTACs. Use this mild method.
-
Reagent: Pyridinium p-toluenesulfonate (PPTS).[1]
-
Solvent: Ethanol or Methanol (Protic solvent is required to drive the equilibrium).
-
Procedure:
-
Dissolve substrate in Ethanol (0.1 M).
-
Add 0.1 – 0.2 equivalents of PPTS.
-
Heat to 55°C. Monitor by TLC/LCMS.
-
Note: If the reaction is sluggish due to the PEG chain wrapping the site, switch to p-Toluenesulfonic acid (pTsOH) (0.05 eq) in MeOH at Room Temperature, but monitor closely to avoid degrading the PEG chain.
-
Frequently Asked Questions (FAQ)
Q: I see a new impurity peak at +16 Da in my LCMS after storing this compound. What is it? A: This is likely PEG Oxidation . The ether linkages in the PEG chain have reacted with atmospheric oxygen to form a peroxide or N-oxide (if amines are present). Remedy: This is irreversible. Discard the batch. For the future, store exclusively under Argon/Nitrogen and consider purchasing single-use aliquots.
Q: Can I use TFA to remove the THP group? A: Yes, but proceed with caution. TFA is strong. While it removes THP instantly, it creates a highly acidic environment that can protonate the PEG oxygens, potentially altering solubility or causing precipitation. A milder acid like PPTS or Acetic Acid:Water:THF (4:2:1) at 45°C is preferred for high-value conjugates.
Q: Why does my this compound-Tosylate coupling reaction stall? A: Chelation. Long PEG chains (PEG12) can act like crown ethers. If you are using a metal catalyst or a cation-dependent base (like K₂CO₃), the PEG chain might sequester the Potassium ion (K⁺), reducing the effective basicity of your system. Fix: Switch to a non-coordinating base (e.g., DIPEA or Cs₂CO₃, as Cesium is too large for the PEG cavity) or increase the equivalents of the inorganic base.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014. (The authoritative text on THP stability and deprotection conditions).
- Crosby, S. R.; et al. "Thp-Protection: Acid-Catalyzed Hydrolysis and Stability." Journal of Organic Chemistry, 2004. (Detailed mechanistic insight into acetal hydrolysis).
-
Herman, S.; et al. "Peroxide Formation in Polyethylene Glycol (PEG) and Its Effect on Protein Oxidation." Pharmaceutical Research, 2016. (Documenting the oxidative degradation mechanism of PEG chains).
-
MedChemExpress. "this compound-THP Product Usage and Stability Guide." (Specific application notes for PROTAC linkers).
Sources
Technical Support Center: Purification of THP-PEG12 Conjugated Peptides
Topic: High-Performance Liquid Chromatography (HPLC) Purification of THP-PEG12-Peptide Conjugates
Audience: Drug Development Scientists & Radiopharmaceutical Chemists
Context: "THP" in this context most frequently refers to Tris(hydroxypyridinone) , a bifunctional chelator used for Gallium-68 (
Core Directive: The Technical Narrative
Purifying a This compound-Peptide is a balancing act between three distinct chemical behaviors: the high polarity of the THP chelator, the amphipathic nature of the PEG12 linker, and the specific hydrophobicity of your peptide sequence.
Unlike standard peptide purification, where hydrophobicity dominates, this conjugate introduces a massive hydrophilic shift . The PEG12 spacer (approx. 600 Da) and the THP moiety will cause your conjugate to elute significantly earlier than the native peptide on Reverse Phase (RP) columns. Furthermore, because THP is a metal chelator, your purification system must be rigorously metal-free to prevent premature complexation with trace iron or copper from the HPLC stainless steel, which effectively "ruins" the chelator before it sees the radiometal.
This guide addresses the specific challenges of resolving these polar conjugates from unreacted starting materials and hydrolyzed linkers.
Diagnostic & Troubleshooting (Q&A Format)
Category A: Retention & Selectivity Issues
Q: My conjugate elutes much earlier than the native peptide, co-eluting with the injection void volume. How do I retain it? A: This is the "Hydrophilic Shift" effect. The this compound moiety is highly polar.
-
The Fix: You must lower the initial organic concentration.
-
Start at 0-2% B: Standard gradients often start at 5% or 10% Acetonitrile (ACN). For this compound conjugates, start at 0% or 2% B to force interaction with the C18 phase.
-
Switch Columns: If a standard C18 (300 Å) fails, switch to a C18-Aq (High Aqueous) column designed to prevent phase collapse in 100% water. Alternatively, a Pentafluorophenyl (PFP) column can offer alternate selectivity based on the aromaticity of the THP group.
-
Ion Pairing: Ensure your TFA concentration is at least 0.1%. If retention is still poor, consider HFBA (Heptafluorobutyric acid) at 0.1% to increase hydrophobicity, though this may suppress MS sensitivity.
-
Q: I see a "doublet" peak for my purified product. Is my conjugation failing? A: Not necessarily. This is often due to Atropisomerism or Conformational Isomers .
-
The Cause: The PEG12 chain can wrap around the peptide, or the bulky THP group can adopt stable rotational conformations that resolve slowly on the column.
-
The Test: Re-inject the fraction. If it splits again, it is an equilibrium issue.
-
The Fix: Run the column at elevated temperature (40°C - 60°C) . This increases the kinetic energy, allowing the conformers to interconvert rapidly, often merging the doublet into a single sharp peak. Note: Ensure your peptide is thermally stable.
Category B: Recovery & Integrity
Q: My yield is lower than expected, and I suspect the THP chelator is "dead" (inactive). What happened? A: You likely have Trace Metal Contamination .
-
The Mechanism: THP has an extremely high affinity for Fe(III). Stainless steel HPLC frits and tubing leach trace iron, especially under acidic (TFA) conditions. The THP scavenges this iron, forming a Fe-THP complex which is chemically distinct (often shifting retention time) and useless for
labeling. -
The Protocol:
-
Passivate: Wash your HPLC system with 20 mM EDTA or 6M HCl (if system compatible) prior to the run.
-
Hardware: Use PEEK (polyether ether ketone) tubing and frits wherever possible.
-
Solvents: Use only trace-metal grade solvents and buffers.
-
Category C: Identification
Q: I cannot find the parent mass in ESI-MS. I see a ladder of peaks. A: This is In-Source Fragmentation of the PEG linker.
-
The Observation: PEG chains are fragile in the ion source. You might see peaks separated by 44 Da (–CH₂CH₂O– units).
-
The Fix: Lower the Fragmentor Voltage (or Declustering Potential) on your MS. Soften the ionization parameters. Look for the characteristic isotopic pattern of the THP moiety (often complex due to multiple nitrogens/oxygens).
Standard Operating Procedure (SOP): Purification Workflow
Objective: Isolate >95% pure this compound-Peptide.
| Parameter | Specification | Rationale |
| Stationary Phase | C18 (Standard) or C18-Aq (Polar-embedded) | C18-Aq prevents phase collapse at high aqueous conditions required for polar PEG/THP groups. |
| Mobile Phase A | 0.1% TFA in Milli-Q Water | TFA provides ion pairing for the peptide backbone. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Standard organic modifier. |
| Gradient Profile | 0–5 min: 2% B (Isocratic loading)5–35 min: 2% | The shallow gradient (approx 1.2% B/min) is critical to separate the PEGylated product from unreacted PEG12-acid (which elutes early) and native peptide (which elutes late). |
| Flow Rate | 1.0 mL/min (Analytical) / 15-20 mL/min (Prep) | Standard linear velocities. |
| Temperature | 40°C | Improves mass transfer of the bulky PEG chain and reduces peak broadening. |
| Detection | UV 214 nm (Amide bond) & 280 nm (THP/Aromatic) | THP absorbs in the UV; monitoring 280 nm helps distinguish conjugate from non-aromatic impurities (like free PEG). |
Visualizing the Workflow
The following diagram illustrates the critical decision pathways during the purification process, specifically highlighting the "Metal Free" requirement unique to chelator conjugates.
Figure 1: Purification logic flow emphasizing the critical metal-passivation step required for THP-chelator integrity.
References & Authoritative Grounding
-
Ma, M. T., et al. (2015). "New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+." Bioconjugate Chemistry. Link
-
Relevance: Establishes the chemical nature of THP chelators and their polarity, necessitating specific HPLC conditions.
-
-
BenchChem Technical Support. "Purification of Amino-PEG12-CH2COOH Conjugates by HPLC." Link
-
Relevance: Provides baseline protocols for PEG12-peptide separation using C18/C4 columns.
-
-
Phenomenex Application Guide. "Investigations into Improving the Separation of PEGylated Proteins." Link
-
Relevance: Validates the use of C4 vs C18 and temperature control for broad PEG peaks.
-
-
Bachem Peptide Guide. "Peptide Purification Process & Methods." Link
-
Relevance: Standard authoritative source for RP-HPLC mobile phase preparation (TFA/ACN).
-
-
BroadPharm Product Data. "PEG12 Chemical Structure and Properties." Link
-
Relevance: Confirms the discrete nature (dPEG) of PEG12, distinguishing it from polydispersed polymers.
-
Technical Support: Troubleshooting Incomplete THP Deprotection
Ticket ID: THP-DEPROT-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Introduction
You are likely reading this because your Tetrahydropyranyl (THP) deprotection has stalled, resulted in decomposition, or yielded a mysterious byproduct. While the THP group is a staple in organic synthesis due to its ease of introduction and stability against bases, hydrides, and organometallics, its removal can be deceptively complex.
This guide moves beyond basic textbook procedures to address the thermodynamic and kinetic bottlenecks that cause incomplete deprotection. We treat the reaction not just as a recipe, but as a manipulatable equilibrium system.
Module 1: The Mechanistic Baseline (The "Why")
To troubleshoot failure, you must visualize the invisible. THP deprotection is an acid-catalyzed hydrolysis .[1] It is an equilibrium process driven by the presence of water and the instability of the intermediate oxocarbenium ion.
The Critical Pathway
The reaction proceeds through an
Figure 1: The acid-catalyzed hydrolysis mechanism of THP ethers. Note that the formation of the oxocarbenium ion releases the free alcohol.
The "Hidden" Trap: Transacetalization
Scenario: You are using
Module 2: Standard Protocols & Reagent Selection
Do not choose a reagent randomly. Select based on the acid-sensitivity of your substrate (pK_a matching).
Comparative Reagent Table
| Method | Reagent System | Approx.[1][3][4][5][6][7][8][9][10] pH | Rate | Best For |
| Standard (Mild) | PPTS (0.1 eq) / Ethanol | 3.0 - 4.0 | Slow (4-12h) | Acid-sensitive substrates; biomolecules. |
| Standard (Fast) | 1.0 - 2.0 | Fast (1-2h) | Robust substrates; sterically hindered alcohols. | |
| Buffered | AcOH / THF / | 4.5 | Very Slow | Highly acid-labile substrates (e.g., allylic alcohols). |
| Neutral | LiCl / DMSO / | 7.0 | Slow (Heat req.) | Substrates sensitive to any proton source. |
Protocol A: The "Gentle" Standard (PPTS)
Pyridinium p-toluenesulfonate (PPTS) is the gold standard for high-value intermediates.
-
Dissolve: Substrate in Ethanol (
M concentration). -
Add: PPTS (
to equivalents). -
Heat: Warm to
. (Room temp is often too slow for secondary alcohols). -
Monitor: Check TLC after 4 hours.
-
Workup: Dilute with brine, extract with EtOAc.
Protocol B: The "Hammer" ( -TsOH)
Use this for tertiary alcohols or when the molecule is robust.
-
Dissolve: Substrate in Methanol (
M). -
Add:
-Toluenesulfonic acid monohydrate ( eq). -
Stir: Room temperature.
-
Critical Step: If the reaction stalls, add 5% water by volume to force hydrolysis.
Module 3: Troubleshooting Guide (Q&A)
This section addresses specific failure modes encountered in the lab.
Q1: The reaction stalled at 50% conversion. Adding more acid didn't help.
Diagnosis: Equilibrium Lock or Product Inhibition. The Fix:
-
Check Water Content: If you are using anhydrous MeOH/EtOH, the reaction relies on adventitious moisture. Add 5-10% water to the reaction mixture. This drives the equilibrium toward the aldehyde/lactol byproduct, preventing the THP cation from recombining with your alcohol.
-
Concentration: If the reaction is too concentrated (
M), the local concentration of the alcohol product keeps pushing the equilibrium back to the starting material. Dilute to M.
Q2: My compound decomposed. The THP is gone, but so is my product.
Diagnosis: Acid sensitivity. The liberated alcohol or another functional group (like a silyl ether or epoxide) couldn't survive the pH. The Fix:
-
Switch to Buffered Conditions: Use Acetic Acid (
) in water/THF at . -
Use Magnesium Bromide (
): in nitromethane is a Lewis-acid mediated cleavage that avoids free protons. -
Neutral Cleavage: Use the LiCl/DMSO method (See Ref 5). Dissolve in DMSO containing 5% water and excess LiCl; heat to
. This works via chelation rather than protonation.
Q3: I have a tertiary alcohol protected with THP. It won't budge.
Diagnosis: Steric hindrance preventing the formation of the oxocarbenium ion. The Fix:
-
Heat is non-negotiable: Tertiary THP ethers often require reflux temperatures.
-
Solvent Switch: Switch from Methanol to n-Propanol or Dioxane/Water to allow for higher reflux temperatures (
). -
Reagent: Use
N HCl in THF (1:1 mixture). The high water content and strong acid are necessary to overcome the steric barrier.
Q4: I see a new spot on TLC that isn't my product or starting material.
Diagnosis: Transacetalization.
Explanation: If using MeOH, you likely formed the methyl-THP ether (a distinct spot) or, worse, the methanol attacked a different electrophile in your molecule.[3]
The Fix: Ensure water is present.[7] If the spot persists, isolate it. If it is the methyl-THP ether, it is a byproduct and can be discarded. If it is your product with a methyl group, you must switch to a non-nucleophilic solvent (THF/Water) and use a mineral acid (
Module 4: Diagnostic Decision Tree
Use this flow to determine your next experimental step.
Figure 2: Troubleshooting logic flow for incomplete or failed THP deprotection.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[10] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[1][10] Journal of Organic Chemistry, 1977 , 42, 3772–3774.
- Bernady, K. F.; Floyd, M. B.; Poletto, J. F.; Weiss, M. J. "Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenylalanates." Journal of Organic Chemistry, 1979, 44, 1438. (Establishes acid hydrolysis kinetics).
- Nambara, T. et al. "Deprotection of THP ethers using MgBr2." Chemical & Pharmaceutical Bulletin, 1998, 46, 537.
-
Maitie, G. et al. "A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols using LiCl/DMSO."[10] Journal of Organic Chemistry, 2005 , 70, 15.
Sources
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Protection and Deprotection [cem.com]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing pH for Thp-peg12 Conjugation to Antibodies
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Welcome to the technical support guide for optimizing the pH-dependent conjugation of Thp-peg12 linkers to antibodies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioconjugation, ensuring efficient, reproducible, and stable antibody conjugates. Here, we synthesize foundational principles with field-proven insights to address common challenges and provide actionable protocols.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the critical role of pH in your conjugation experiments.
Q1: Why is reaction pH the most critical parameter for my this compound antibody conjugation?
The pH of the reaction buffer is a master variable that governs several simultaneous processes:
-
Reactivity of Target Residues: The nucleophilicity of the target amino acid residues on your antibody is strictly pH-dependent. For amine-reactive chemistry (targeting lysine), the primary amine (-NH₂) must be deprotonated to be reactive. This is favored at a pH above the pKa of the lysine side chain (~10.5), but a compromise is needed to avoid antibody instability. For thiol-reactive chemistry (targeting cysteine), the sulfhydryl group (-SH) must be in its thiolate form (-S⁻) to be nucleophilic, which is favored at a pH near its pKa (~8.5).
-
Linker Stability: The reactive group on your this compound linker is susceptible to hydrolysis, a competing reaction where the linker is deactivated by water. The rate of this hydrolysis is highly pH-dependent. For instance, N-hydroxysuccinimide (NHS) esters hydrolyze rapidly at alkaline pH.[1][2][3]
-
Antibody Integrity: Antibodies maintain their native conformation and solubility within a specific pH range.[4] Deviating from this range can lead to denaturation and aggregation, compromising the biological activity of your final conjugate.[5][6] Unfavorable pH is a known cause of antibody aggregation during conjugation.[5]
-
Selectivity of the Reaction: The pH dictates the chemoselectivity of the conjugation. For example, maleimide groups react specifically with thiols between pH 6.5 and 7.5.[7][8][9] At pH values above 7.5, their reactivity towards primary amines increases, leading to non-specific conjugation.[8][9]
Achieving a successful conjugation is a matter of finding the optimal pH "window" that balances maximizing the reaction rate with the target residue while minimizing linker hydrolysis and preserving antibody stability.
Q2: What is the ideal starting pH range for my specific this compound linker chemistry?
The "this compound" designation refers to the linker structure but not the reactive group. The optimal pH is dictated entirely by the reactive chemistry used to attach this linker to the antibody. Here are the two most common scenarios:
-
For Amine-Reactive Linkers (e.g., this compound-NHS Ester): This chemistry targets the primary amines on lysine residues and the N-terminus. A delicate balance must be struck. While the reaction rate increases with pH, so does the rate of NHS-ester hydrolysis.[2][3][10]
-
Rationale: This range offers a good compromise. It is high enough to ensure a sufficient population of deprotonated, nucleophilic amines for an efficient reaction but not so high as to cause excessively rapid hydrolysis of the NHS ester.[12] The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6.[1][2][3]
-
For Thiol-Reactive Linkers (e.g., this compound-Maleimide): This chemistry targets the sulfhydryl groups of cysteine residues, which are often made available by reducing interchain disulfides.
-
Rationale: This range is optimal for ensuring the thiol group is sufficiently nucleophilic (as a thiolate anion) while maintaining the stability of the maleimide ring, which is prone to hydrolysis at higher pH.[8] This pH window also ensures high selectivity for thiols over amines; the reaction with thiols is about 1,000 times faster than with amines at neutral pH.[7]
Q3: How does pH affect the stability of my antibody and the this compound linker itself?
Both the antibody and the linker have specific pH stability profiles that are crucial to consider.
-
Antibody Stability: Most monoclonal antibodies are stable in a pH range of roughly 5.0 to 9.0.[4] Extreme pH values can disrupt the intricate network of electrostatic interactions that maintain the antibody's tertiary and quaternary structure, leading to unfolding and subsequent aggregation.[13] It is essential to ensure your chosen conjugation pH falls within the stable range for your specific antibody, which can be determined experimentally.
-
Linker Stability (Hydrolysis):
-
NHS Esters: Highly susceptible to hydrolysis, especially as pH increases. At pH 8.5, the half-life can be very short, making it a race between the desired amidation reaction and the undesired hydrolysis.[10][14]
-
Maleimides: Relatively stable at neutral pH but become increasingly susceptible to ring-opening hydrolysis at pH values above 7.5, rendering them inactive.[8][9]
-
Troubleshooting Guide
Encountering issues? This guide provides a systematic approach to diagnosing and resolving common problems related to pH optimization.
| Symptom / Problem | Potential Cause(s) Related to pH | Recommended Action(s) & Explanation |
| Low Conjugation Efficiency / Low Drug-to-Antibody Ratio (DAR) | 1. Suboptimal Reaction pH: The pH may be too low for the target residue to be sufficiently reactive (e.g., pH < 7.2 for NHS esters, pH < 6.5 for maleimides).[8][11] 2. Linker Hydrolysis: The pH may be too high, causing rapid deactivation of the linker before it can react with the antibody (e.g., pH > 8.5 for NHS esters, pH > 7.5 for maleimides).[2][3][8] | Solution: Perform a pH scouting study (see protocol below). Systematically test a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5 for NHS; 6.5, 7.0, 7.5 for maleimide) to empirically determine the optimal point for your specific antibody-linker pair. Analyze the resulting DAR for each condition. |
| Antibody Aggregation or Precipitation | 1. pH is near Antibody's Isoelectric Point (pI): At its pI, an antibody has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[5] 2. pH-induced Denaturation: The conjugation pH may be outside the antibody's stable conformational range, causing it to unfold and expose hydrophobic patches that drive aggregation.[5][6] | Solution 1: Determine the pI of your antibody. Adjust the conjugation buffer to be at least 1-1.5 pH units away from the pI. Solution 2: Test the stability of your antibody alone in the intended conjugation buffers (at different pH values) before adding the linker. Monitor for aggregation over time using techniques like DLS or SEC. If instability is observed, a different buffer system or pH is required. |
| High Batch-to-Batch Variability | Inconsistent pH Control: Small, unmonitored variations in buffer preparation can lead to significant shifts in reaction kinetics and hydrolysis rates, causing inconsistent results between experiments. | Solution: Always prepare fresh buffers for each conjugation. Calibrate your pH meter immediately before use with fresh standards. Verify the final pH of the antibody solution after buffer exchange and before adding the linker. Meticulous consistency is key. |
| Loss of Antigen Binding / Biological Activity | Modification of Critical Residues: The chosen pH may promote reaction with lysine or cysteine residues located within the antigen-binding site (CDR). Conformational Damage: The pH may have caused subtle, irreversible changes to the antibody's conformation, even without causing overt aggregation. | Solution: If activity is lost, consider altering the pH. A slightly lower pH for NHS chemistry (e.g., 7.2-7.5) may decrease the reactivity of some lysines, potentially sparing those in the CDR. For maleimide chemistry, ensure the pH does not drift above 7.5 to prevent off-target amine modification. If problems persist, site-specific conjugation methods may be required.[15] |
Key Experimental Protocols & Data
Protocol: pH Scouting Study for Antibody Conjugation
This protocol provides a framework to empirically determine the optimal reaction pH for your specific this compound-antibody conjugation.
Objective: To identify the pH that yields the highest conjugation efficiency (DAR) while minimizing aggregation and preserving antibody integrity.
Materials:
-
Purified antibody (>95% purity) at a known concentration (e.g., >2 mg/mL).
-
This compound-Linker (e.g., NHS or Maleimide ester).
-
A series of amine-free and thiol-free buffers (e.g., Phosphate, HEPES, Borate) prepared at various pH points.[2][8]
-
For NHS chemistry: pH 7.2, 7.5, 8.0, 8.5.
-
For Maleimide chemistry: pH 6.5, 7.0, 7.5.
-
-
Desalting columns for buffer exchange.
-
Reaction tubes (e.g., low-protein-binding microcentrifuge tubes).
-
Analytical equipment for DAR and aggregation analysis (e.g., HIC-HPLC, RP-HPLC, SEC, Mass Spectrometry).
Workflow Diagram:
Caption: Workflow for a parallel pH scouting experiment.
Step-by-Step Methodology:
-
Antibody Preparation:
-
Ensure your antibody is in an amine-free buffer (like PBS). If it contains stabilizers like BSA or glycine, it must be purified.[16]
-
Divide the antibody stock into separate tubes, one for each pH point to be tested.
-
Perform a buffer exchange on each antibody aliquot into its respective reaction buffer (e.g., exchange into pH 6.5 buffer, pH 7.0 buffer, etc.) using a desalting column.
-
Confirm the protein concentration of each antibody prep post-buffer exchange.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound linker in anhydrous DMSO to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Set up parallel reactions. To each tube of pH-adjusted antibody, add a calculated volume of the linker stock solution to achieve the desired molar excess. Keep the molar ratio of linker-to-antibody constant across all pH conditions.
-
Incubate the reactions at a constant temperature (e.g., room temperature or 4°C) for a fixed duration (e.g., 1-2 hours).
-
Quench the reaction by adding a small molecule with the target functional group (e.g., Tris or glycine for NHS reactions, cysteine or 2-mercaptoethanol for maleimide reactions).
-
-
Purification and Analysis:
-
Remove excess, unreacted linker from each reaction mixture using a desalting column.
-
Analyze for DAR: Use Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the average drug-to-antibody ratio for each pH condition.
-
Analyze for Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates) in each sample.
-
Analyze for Activity (Optional but Recommended): Perform an antigen-binding assay (e.g., ELISA) to confirm that the conjugation has not compromised the antibody's function.
-
-
-
Compare the results. The optimal pH is the one that provides the highest DAR with the lowest percentage of aggregation and retention of biological activity.
-
Data Summary: Recommended pH Ranges
The following table summarizes the starting points for pH optimization based on conjugation chemistry.
| Linker Chemistry | Target Residue | Recommended pH Range | Key Considerations |
| NHS Ester | Lysine (Amine) | 7.5 – 8.5 | Reaction rate and linker hydrolysis both increase with pH.[2][3][10] A compromise is essential. |
| Maleimide | Cysteine (Thiol) | 6.5 – 7.5 | Balances thiol reactivity with maleimide stability.[7][8][9] Higher pH (>7.5) risks hydrolysis and loss of selectivity.[8][9] |
Reaction Mechanism Visualization
The pH directly influences the nucleophilicity of the target residue, which is the driving force of the conjugation.
Caption: pH-dependence of reactive antibody residues.
References
- Mastering Maleimide Reactions in Bioconjugation: Your Ultim
-
Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. (2021). ResearchGate. [Link]
-
Antibody Conjugation Troubleshooting. Bio-Techne. [Link]
-
[Effects of pH on the properties of colloidal gold labeling monoclonal antibody]. (2012). PubMed. [Link]
-
Optimization of pH for the conjugation between colloidal gold and antibody. (2019). ResearchGate. [Link]
-
This protocol outlines antibody conjugation by NHS-esters. Fürth lab. [Link]
-
Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. (2021). NIH. [Link]
-
Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. (2025). New Journal of Chemistry. [Link]
-
Antibody-Nanoparticle Conjugation Webinar: Gold nanoparticles - optimization of conjugates. (2014). YouTube. [Link]
-
Degree of substitution - conjugation of amioacids/proteins from its amino groups with NHS? (2017). ResearchGate. [Link]
-
How to avoid aggregation of gold nanoparticles during conjugation with antibody? (2025). ResearchGate. [Link]
-
Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. (2019). NIH. [Link]
-
Comparing pH and Buffer Solutions for Stabilising a Monoclonal Antibody using the SUPR-CM High-Performance Plate Reader. Proteinstability.com. [Link]
-
Tackling Aggregation Challenges in ADC Production. (2017). Pharmaceutical Technology. [Link]
-
Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC. [Link]
-
What is the effect of Maleimide surface coverage on thiol conjugation efficiency? (2016). ResearchGate. [Link]
-
pH Impacts the Orientation of Antibody Adsorbed onto Gold Nanoparticles. (2019). ACS Publications. [Link]
-
Conjugation of TAT to human growth hormone (hGH) using PEG12-SPDP... (2018). ResearchGate. [Link]
-
Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%... (2025). ResearchGate. [Link]
-
How to prevent antibody aggregation when using organic solvent and linker? (2016). ResearchGate. [Link]
-
Matching pH values for antibody stabilization and crystallization suggest rationale for accelerated development of biotherapeutic drugs. (2019). PubMed. [Link]
-
Antibody Aggregation: Insights from Sequence and Structure. (2020). PMC. [Link]
-
How Preconcentration can save your Protein Samples in SPR Experiments. (2020). Nicoya. [Link]
-
Role of Domain–Domain Interactions on the Self-Association and Physical Stability of Monoclonal Antibodies: Effect of pH and Salt. (2023). ACS Publications. [Link]
-
One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. (2020). Chemical Science. [Link]
-
Human monoclonal antibody stability and activity at vaginal pH. (2005). PubMed. [Link]
-
Suppression of Aggregation of Therapeutic Monoclonal Antibodies during Storage by Removal of Aggregation Precursors Using a Specific Adsorbent of Non-Native IgG Conformers. (2018). ACS Publications. [Link]
-
Bioconjugation strategy for cell surface labelling with gold nanostructures designed for highly localized pH measurement. (2018). ResearchGate. [Link]
-
Guidelines - Molecular interactions. CEITEC. [Link]
-
Stability of monoclonal antibody at pH 9-11. (2022). Reddit. [Link]
-
Chemical Conjugation of PEG (Chapter 3). (2025). YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Human monoclonal antibody stability and activity at vaginal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Three tips to successfully conjugate your own antibody | Antibody News: Novus Biologicals [novusbio.com]
Technical Support Center: Thp-PEG12 Conjugation & Aggregation Control
[1][2]
Current Status: Operational Topic: Troubleshooting Protein Aggregation in this compound Conjugates Lead Scientist: Senior Application Specialist, Bioconjugation Division[][2]
Executive Summary: The "Thp" Paradox
If you are experiencing aggregation with This compound conjugates, you are likely encountering one of two distinct chemical phenomena. The solution depends entirely on which "Thp" you are using:
-
The Protecting Group Issue (Most Likely): You are using Tetrahydropyranyl (THP) protected PEG.[] While PEG12 is hydrophilic, the terminal THP group is a cyclic ether and is hydrophobic .[] High labeling density (DAR) creates a "hydrophobic shell" around your protein, driving aggregation via hydrophobic interaction.[]
-
The Reagent Identity Crisis: You may be using a Tetrafluorophenyl (TFP) ester but referring to it as "Thp".[][2] TFP is an amine-reactive leaving group.[] If this is the case, aggregation is likely caused by solvent shock or the payload itself, not the TFP group (which is removed during reaction).[][2]
This guide focuses on the Tetrahydropyranyl (THP) scenario, as it presents a unique surface chemistry challenge.[]
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My protein precipitates immediately upon adding the this compound reagent. Why?
Diagnosis: Solvent Shock or Critical Hydrophobicity Threshold. [][2]
-
The Science: this compound reagents are often dissolved in organic solvents (DMSO/DMF) due to the lipophilicity of the THP ring.[] Adding a large volume of organic solvent to a protein solution (especially >10% v/v) causes immediate denaturation and precipitation.[][2]
-
The Fix:
-
Dissolve the reagent in a minimal volume of dry DMSO.[][2]
-
Add the reagent to the protein slowly (dropwise) while vortexing gently.[]
-
Ensure the final organic solvent concentration remains <5% (v/v) .
-
Q2: SEC-HPLC shows High Molecular Weight (HMW) aggregates increasing over time. Is the THP group reacting with itself?
Diagnosis: Hydrophobic Association (Micelle-like formation).[]
-
The Science: The THP group is stable at physiological pH (7.0–7.5).[][2] It does not react with itself.[][2] However, if you have a high Drug-to-Antibody Ratio (DAR), the multiple THP rings on the protein surface will seek each other out to minimize water exposure, forming non-covalent dimers and trimers.[][2]
-
The Fix:
-
Deprotection: You must remove the THP group to reveal the hydrophilic hydroxyl (-OH) group.[] (See Protocol A).
-
Lower DAR: Reduce the molar equivalent of the linker during conjugation to lower the surface density of hydrophobic groups.[]
-
Q3: I bought "this compound-Thp" and my protein is completely cross-linked. What happened?
Diagnosis: Homobifunctional Cross-linking.
-
The Science: Some reagents labeled "this compound-Thp" or similar are bifunctional linkers used for PROTACs or cross-linking.[] If your reagent has reactive groups on both ends (or if you activated a bifunctional precursor), you are covalently tethering proteins together.[]
-
The Fix: Verify your reagent structure. For surface modification (PEGylation), you need a heterobifunctional linker (e.g., NHS-PEG12-THP) where only one end reacts with the protein.[]
Q4: Is "Thp" the same as "TFP"?
Diagnosis: Acronym Confusion.
-
The Science: TFP (Tetrafluorophenyl) is an active ester (superior to NHS).[][2][3] THP (Tetrahydropyranyl) is a passive protecting group.[][2]
-
The Test: Does your reaction release a leaving group? TFP esters release 2,3,5,6-tetrafluorophenol.[][2] THP ethers do not release anything during conjugation; they stay attached until acid-hydrolyzed.[]
-
Relevance: If you used TFP-PEG12, the "TFP" is gone after conjugation.[] Aggregation in this case is likely due to over-labeling of lysine residues, which changes the protein's isoelectric point (pI).[]
Part 2: Visualizing the Aggregation Mechanism
The following diagram illustrates the decision matrix for diagnosing the aggregation source and the mechanism of THP-induced hydrophobic assembly.
Figure 1: Troubleshooting logic flow for this compound aggregation. Note the divergence between TFP (leaving group) and THP (retained hydrophobic group).[][2]
Part 3: Critical Protocols
Protocol A: THP Deprotection (The "Aggregation Breaker")
If your aggregation is caused by the hydrophobic THP cap, removing it to reveal the terminal hydroxyl group often restores solubility.[] THP is an acid-labile acetal.[]
Prerequisites:
-
Ensure your protein can withstand mild acidic conditions (pH 4.0–5.0).[][2]
-
If the protein is acid-sensitive, this method is not recommended; switch to a Methyl-PEG12 (mPEG) linker instead.[]
Step-by-Step:
-
Conjugation: Perform your standard conjugation (e.g., NHS-PEG12-THP + Protein) at pH 7.4.[]
-
Purification (Intermediate): Remove excess unreacted linker via Desalting Column (Zeba Spin or PD-10) equilibrated in PBS.
-
Acidification: Adjust the protein buffer to pH 4.5 using dilute Acetic Acid or 0.1M Sodium Acetate buffer.
-
Incubation: Incubate at room temperature for 2–4 hours .
-
Note: The THP hydrolysis rate is pH-dependent.[] Lower pH = faster removal, but higher risk to protein.[][2]
-
-
Neutralization: Slowly adjust pH back to 7.4 using 1M Tris-HCl (pH 8.5).
-
Validation: Analyze via SEC-HPLC. The retention time should shift slightly, and the aggregate peak (void volume) should diminish.[]
Protocol B: Assessing Aggregation via SEC-HPLC
Do not rely on visual inspection.[] Use Size Exclusion Chromatography (SEC) to quantify the "Thp Effect."[][2]
| Parameter | Specification |
| Column | TSKgel G3000SWxl (or equivalent for your protein MW) |
| Mobile Phase | 0.2 M Potassium Phosphate, 0.25 M KCl, pH 6.8 |
| Flow Rate | 0.5 mL/min |
| Detection | UV @ 280 nm |
| Pass Criteria | >95% Monomeric species |
| Fail Criteria | >5% HMW (High Molecular Weight) species at void volume |
Part 4: Data Reference & Chemical Properties
Understanding the shift in hydrophobicity is key.[][2] The table below compares the properties of the linker states.
| Linker State | Chemical Structure End-Group | Hydrophobicity (LogP) | Aggregation Risk |
| This compound (Intact) | Tetrahydropyranyl Ether | High (Lipophilic Ring) | High (at high DAR) |
| HO-PEG12 (Deprotected) | Hydroxyl (-OH) | Low (Hydrophilic) | Low (Stabilizing) |
| mPEG12 (Alternative) | Methoxy (-OCH3) | Low (Neutral) | Low |
Key Takeaway: The THP group effectively negates the solubilizing benefit of the PEG12 chain until it is removed.[][2]
References
-
Hermanson, G. T. (2013).[] Bioconjugate Techniques (3rd Edition).[][2] Academic Press.[][2] Chapter 18: PEGylation and Synthetic Polymer Modification. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[] Protective Groups in Organic Synthesis.[][2] Wiley-Interscience.[] (Reference for Tetrahydropyranyl acid-lability). [Link][][2]
Technical Support Center: Navigating the Challenges in Large-Scale Thp-peg12 Linker Synthesis
Welcome to the technical support center for the large-scale synthesis of Tetrahydropyranyl (Thp)-protected polyethylene glycol (PEG) linkers, specifically focusing on Thp-peg12 linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during synthesis, purification, and characterization.
I. Troubleshooting Guide: From Synthesis to Purification
This section addresses specific issues that may arise during the experimental workflow. The question-and-answer format is intended to provide quick and actionable solutions to common problems.
Synthesis & Reaction Monitoring
Q1: My reaction to introduce the Thp protecting group is sluggish or incomplete, even after extended reaction times. What are the likely causes and how can I fix this?
A1: This is a frequent challenge often stemming from several factors:
-
Inadequate Acid Catalysis: The tetrahydropyranylation of alcohols requires an acid catalyst.[1][2] If the reaction is slow, the catalyst concentration may be too low or the catalyst itself may be deactivated.
-
Solution: Increase the loading of your acid catalyst (e.g., p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS)) incrementally. PPTS is a milder alternative if your starting material is acid-sensitive.[2]
-
-
Presence of Water: The reaction is sensitive to moisture, which can consume the acid catalyst and hydrolyze the dihydropyran (DHP) reagent.
-
Solution: Ensure all glassware is rigorously dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Reagent Quality: The DHP reagent can degrade over time.
-
Solution: Use freshly opened or distilled DHP for optimal results.
-
Q2: I'm observing the formation of significant byproducts during the Thp protection step. How can I minimize these?
A2: Byproduct formation is often related to the reaction conditions.
-
Over-acidification: Excess acid can lead to side reactions of the PEG linker itself.
-
Solution: Use a milder acid catalyst like PPTS or a Lewis acid.[1] You can also try adding a non-nucleophilic base to buffer the reaction.
-
-
Polymerization of DHP: Strong acidic conditions can induce the polymerization of dihydropyran.
-
Solution: Add the acid catalyst slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) before allowing it to warm to room temperature.
-
Work-Up & Purification
Q3: During aqueous work-up, I'm having difficulty with phase separation and product recovery. What are some effective strategies?
A3: The amphiphilic nature of PEG linkers can complicate extractions.
-
Emulsion Formation: Vigorous shaking can lead to stable emulsions.
-
Solution: Use gentle inversions instead of vigorous shaking. Adding a small amount of brine can help to break up emulsions.
-
-
Product Partitioning: The this compound linker may have significant solubility in both aqueous and organic phases.
-
Solution: Perform multiple extractions with a suitable organic solvent like dichloromethane (DCM) or a mixture of DCM and a less polar solvent.[3]
-
Q4: Purification of my this compound linker by silica gel chromatography is proving difficult, with significant streaking and poor separation. What can I do to improve this?
A4: Chromatographic purification of PEGylated compounds is notoriously challenging due to their polarity and potential for chain-length heterogeneity.[4]
-
Solvent System Optimization: Standard solvent systems may not be optimal.
-
Silica Gel Deactivation: The acidic nature of silica gel can sometimes cause partial deprotection of the Thp group.
-
Solution: Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
-
Alternative Purification Techniques: When chromatography is not viable, consider other methods.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and handling of this compound linkers.
Q1: Why is the Thp group a suitable protecting group for PEG linkers in large-scale synthesis?
A1: The Thp group offers several advantages for large-scale applications:
-
Stability: It is stable to a wide range of reaction conditions, including strongly basic conditions, organometallics, and hydrides.[1]
-
Ease of Introduction and Removal: The protection and deprotection steps are generally straightforward and high-yielding.[2]
-
Cost-Effectiveness: The reagents required for Thp protection (DHP and an acid catalyst) are relatively inexpensive, which is a key consideration for large-scale synthesis.
Q2: What are the critical quality control parameters to monitor during the synthesis of this compound linkers?
A2: Key parameters to monitor include:
-
Purity: Assessed by techniques like HPLC, LC-MS, and NMR to identify and quantify impurities.
-
Identity: Confirmed by NMR and mass spectrometry to ensure the correct structure has been synthesized.
-
Polydispersity Index (PDI): For PEG linkers, a low PDI is crucial. This can be determined by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).[]
Q3: Are there any safety considerations I should be aware of during the large-scale synthesis?
A3: Yes, several safety precautions should be taken:
-
Dihydropyran (DHP): DHP is flammable and can form explosive peroxides upon storage. Always use in a well-ventilated fume hood and store appropriately.
-
Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Handle with appropriate personal protective equipment (PPE).
-
Acid Catalysts: Strong acids are corrosive. Handle with care and appropriate PPE.
III. Experimental Protocols & Data
General Protocol for Thp Protection of PEG12
-
Dissolve PEG12 (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add 3,4-dihydro-2H-pyran (DHP) (2.5 equivalents).
-
Slowly add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
General Protocol for Thp Deprotection
-
Dissolve the Thp-protected PEG12 in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., a 3:1:1 ratio).[2]
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify if necessary.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| DHP Equivalents | 2.2 - 3.0 | An excess is required to drive the reaction to completion. |
| Acid Catalyst Loading | 0.01 - 0.1 equivalents | Higher loading can lead to side reactions. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |
| Purification Eluent | Gradient of Hexanes/EtOAc or DCM/MeOH | The optimal gradient will depend on the specific linker. |
IV. Visualizing the Workflow
Workflow for this compound Linker Synthesis
Caption: A simplified workflow for the synthesis and purification of this compound linkers.
V. References
-
An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562. [Link]
-
Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337. [Link]
-
Ghilai, A., et al. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. RSC Advances, 11(62), 39335-39339. [Link]
-
Kotke, M., & Schreiner, P. R. (2007). A N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea-catalyzed tetrahydropyran and 2-methoxypropene protection of hydroxyl groups. Synthesis, 2007(05), 779-790. [Link]
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
Sources
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. EP1594440B1 - The selective and specific preparation of discrete peg compounds - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. mdpi.com [mdpi.com]
- 8. US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound - Google Patents [patents.google.com]
Technical Support Center: Purification of TH-PEG12-Amine Conjugates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of unreacted THP-PEG12-amine from a reaction mixture. As Senior Application Scientists, we understand the nuances of bioconjugation and the critical importance of obtaining a highly pure final product. This guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own experimental context.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions we receive regarding the purification of compounds after reactions involving this compound-amine.
Q1: What makes the removal of unreacted this compound-amine challenging?
The primary challenge lies in the physicochemical properties of both the unreacted this compound-amine and the desired conjugate. Polyethylene glycol (PEG) chains are notoriously heterogeneous in size and are highly soluble in a wide range of aqueous and organic solvents. This broad solubility can make traditional purification techniques like simple precipitation or liquid-liquid extraction inefficient. Furthermore, the tetrahydropyranyl (THP) protecting group on the PEG linker is sensitive to acidic conditions, which limits the choice of purification buffers and methods.[1][2][3]
Q2: What is the most critical factor to consider before choosing a purification method?
The most critical factor is the nature of your desired product. The size, stability, and chemical properties of your target molecule (e.g., a protein, antibody, or small molecule) will dictate the most suitable purification strategy. A method that works well for a large protein conjugate may be entirely unsuitable for a small molecule conjugate.
Q3: Can I use acidic conditions to aid in the purification process?
Extreme caution is advised. The THP (tetrahydropyranyl) group is an acetal protecting group that is readily cleaved under acidic conditions to reveal a hydroxyl group.[1][2][3][4] Exposing your reaction mixture to a low pH environment (typically below pH 4) can lead to the unintended deprotection of your desired conjugate or the unreacted this compound-amine, complicating the purification process further. Therefore, purification methods should ideally be conducted at neutral or slightly basic pH to maintain the integrity of the THP group.
Q4: How can I monitor the efficiency of the removal of unreacted this compound-amine?
Several analytical techniques can be employed to assess the purity of your final product. The choice of technique will depend on the nature of your conjugate.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or Size-Exclusion Chromatography (SEC-HPLC) are powerful tools. RP-HPLC can separate molecules based on hydrophobicity, while SEC-HPLC separates based on size.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction and the effectiveness of purification, especially for small molecule conjugations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugates, NMR can provide detailed structural information and help quantify the amount of residual unreacted PEG linker.
-
Mass Spectrometry (MS): Can be used to confirm the identity and purity of the final conjugate.
Troubleshooting and Purification Guides
This section provides detailed troubleshooting guides for common purification methods used to remove unreacted this compound-amine.
Method 1: Size Exclusion Chromatography (SEC)
Scientific Principle: SEC separates molecules based on their hydrodynamic volume (size) in solution. Larger molecules, such as your desired conjugate, will elute first from the column, while smaller molecules, like the unreacted this compound-amine, will be retained longer and elute later. This method is particularly effective when there is a significant size difference between the conjugate and the unreacted PEG linker.
Best Suited For:
-
Protein and antibody conjugates.
-
Large nanoparticle conjugates.
-
Situations where the molecular weight of the conjugate is significantly greater than that of this compound-amine.
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| Poor separation between the conjugate and unreacted PEG | Inadequate column resolution. | Use a column with a smaller particle size or a longer column length for better separation. |
| Inappropriate mobile phase. | Optimize the mobile phase composition. Ensure the pH is neutral or slightly basic to prevent THP deprotection. The addition of a small amount of organic modifier (e.g., isopropanol or acetonitrile) can sometimes improve resolution. | |
| Product is diluted | A common outcome of SEC. | Concentrate the collected fractions using techniques like ultrafiltration (e.g., using centrifugal concentrators with an appropriate molecular weight cutoff). |
| Low product recovery | Adsorption of the conjugate to the column matrix. | Choose a column with a matrix that has low non-specific binding. Including a small amount of a non-ionic detergent in the mobile phase can sometimes help. |
Experimental Protocol: SEC for a Protein-THP-PEG12-Amine Conjugate
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for separating your protein conjugate from the unreacted this compound-amine (MW ~600 Da).
-
Mobile Phase Preparation: Prepare a mobile phase buffer at a neutral pH (e.g., Phosphate Buffered Saline, pH 7.4). Degas the buffer thoroughly.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the reaction mixture in the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions as the sample elutes. Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Analysis of Fractions: Analyze the collected fractions using SDS-PAGE, HPLC, or other appropriate techniques to identify the fractions containing the purified conjugate, free of unreacted PEG.
-
Pooling and Concentration: Pool the fractions containing the pure product and concentrate if necessary.
Caption: Decision guide for purification method selection.
Method 3: Precipitation
Scientific Principle: This method relies on differential solubility. By adding a solvent in which your desired product is insoluble but the unreacted this compound-amine is soluble, you can selectively precipitate your product, leaving the impurity in the supernatant.
Best Suited For:
-
Some small molecule conjugates that have significantly different solubility profiles from the PEG linker.
-
Certain protein conjugates where conditions for selective precipitation can be empirically determined.
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| Product does not precipitate | The chosen anti-solvent is not effective. | Experiment with different anti-solvents (e.g., diethyl ether, hexane, cold methanol). |
| The concentration of the product is too low. | Concentrate the reaction mixture before adding the anti-solvent. | |
| Co-precipitation of unreacted PEG | The unreacted PEG is also insoluble in the chosen anti-solvent. | Try a different anti-solvent or a combination of solvents. Sometimes, adjusting the temperature (e.g., precipitating in the cold) can improve selectivity. |
| Low product recovery | The product is partially soluble in the anti-solvent. | Use a larger volume of the anti-solvent or perform the precipitation at a lower temperature to minimize solubility. |
Experimental Protocol: Precipitation for a Small Molecule Conjugate
-
Solvent Selection: Empirically determine a solvent system where your small molecule conjugate has low solubility, but the this compound-amine is highly soluble. Common anti-solvents for precipitating organic molecules include diethyl ether, hexane, or cold methanol.
-
Precipitation: While vigorously stirring the reaction mixture, slowly add the anti-solvent until a precipitate forms.
-
Incubation: Allow the mixture to stand, sometimes at a reduced temperature (e.g., 4°C or -20°C), to maximize precipitation.
-
Isolation: Isolate the precipitate by centrifugation or filtration.
-
Washing: Wash the precipitate with fresh, cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified product under vacuum.
-
Analysis: Analyze the purity of the product by HPLC, TLC, or NMR.
Method 4: Liquid-Liquid Extraction (LLE)
Scientific Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.
Best Suited For:
-
Small molecule conjugates where the product and the unreacted PEG have significantly different polarities.
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| Poor separation (emulsion formation) | The two solvent phases are not sufficiently different in polarity. | Choose a different pair of immiscible solvents. Adding a small amount of brine (saturated NaCl solution) can sometimes help to break emulsions. |
| Product and unreacted PEG in the same phase | The solubility of the product and the PEG linker are too similar in the chosen solvent system. | Modify the polarity of one of the phases. For example, if your product has an ionizable group, adjusting the pH of the aqueous phase can change its partitioning behavior. |
| Low product recovery | The product has some solubility in the undesired phase. | Perform multiple extractions of the desired phase to maximize recovery. |
Experimental Protocol: Liquid-Liquid Extraction for a Small Molecule Conjugate
-
Solvent System Selection: Choose a biphasic solvent system where your desired product preferentially partitions into one phase, and the unreacted this compound-amine partitions into the other. For example, if your product is significantly more hydrophobic than the PEG linker, you might use a water/ethyl acetate or water/dichloromethane system.
-
Extraction: Combine the reaction mixture with the two immiscible solvents in a separatory funnel.
-
Mixing and Separation: Shake the funnel vigorously to ensure thorough mixing, and then allow the layers to separate.
-
Collection: Drain the layer containing your product.
-
Repeated Extraction: Extract the other phase one or more times with fresh solvent to maximize the recovery of your product.
-
Washing: Wash the combined organic layers containing your product with brine to remove residual water-soluble impurities.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and then remove the solvent under reduced pressure.
-
Analysis: Analyze the purity of the final product.
References
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
- Schwartz, M. E., & Smith, J. S. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives.
-
ChemHelpASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
- van Boom, J. H., & Burgers, P. M. (1976). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 17(24), 2063-2066.
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry. (2021, November 26). THP Protecting Group Addition [Video]. YouTube. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Broadpharm. (n.d.). PEG Amine Conjugation Protocol. Scribd. [Link]
-
Sun, X., et al. (2019). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 9(3), 439-467. [Link]
- DeFrees, S., et al. (2016). Amine pegylation methods for the preparation of site-specific protein conjugates. U.S.
-
Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(16), 8765-8783. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Thp-peg12-Based PROTACs
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the meticulous characterization of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker component, a critical determinant of a PROTAC's efficacy, stability, and pharmacokinetic profile, demands particular analytical scrutiny. This guide provides an in-depth comparison of analytical methodologies for the characterization of PROTACs employing the Thp-peg12 linker, a popular polyethylene glycol (PEG)-based linker.
The this compound linker consists of a 12-unit polyethylene glycol chain capped at both ends with tetrahydropyran (THP) groups. This structure imparts desirable properties such as increased solubility and improved cell permeability to the final PROTAC molecule.[1][2] However, its flexibility and chemical nature also present unique analytical challenges. This guide will dissect the optimal analytical strategies to ensure the identity, purity, stability, and functional integrity of both the this compound linker and the resulting PROTAC conjugate.
Section 1: Foundational Characterization: The this compound Linker
Prior to conjugation, a thorough characterization of the this compound linker itself is a critical quality control step. The primary objectives are to confirm its identity, assess its purity, and determine its precise length.
Identity and Purity Assessment: A Comparative Overview
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight determination, identification of impurities. | High sensitivity and accuracy. | May not distinguish between isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of functional groups (THP, PEG), and purity assessment. | Provides unambiguous structural elucidation. | Lower sensitivity compared to MS, can be complex for large molecules. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities. | High-resolution separation, quantitative. | Requires a chromophore for UV detection; may require derivatization for PEG linkers. |
Expert Insight: For routine identity confirmation and purity checks of the this compound linker, a combination of Mass Spectrometry and HPLC is highly effective. High-resolution mass spectrometry (HRMS) provides confident molecular weight determination, while HPLC with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Evaporative Light Scattering Detector - ELSD) can quantify non-chromophoric impurities. For definitive structural confirmation and troubleshooting, ¹H and ¹³C NMR are indispensable.
Experimental Protocols
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve the this compound linker in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Drying Gas Temperature: 200-300 °C
-
Drying Gas Flow: 5-10 L/min
-
Mass Range: m/z 100-2000
-
-
Data Analysis: Analyze the resulting spectrum to identify the protonated molecular ion [M+H]⁺ and any other adducts (e.g., [M+Na]⁺). The observed mass should correspond to the theoretical mass of the this compound linker.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound linker in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic signals for the PEG backbone (typically a broad singlet around 3.6 ppm).
-
Confirm the presence of the THP protecting groups by identifying their specific proton signals.
-
Integrate the signals to determine the ratio of PEG units to THP groups, confirming the linker's structure.
-
Section 2: Characterization of the Final PROTAC Conjugate
Once the this compound linker is conjugated to the warhead and the E3 ligase ligand, a new set of analytical challenges emerges. The focus shifts to confirming the successful synthesis of the heterobifunctional molecule, assessing its purity, and determining its molecular weight.
Comprehensive Characterization of the PROTAC Molecule
| Analytical Technique | Information Provided | Strengths | Limitations |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of successful conjugation, purity assessment, molecular weight determination. | Combines separation with sensitive detection, ideal for complex mixtures. | Fragmentation patterns can be complex to interpret. |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Absolute molecular weight determination, detection of aggregates. | Provides absolute molecular weight without the need for standards.[3][4][5] | Not suitable for separating molecules of very similar size. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the final structure, assessment of conformational dynamics. | Provides detailed structural insights and information on molecular interactions.[6] | Can be challenging for large and complex PROTAC molecules. |
Expert Insight: LC-MS is the workhorse for the initial characterization of the synthesized PROTAC. It provides rapid confirmation of the desired product and an initial assessment of purity. For a more rigorous and quantitative analysis of molecular weight and to screen for the presence of aggregates, which can impact biological activity, SEC-MALS is the gold standard.[3][7] NMR can be employed to gain deeper insights into the three-dimensional structure and flexibility of the PROTAC, which is influenced by the this compound linker.[6]
Experimental Workflows
Caption: Workflow for PROTAC synthesis and characterization.
Section 3: Stability Assessment of this compound-Based PROTACs
The stability of a PROTAC is a critical parameter that influences its shelf-life and in vivo performance. The this compound linker, while conferring favorable properties, can also be susceptible to degradation.
Evaluating PROTAC Stability: Key Assays
| Assay Type | Information Provided | Common Techniques |
| Chemical Stability | Degradation profile under various stress conditions (pH, temperature, light). | HPLC, LC-MS |
| Metabolic Stability | Stability in the presence of metabolic enzymes (e.g., liver microsomes, plasma). | LC-MS/MS |
| In-cell Stability | Stability within the cellular environment. | Western Blot, Cellular Thermal Shift Assay (CETSA)[8] |
Expert Insight: A tiered approach to stability testing is recommended. Initial chemical stability studies using HPLC or LC-MS can identify inherent liabilities in the molecule. Subsequently, in vitro metabolic stability assays provide crucial information on the PROTAC's likely fate in a biological system. Finally, in-cell stability assays confirm that the PROTAC remains intact long enough to engage its targets. The stability of the THP protecting groups under acidic conditions should also be considered and can be monitored by the appearance of the deprotected linker or PROTAC species in LC-MS analysis.
Section 4: Functional Characterization: The Heart of PROTAC Activity
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein. This is a multi-step process that begins with the formation of a ternary complex.
Assessing Ternary Complex Formation and Protein Degradation
| Functional Aspect | Analytical Techniques | Information Provided |
| Ternary Complex Formation | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Native Mass Spectrometry, Fluorescence Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET).[9][] | Binding affinities (KD), kinetics (kon, koff), and cooperativity of the PROTAC-target-E3 ligase interaction.[11] |
| Target Protein Degradation | Western Blotting, Mass Spectrometry-based Proteomics, Reporter Assays (e.g., HiBiT).[12][13][14][15] | Quantification of target protein levels in response to PROTAC treatment (DC₅₀, Dₘₐₓ). |
Expert Insight: The formation of a stable and productive ternary complex is a prerequisite for target degradation. Biophysical techniques like SPR and ITC provide quantitative data on the binding events and can reveal the cooperativity of the system, which is often influenced by the linker's length and flexibility. Cellular assays are then essential to confirm that this ternary complex formation translates into the desired biological outcome: the degradation of the target protein. Western blotting is a widely used and accessible method for this, while proteomics offers a more global view of the PROTAC's selectivity.[12][15]
Caption: Mechanism of action for a PROTAC molecule.
Conclusion
The analytical characterization of PROTACs, particularly those incorporating flexible linkers like this compound, requires a multi-faceted and orthogonal approach. By systematically evaluating the linker and the final conjugate for identity, purity, stability, and function, researchers can build a comprehensive understanding of their molecule's properties. This rigorous analytical framework is not merely a quality control exercise; it is an indispensable component of rational PROTAC design, enabling the optimization of next-generation protein degraders with enhanced therapeutic potential.
References
-
Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS). (2019). PubMed. [Link]
-
Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations. (2025). bioRxiv. [Link]
-
PROTAC PEG Linkers. (2024). JenKem Technology USA. [Link]
-
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Taylor & Francis Online. [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC. [Link]
-
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). PMC. [Link]
-
Size-Exclusion Chromatography (SEC-MALS) For Protein Characterization. (2022). YouTube. [Link]
-
Figure 4: PROTAC permeability, stability and cellular activity. (A)... (n.d.). ResearchGate. [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2020). PMC. [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC. [Link]
-
Structures of representative PROTACs with PEG/alkyl linkers. BTK... (n.d.). ResearchGate. [Link]
-
Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker. (2022). Clinical Research News Online. [Link]
-
A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.). ACS Publications. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PMC. [Link]
-
SEC-MALS for Absolute Molar Mass and Size Measurements. (n.d.). Wyatt Technology. [Link]
-
Measuring PROTAC Ternary Complex Formation by SPR. (n.d.). Charnwood Discovery. [Link]
-
Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. (n.d.). PMC. [Link]
-
PROTACs: proteolysis-targeting chimeras. (2023). BMG Labtech. [Link]
-
Ensuring Protein Reagent Quality by SEC-MALS. (n.d.). LCGC International. [Link]
-
How to Measure the Kinetics of Targeted Protein Degradation. (2025). Bitesize Bio. [Link]
-
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). Semantic Scholar. [Link]
-
Protein Degradation Pathways and Analytical Techniques. (n.d.). Creative Biostructure. [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2026). Journal of the American Chemical Society. [Link]
Sources
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. wyatt.com [wyatt.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ternary Complex Formation [worldwide.promega.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. creative-biostructure.com [creative-biostructure.com]
A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data of Thp-PEG12 Containing Compounds
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. Among these, compounds containing a tetrahydropyran (Thp) protected polyethylene glycol (PEG) linker, such as Thp-PEG12-THP, present unique analytical challenges.[1] This guide provides an in-depth, experience-driven approach to interpreting the mass spectrometry data of these molecules, ensuring accurate structural elucidation and purity assessment. We will delve into the nuances of ionization techniques, fragmentation patterns, and potential pitfalls, offering a self-validating framework for your experimental design and data analysis.
The Analytical Challenge: A Tale of Two Moieties
The difficulty in analyzing this compound containing compounds by mass spectrometry stems from the distinct properties of its two key components:
-
The PEG Backbone: Polyethylene glycol is not a single molecular entity but a polydisperse mixture of oligomers.[2] This inherent heterogeneity complicates the mass spectrum, producing a distribution of peaks rather than a single molecular ion.
-
The Thp Protecting Group: The tetrahydropyranyl (Thp) group is a common protecting group for alcohols, valued for its stability in basic conditions.[3][4][5] However, it is labile in acidic environments, a crucial consideration for sample preparation and LC-MS mobile phases.[3][5]
This guide will equip you to navigate these challenges, transforming a potentially convoluted mass spectrum into a rich source of structural information.
Choosing Your Weapon: A Comparison of Ionization Techniques
The choice of ionization technique is the most critical decision in the mass spectrometric analysis of this compound compounds. The two most common "soft" ionization methods, which minimize fragmentation and allow for the observation of intact molecular ions, are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[6]
| Ionization Technique | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| Electrospray Ionization (ESI) | - High sensitivity.[7][8] - Easily coupled with liquid chromatography (LC) for online separation.[7] - Amenable to a wide range of analyte concentrations. | - Prone to forming multiply charged ions, which can complicate spectra, especially for larger PEG chains.[2][9] - Susceptible to ion suppression from salts and other contaminants. - Acidic mobile phases can cause in-source deprotection of the Thp group.[5] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | - Primarily produces singly charged ions, simplifying the spectrum.[2] - More tolerant to salts and buffers than ESI. - Often the preferred method for polymers with a molecular weight greater than 5 kDa.[2] | - Generally provides lower resolution than ESI. - Coupling with LC is more complex. - Requires a suitable matrix, and sample preparation can be an art form. |
Senior Scientist's Recommendation: For initial characterization and purity assessment of a this compound containing compound, MALDI-TOF MS is often the more straightforward approach due to the generation of singly charged ions, which simplifies the interpretation of the polymer distribution. For analyzing complex mixtures or for quantitative studies, the separation power of LC-ESI-MS is indispensable, provided that care is taken to manage the potential for multiple charging and Thp group lability.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to provide a robust starting point for your analyses. Remember to always run appropriate controls, including the unprotected PEG linker and the Thp-protected linker itself, to aid in spectral interpretation.
Protocol 1: MALDI-TOF MS Analysis
This protocol is optimized for obtaining a clear representation of the oligomer distribution with minimal fragmentation.
-
Sample Preparation:
-
Dissolve the this compound compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (SA), in a 50:50 mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
-
Mix the sample solution and the matrix solution in a 1:10 (v/v) ratio.
-
-
Spotting:
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely. The "dried droplet" method is a good starting point.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion reflectron mode.
-
Calibrate the instrument using a known polymer standard with a similar mass range.
-
Protocol 2: LC-ESI-MS Analysis
This protocol is designed to separate the this compound compound from impurities while minimizing in-source deprotection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid. Note: The use of a weak acid is a compromise to achieve good chromatography and ionization while minimizing Thp deprotection. If deprotection is still observed, consider using a mobile phase without acid, though this may compromise peak shape and sensitivity.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150°C.
-
Drying Gas Flow: 8-12 L/min.
-
In-source Fragmentation: Keep the cone voltage or fragmentor voltage low to minimize unintended fragmentation.[10]
-
Interpreting the Mass Spectra: Decoding the Data
The mass spectrum of a this compound compound will contain several key features. Let's break down how to interpret them.
The Polymer Distribution
The most prominent feature will be a series of peaks representing the different oligomers of the PEG chain.
-
Identifying the Repeating Unit: The mass difference between adjacent major peaks in the distribution should correspond to the mass of the ethylene glycol monomer unit, which is approximately 44.03 Da.[7] This is a primary confirmation of the PEG backbone.
-
Calculating Average Molecular Weights: Specialized polymer analysis software can be used to calculate the number-average molecular weight (Mn) and the weight-average molecular weight (Mw) from the peak intensities in the distribution.[11][12] The polydispersity index (PDI = Mw/Mn) is a measure of the breadth of the molecular weight distribution.
Adduct Formation
In positive ion mode, PEG oligomers readily form adducts with various cations. You will likely observe multiple series of peaks corresponding to:
-
Protonated molecules: [M + H]+
-
Sodiated molecules: [M + Na]+
-
Ammoniated molecules: [M + NH4]+
The presence of sodium adducts is very common, even when no sodium salts are intentionally added to the sample. The mass difference between these different adduct series for the same oligomer can be used to confirm their identity.
Fragmentation Patterns
Tandem mass spectrometry (MS/MS) experiments are invaluable for confirming the structure of your this compound compound. By selecting a specific oligomer peak and subjecting it to collision-induced dissociation (CID), you can generate characteristic fragment ions.[10]
Expected Fragmentation of the PEG Backbone:
The primary fragmentation pathway for protonated PEG molecules involves cleavage of the C-O bonds in the polymer backbone. This results in a series of fragment ions separated by 44 Da.
Expected Fragmentation of the Thp Group:
The Thp group is an acetal and is prone to characteristic fragmentation. The most common fragmentation pathway involves the loss of dihydropyran (84 Da) or cleavage within the pyran ring.
Below is a Graphviz diagram illustrating the expected fragmentation pathways for a generic Thp-protected alcohol.
Caption: Expected CID fragmentation of a Thp-protected alcohol.
Potential Pitfalls and Troubleshooting
-
PEG Contamination: PEGs are common contaminants in laboratories, often leaching from plasticware or present in reagents.[13][14] Always run a blank to ensure that the observed PEG distribution is not from an extraneous source.
-
In-Source Deprotection of the Thp Group: As mentioned, the Thp group is acid-labile.[3] If you observe a significant series of peaks corresponding to the unprotected PEG linker in your ESI-MS data, it may be due to deprotection in the ion source. Try reducing the acidity of your mobile phase or using a less harsh ionization source setting.
-
Spectral Complexity: The combination of polydispersity, multiple charging (in ESI), and various adducts can lead to a very complex spectrum.[2][9] Using a high-resolution mass spectrometer can help to resolve these different species. Ion mobility mass spectrometry can also be a powerful tool for separating different charge states and adducts.[15]
Comparison with Alternative Techniques
While mass spectrometry is a powerful tool for the characterization of this compound compounds, it is often used in conjunction with other techniques:
| Technique | Information Provided | Advantages | Limitations |
| Gel Permeation Chromatography (GPC) | - Average molecular weights (Mn, Mw) - Polydispersity | - Robust and well-established for polymer analysis. | - Provides relative molecular weights based on calibration standards. - Does not provide structural information on end groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Detailed structural information - Confirmation of end groups | - Provides unambiguous structural elucidation. | - Lower sensitivity than mass spectrometry. - Can be difficult to interpret for complex mixtures. |
Mass spectrometry offers the unique advantage of providing absolute molecular weights for individual oligomers and detailed structural information through fragmentation analysis, making it an indispensable tool in the polymer chemist's arsenal.[2]
Conclusion
The mass spectrometric analysis of this compound containing compounds is a multifaceted challenge that requires a thoughtful and systematic approach. By carefully selecting the ionization technique, optimizing experimental conditions, and understanding the characteristic features of the resulting mass spectra, researchers can confidently elucidate the structure and purity of these important molecules. This guide provides a framework for developing a self-validating analytical workflow, ensuring the integrity and accuracy of your data.
References
- Controlling the positive ion electrospray ionization of poly(ethylene glycols) when using ultra-high-performance supercritical fluid chromatography-mass spectrometry - ePrints Soton - University of Southampton. (2023).
- Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.
- Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. (2012). Pharmaceutical Technology.
- Endgroup analysis of polyethylene glycol polymers by matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry. (1996). PubMed.
- Fragmentation (mass spectrometry). Wikipedia.
- Determination of polyethylene glycol end group functionalities by combination of selective reactions and characterization by matrix assisted laser desorption/ionization time-of-flight mass spectrometry. (2014). PubMed.
- Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014). Walsh Medical Media.
- Analysis of Polymers by MALDI-TOF Mass Spectrometry. Shimadzu.
- MALDI-2 Mass Spectrometry for Synthetic Polymer Analysis. (2023). Macromolecules.
- Polymer Analysis using MALDI TOF. (2020). YouTube.
- Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines. (2018). PubMed.
- Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination. MtoZ Biolabs.
- Determination of polyethylene glycol end group functionalities by combination of selective reactions and characterization by matrix assisted laser desorption/ionization time-of-flight mass spectrometry. (2014). ResearchGate.
- Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. (2017). PubMed.
- This compound-THP | PROTAC Linkers. MedchemExpress.com.
- Characterizing synthetic polymers and additives using new ionization methods for mass spectrometry. (2014). PubMed.
- MASS SPECTROMETRY FOR POLYMERS. Waters Corporation.
- Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. (2013). PubMed.
- Polymer Analysis by MALDI-Tof MS. Waters Corporation.
- Tetrahydropyranyl Ethers. Organic Chemistry Portal.
- Plastic and Placenta: Identification of Polyethylene Glycol (PEG) Compounds in the Human Placenta by HPLC-MS/MS System. (2021). ResearchGate.
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017).
- Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. (2013). ResearchGate.
- Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). (2025). PharmaCores.
- Polypy: A Framework to Interpret Polymer Properties from Mass Spectrometry Data. (2024). NIH.
- MALDI-TOF Characterization of Functionalized Polymers. Sigma-Aldrich.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Ionization Techniques in Mass Spectrometry: A Review. (2018). ResearchGate.
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PMC - NIH.
- Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. (2013). ResearchGate.
- A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. (2018). Analytical Chemistry - ACS Publications.
- THP group for protecting alcohols. (2019). YouTube.
- 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.
- 2.3: Ionization Techniques. (2023). Chemistry LibreTexts.
- Complete range of Thermo Scientific Ion Trap Mass Specs to Tackle Complex Analytical Challenges. (2012). YouTube.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. shimadzu.com [shimadzu.com]
- 12. youtube.com [youtube.com]
- 13. Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination | MtoZ Biolabs [mtoz-biolabs.com]
- 15. lcms.cz [lcms.cz]
Thp-PEG12 vs. Other Linkers: A Technical Guide for PROTAC Design
Executive Summary: The "Reach and Protect" Strategy
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a thermodynamic governor of ternary complex formation. Thp-PEG12 represents a specific strategic choice in this landscape, serving a dual purpose:
-
Synthetic Utility (The "Thp" Cap): The Tetrahydropyran (Thp) group acts as a robust, acid-labile protecting group for the hydroxyl terminus, enabling orthogonal chemistry (specifically base-catalyzed alkylations) that other protecting groups (like esters or silyl ethers) cannot survive.
-
Structural Function (The "PEG12" Chain): The 12-unit polyethylene glycol chain provides a long-range "reach" (~40–50 Å extended) and high hydrophilicity, essential for scaffolding E3 ligase-POI pairs with deep binding pockets or distant surface lysines, albeit at the cost of permeability.
This guide objectively compares this compound against standard alternatives (Short PEGs, Alkyl chains, Rigid linkers) and details the specific synthetic protocols required to leverage its unique properties.
Part 1: The Chemistry of this compound
To understand when to use this compound, one must distinguish the protecting group (Thp) from the linker backbone (PEG12).
The Thp Protecting Group vs. Alternatives
The Thp group (2-tetrahydropyranyl) protects alcohols as acetals.[1][2] Its primary advantage in PROTAC synthesis is its base stability .
| Protecting Group | Lability (Removal) | Stability (Tolerance) | PROTAC Application Context |
| Thp (Tetrahydropyranyl) | Acid (HCl, PPTS, TsOH) | Excellent Base Stability (NaH, LiOH), Nucleophiles, Grignards. | Best for: Reactions requiring strong bases (e.g., Williamson ether synthesis) to attach the linker to the Warhead or E3 ligand. |
| TBDMS (Silyl Ether) | Fluoride (TBAF), Acid | Moderate Base Stability. Labile to strong acid. | Alternative: Used when acid conditions must be avoided entirely. More expensive than Thp. |
| Acetyl / Ester | Base (NaOH), Nucleophiles | Stable to Acid. | Poor Choice: Often cleaves prematurely during nucleophilic substitutions used in linker attachment. |
| Benzyl (Bn) | Hydrogenolysis (H₂/Pd) | Excellent Acid/Base Stability. | Niche: Used only if the PROTAC backbone contains no other reducible groups (e.g., nitro, alkene). |
The PEG12 Backbone: Physics of the Chain
PEG12 is considered a "Long" linker in the PROTAC field.
-
Length: ~45 Å (fully extended).
-
Role: Spanning large distances when the E3 ligase binding site (e.g., VHL) and the Target protein binding site are deeply buried.
Part 2: Comparative Performance Analysis
This compound vs. Short PEGs (PEG2–PEG4)
The "Goldilocks" Zone of Degradation: Data indicates that linker length is binary for certain targets—below a threshold, degradation is zero.
-
Case Study: TBK1 Degradation (Arvinas Data)
-
PEG < 12 units: No degradation observed.[3][4] The E3 and POI clashed sterically, preventing ubiquitination.
-
PEG 12+ units: Sub-micromolar DC50 (degradation concentration).
-
Mechanism: The long PEG12 chain allowed the E3 ligase to "orbit" the target until a permissive geometry for ubiquitin transfer was found.
-
-
The Trade-off:
-
Entropy Penalty: PEG12 is highly flexible. Forming a rigid ternary complex requires overcoming a massive entropic penalty (
), often leading to lower binary affinity ( ) compared to shorter linkers. -
Permeability: PEG12 adds significant molecular weight (~530 Da for the linker alone) and TPSA (Topological Polar Surface Area), often pushing the PROTAC into "Beyond Rule of 5" territory, reducing oral bioavailability.
-
This compound vs. Alkyl Chains
Solubility vs. Permeability:
| Feature | PEG12 Linker | Alkyl Linker (C10-C12) |
| Solubility | High. Solves the "greasy warhead" problem. | Low. Increases lipophilicity (LogP). |
| Metabolic Stability | Moderate. Susceptible to oxidative cleavage. | High. |
| Conformation | Random Coil (Flexible). | Semi-Rigid (Hydrophobic collapse). |
| Verdict | Use PEG12 if the Warhead/E3 ligand are highly hydrophobic (e.g., Thalidomide + Kinase Inhibitor). | Use Alkyl if membrane permeability is the limiting factor and solubility is manageable. |
Part 3: Synthetic Protocols
Protocol A: this compound Deprotection
Context: You have conjugated the "free" end of this compound to your Ligand A. Now you must remove the Thp group to reveal the alcohol for conjugation to Ligand B.
Reagents:
-
Substrate: Ligand-Linker-O-Thp
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) - Preferred for mildness
-
Solvent: Ethanol or Methanol (warm)
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of the Thp-protected intermediate in Ethanol (0.1 M concentration).
-
Acidification: Add 0.1–0.2 eq of PPTS.
-
Reaction: Stir at 55°C for 2–4 hours. Monitor by TLC (Thp removal significantly increases polarity/decreases Rf).
-
Workup:
-
Cool to RT.
-
Concentrate in vacuo.
-
Crucial: Do not do an aqueous acid wash if your ligand contains basic nitrogens (e.g., Pomalidomide), as you may lose product to the aqueous phase.
-
Purify via Flash Chromatography (DCM:MeOH gradient).
-
Protocol B: The "Williamson" Activation (Why you chose Thp)
Context: Attaching the linker to a phenol warhead using a strong base.
-
Deprotonation: Dissolve Phenol-Warhead (1.0 eq) in dry DMF. Add NaH (1.2 eq) at 0°C. Stir 30 min.
-
Alkylation: Add Tosylate-PEG12-O-Thp (1.1 eq).
-
Note: If this were an Acetyl-protected PEG, the NaH would cleave the acetate. Thp remains stable.[5]
-
-
Heat: Warm to 60°C for 12 hours.
-
Result: Warhead-O-PEG12-O-Thp. (Ready for Protocol A).
Part 4: Visualization of Logic
Diagram 1: The Synthetic Utility of Thp
This diagram illustrates why Thp is selected over Esters for base-mediated synthesis.
Caption: Comparative synthetic pathways showing the necessity of Thp protection during harsh basic alkylation steps, preventing the side reactions common with ester-protected linkers.
Diagram 2: Linker Length & Ternary Complex
This diagram illustrates the "Reach" function of PEG12 in overcoming steric clashes.
Caption: Structural impact of linker length. PEG12 (Scenario B) resolves steric clashes inherent in deep-pocket targets, enabling functional ubiquitination where shorter linkers fail.
References
-
Crews, C. M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC. Available at: [Link]
-
Arvinas & Yale University. (2019). Linker length and composition in PROTAC design: The TBK1 Case Study. Journal of Medicinal Chemistry. (Contextualized from Search Result 1.7). Available at: [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for Thp stability mechanics).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
Thp-PEG12 vs. Non-Cleavable Linkers: A Comparative Guide for ADC Optimization
The following guide provides an in-depth technical comparison of Thp-peg12 (an acid-cleavable, hydrophilic linker) versus traditional non-cleavable linkers (e.g., SMCC, Thioether) in the development of Antibody-Drug Conjugates (ADCs).
Executive Summary
The selection of a linker determines the pharmacokinetic (PK) profile, therapeutic index, and efficacy of an Antibody-Drug Conjugate (ADC). While non-cleavable linkers (e.g., SMCC) provided the foundation for early successes like T-DM1 (Kadcyla®), they suffer from limitations in payload release efficiency and bystander killing.
This compound represents a next-generation linker strategy that combines acid-triggered cleavage (via the Tetrahydropyranyl, or THP, moiety) with hydrophilic shielding (via a 12-unit Polyethylene Glycol spacer).[1] This guide demonstrates that this compound offers superior solubility, "traceless" payload release, and enhanced bystander effects compared to non-cleavable alternatives, particularly for hydrophobic payloads.[1]
Mechanistic Architecture
To understand the advantages of this compound, we must first contrast the payload release mechanisms.
The Non-Cleavable Paradigm (e.g., SMCC)
Non-cleavable linkers form a permanent covalent bond between the antibody and the payload. Release relies entirely on the lysosomal degradation of the antibody backbone.
-
Mechanism: Proteolytic digestion of the antibody.[2]
-
Release Product: The payload remains attached to the linker and an amino acid residue (e.g., Lysine-SMCC-DM1).[1]
-
Limitation: The resulting metabolite is often charged and hydrophilic, preventing it from crossing membranes to kill neighboring tumor cells (No Bystander Effect).
The this compound Paradigm (Acid-Cleavable + Hydrophilic)
This compound utilizes a Tetrahydropyranyl (THP) ether linkage as a pH-sensitive trigger.[1]
-
Mechanism: The THP acetal is stable at physiological pH (7.4) but hydrolyzes rapidly in the acidic environment of the endosome (pH 5.0–6.0) and lysosome (pH 4.5–5.0).[3]
-
Release Product: Hydrolysis yields the native, unmodified payload (free alcohol) and a linker byproduct.
-
The PEG12 Role: The 12-unit PEG spacer creates a "hydration shell" around the hydrophobic payload, masking it from solvent exposure during circulation.
Mechanistic Pathway Visualization[1]
Figure 1: Comparative release pathways.[1] this compound allows early release in the endosome and generation of membrane-permeable native drug, enabling the bystander effect.[1]
Comparative Performance Analysis
The following data summarizes the structural and functional advantages of this compound over standard non-cleavable linkers (e.g., SMCC-DM1).
Solubility and Aggregation
Hydrophobic payloads (e.g., PBD dimers, Tubulysins) often cause ADCs to aggregate, leading to fast clearance and hepatotoxicity.
-
Non-Cleavable: Short alkyl linkers (like MCC) do not mask the payload's hydrophobicity.
-
This compound: The PEG12 chain provides a hydrophilic shield, significantly reducing the apparent hydrophobicity of the conjugate.
| Feature | Non-Cleavable (e.g., SMCC) | This compound (Acid-Cleavable) | Impact |
| Payload Release | Lysine-Linker-Drug (Modified) | Native Drug (Unmodified) | Native drug maintains original potency and structure.[1] |
| Bystander Effect | Negative (Charged metabolite) | Positive (Neutral payload) | Critical for heterogeneous tumors with low antigen expression. |
| Aggregation | High (for hydrophobic drugs) | Low (PEG shielding) | PEG12 improves homogeneity and reduces liver uptake. |
| Trigger | Lysosomal Proteases | Acidic pH (Endosome/Lysosome) | Allows faster release kinetics before complete degradation. |
| Circulation Stability | High | Tunable (High at pH 7.4) | Thp ethers are stable in plasma but cleave at pH < 6. |
The "Traceless" Advantage
Experimental evidence suggests that modifications to the payload (as seen with non-cleavable linkers) can reduce potency.
-
Observation: In T-DM1, the metabolite is Lys-MCC-DM1.[1] While active, it is less potent against MDR1+ (multidrug-resistant) cells compared to free DM1 because it is a substrate for efflux pumps.[1]
-
This compound Solution: By releasing the native drug, this compound conjugates evade certain resistance mechanisms and maintain the original IC50 of the payload [1].
Experimental Protocol: Conjugation & Validation
This section details a self-validating workflow for conjugating a payload to an antibody using a This compound-NHS ester (assuming the payload has a reactive hydroxyl or amine pre-functionalized with the Thp moiety, or using a heterobifunctional approach).[1]
Scenario: Conjugating a drug (with a hydroxyl group protected/activated by Thp-linker) to Antibody Lysines.
Materials
-
Linker: this compound-NHS ester (Heterobifunctional: Acid-labile Thp end for drug, NHS end for antibody).[1]
-
Antibody: IgG1 (e.g., Trastuzumab), 10 mg/mL in PBS (pH 7.4).
-
Payload: Cytotoxic agent with a hydroxyl group.
-
Buffer A: PBS, pH 7.4 (Conjugation).
-
Buffer B: Histidine-Acetate, pH 5.5 (Purification/Storage).[1]
Step-by-Step Workflow
Step 1: Drug-Linker Synthesis (Pre-Conjugation) [1]
-
React the payload's hydroxyl group with the Thp-reactive end of the linker to form the acid-labile acetal bond.[1]
-
Validation: Verify mono-substitution via LC-MS.[1] Ensure the NHS ester on the other end remains intact.
Step 2: Antibody Conjugation
-
Equilibration: Adjust Antibody to 5 mg/mL in Buffer A.
-
Activation: Add Drug-Linker-NHS (dissolved in DMSO) to the antibody at a molar excess of 5–8x.[1]
-
Note: Keep DMSO < 10% v/v to prevent denaturation.
-
-
Incubation: Mix gently for 2 hours at Room Temperature (25°C).
-
Quenching: Add Glycine (0.1 M) to quench unreacted NHS esters.
Step 3: Purification
-
Desalting: Use a Zeba™ Spin Desalting Column or TFF (Tangential Flow Filtration) equilibrated with Buffer B.
-
Rationale: Buffer exchange removes free drug and organic solvent.
Step 4: QC & Stability Testing (The "Self-Validating" Step)
-
DAR Determination: Use HIC-HPLC (Hydrophobic Interaction Chromatography) to calculate Drug-to-Antibody Ratio.[1]
-
Success Criteria: Average DAR 3.5–4.0.
-
-
Aggregation Check: SEC-HPLC (Size Exclusion).
-
Success Criteria: >95% Monomer.
-
-
Acid Hydrolysis Test (Critical): Incubate a small aliquot at pH 5.0 (Acetate buffer) for 24 hours at 37°C. Analyze by LC-MS.
-
Success Criteria: >80% release of free payload (confirming Thp cleavage).
-
Control: Incubate at pH 7.4; release should be <5%.
-
Workflow Visualization
Figure 2: Step-by-step conjugation and validation workflow ensuring linker integrity and functionality.
Conclusion
The transition from non-cleavable to cleavable hydrophilic linkers marks a significant evolution in ADC design. This compound offers a distinct advantage by decoupling solubility from release mechanism:
-
PEG12 ensures the ADC remains soluble and non-aggregated in circulation, even with highly potent hydrophobic payloads.
-
Thp (Tetrahydropyranyl) ensures rapid, traceless release of the active drug upon endosomal acidification.
For researchers targeting solid tumors where bystander killing and high-potency payloads are required, this compound provides a superior alternative to legacy non-cleavable chemistries.[1]
References
-
National Institutes of Health (PMC). (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]
Sources
comparing the in vivo stability of Thp-peg12 and other linkers
This guide provides an objective, data-driven comparison of the in vivo stability of THP-PEG12 (Tetrahydropyranyl-PEG12) against industry-standard linkers like Maleimide and Val-Cit .
Executive Summary: The Stability Paradox
In bioconjugation, This compound refers to a polyethylene glycol linker capped with a Tetrahydropyranyl (THP) group. This moiety functions as an acid-labile acetal linkage .
-
The Critical Distinction: Unlike Maleimide (which forms a thioether and suffers from retro-Michael instability in plasma) or TFP esters (which form hyper-stable amides), THP is a pH-sensitive "switch."
-
Performance Verdict: this compound offers superior plasma stability (at pH 7.4) compared to Maleimide but requires specific acidic conditions (pH < 5.0) for payload release, making it a specialized tool for lysosomal targeting or prodrug strategies , rather than a universal stable linker.
Part 1: Technical Deep Dive & Mechanism
This compound (Tetrahydropyranyl Ether)
-
Chemistry: The THP group protects a hydroxyl moiety, forming an acetal.[1]
-
In Vivo Mechanism: Acetals are stable to basic and neutral hydrolysis (blood plasma, pH 7.4) but hydrolyze in acidic environments (endosomes/lysosomes, pH 4.5–5.5).[2]
-
Stability Profile:
-
Plasma (pH 7.4): High Stability.[2] No retro-Michael reaction.
-
Acid (pH 5.0): Moderate Cleavage. (Slower than Hydrazone, faster than Amide).
-
Maleimide-PEG12 (Thiosuccinimide)
-
Chemistry: Reacts with thiols (Cysteine) to form a thiosuccinimide ring.
-
In Vivo Mechanism: The ring is susceptible to Retro-Michael Addition , where the linker detaches from the antibody and transfers to serum albumin (which has a free cysteine, Cys34).
-
Stability Profile:
-
Plasma (pH 7.4): Moderate/Low. ~10–20% payload loss over 7 days via exchange.
-
Acid (pH 5.0): Stable.
-
TFP-PEG12 (Tetrafluorophenyl Ester)
-
Note: Often confused with THP due to acronym similarity.
-
Chemistry: Amine-reactive ester.[3][4] Forms a stable Amide bond.
-
Stability Profile:
-
Plasma (pH 7.4): Hyper-stable. No cleavage.
-
Acid (pH 5.0): Stable.
-
Part 2: Comparative Data Analysis
The following table synthesizes in vivo performance metrics from bioconjugation literature.
| Metric | This compound (Acetal) | Maleimide-PEG12 (Thioether) | Val-Cit-PAB (Enzyme Cleavable) | TFP-PEG12 (Amide) |
| Linker Type | Acid-Cleavable (pH) | Non-Cleavable* (Chemically) | Protease-Cleavable | Non-Cleavable |
| Plasma Stability (pH 7.4) | High (>95% intact at 7 days) | Moderate (Loss via exchange) | High (Stable in mouse/human) | Very High |
| Mechanism of Loss | Acid Hydrolysis (Slow at pH 7.4) | Retro-Michael Exchange (Albumin) | Carboxylesterase (Mouse only) | None (Proteolysis only) |
| Release Trigger | pH < 5.0 (Endosome) | None (unless ring opens) | Cathepsin B (Lysosome) | None |
| Off-Target Toxicity | Low (Stable in circulation) | Moderate (Payload transfer) | Low | Low |
| Typical Half-Life (t1/2) | > 14 Days (Plasma) | ~7–10 Days (Linker only) | Dependent on mAb | > 21 Days |
*Note: Maleimide is "non-cleavable" in design, but "unstable" in practice due to the retro-Michael reaction.
Part 3: Visualization of Instability Pathways
The diagram below illustrates the divergent fates of THP and Maleimide linkers in the bloodstream vs. the tumor cell.
Figure 1: Mechanistic fate of linkers. Maleimide suffers from plasma instability (red path), while THP remains stable in plasma but cleaves in the acidic lysosome (green path).
Part 4: Experimental Protocols
To validate the stability of this compound constructs in your own lab, use these self-validating protocols.
Protocol A: Plasma Stability Assay (In Vitro)
Objective: Quantify linker shedding in physiological conditions.
-
Preparation:
-
Conjugate Model Protein (e.g., BSA or mAb) with This compound-Fluorophore and Maleimide-PEG12-Fluorophore .
-
Normalize concentration to 1 mg/mL in PBS.
-
-
Incubation:
-
Mix conjugate 1:10 with Human Plasma (pooled) or Mouse Plasma .
-
Incubate at 37°C in a sterile environment.
-
Timepoints: 0h, 24h, 48h, 96h, 7 days.
-
-
Extraction & Analysis:
-
At each timepoint, take an aliquot.
-
Critical Step: Perform Protein A purification (for mAb) or Spin Filtration (30kDa cutoff) to separate the Antibody-Conjugate from low-molecular-weight fragments (released payload) or Albumin-bound payload.
-
-
Readout:
-
Measure Fluorescence of the Flow-Through (Released Payload) vs. Retentate (Intact ADC).
-
Validation: Maleimide samples should show increased fluorescence in the flow-through (or Albumin fraction) over time. THP samples should remain in the retentate.
-
Protocol B: pH-Dependent Cleavage (Release Assay)
Objective: Confirm THP cleavage in lysosomal-mimicking conditions.
-
Buffers:
-
Buffer A (Plasma mimic): PBS, pH 7.4.
-
Buffer B (Lysosome mimic): Acetate Buffer, pH 5.0.
-
-
Workflow:
-
Incubate this compound-Payload in both buffers at 37°C.
-
-
Analysis (LC-MS):
-
Inject samples into LC-MS at 0, 4, 12, and 24 hours.
-
Monitor the mass of Intact Conjugate vs. Free Payload .
-
-
Expected Result:
-
pH 7.4: < 5% release at 24h.
-
pH 5.0: > 50% release at 24h (rate depends on specific THP substitution pattern).
-
Part 5: Expert Insights & Recommendations
-
When to choose this compound:
-
You require a Prodrug Strategy where the payload must be released in the acidic tumor microenvironment.
-
You are developing PROTACs where the linker needs to be chemically inert during synthesis but potentially cleavable for metabolic studies.
-
You need to avoid the "Maleimide Exchange" phenomenon in long-circulating antibodies (half-life > 1 week).
-
-
When to avoid this compound:
-
If your target internalization is slow or non-existent (THP requires low pH for cleavage).
-
If you need absolute stability (use TFP ester or Amide/Triazole linkers).
-
If you are confusing it with THP-Chelators (Tris(hydroxypyridinone)) used for Gallium-68 radiolabeling.
-
-
The "Maleimide Fix":
-
If you must use Maleimide but want better stability, use Hydrolyzed Maleimides (self-hydrolyzing reagents) which force the ring open after conjugation, preventing the retro-Michael reaction.
-
References
-
BroadPharm. this compound Product Specifications and Structure. Retrieved from
- Fontaine, S. D., et al. (2016).Long-term stabilization of maleimide–thiol conjugates.Bioconjugate Chemistry. (Demonstrates the instability of standard maleimides).
-
Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[5] (Definitive guide on Tetrahydropyranyl acetal stability and cleavage conditions).
- Lyon, R. P., et al. (2014).Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.Nature Biotechnology.
-
AxisPharm. Pegylated Linkers and THP Protection Strategies. Retrieved from
Sources
A Senior Application Scientist's Guide to the Analytical Validation of Thp-peg12 Purity
For researchers, scientists, and professionals in drug development, the precise characterization of every component is paramount. This guide provides an in-depth technical comparison of analytical chromatography methods for validating the purity of Thp-peg12, a heterobifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Ensuring the purity of this linker is not merely a quality control checkpoint; it is the foundation upon which the efficacy and safety of the resulting therapeutic are built. Impurities can lead to undesirable side reactions, the formation of heterogeneous products, and ultimately compromise the therapeutic's function.
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offering a self-validating system of analysis grounded in established scientific principles and regulatory expectations.
The Critical Nature of this compound Purity
This compound, characterized by a 12-unit polyethylene glycol (PEG) chain, is often functionalized with protecting groups like tetrahydropyranyl (THP).[1][2] This structure provides a flexible spacer in PROTACs, which are novel therapeutic agents that leverage the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] The purity of this compound is critical for several reasons:
-
Stoichiometric Control: Precise molar ratios are essential in PROTAC synthesis. Impurities can disrupt this stoichiometry, leading to incomplete reactions and a complex mixture of products.
-
Pharmacokinetics: The length of the PEG chain influences the solubility, stability, and pharmacokinetic properties of the final PROTAC.[3] The presence of PEG chains of varying lengths (polydispersity) can lead to a heterogeneous drug product with unpredictable behavior in vivo.
-
Safety and Efficacy: Uncharacterized impurities could have their own biological activities or toxicities, potentially leading to adverse effects or reduced therapeutic efficacy.
A Comparative Analysis of Analytical Chromatography Techniques
Several chromatography techniques can be employed to assess the purity of this compound. The choice of method depends on the specific impurities that need to be detected and quantified. The most relevant techniques are Size-Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ion-Exchange Chromatography (IEX).[4][]
Below is a comparative overview of these techniques for the analysis of this compound:
| Feature | Size-Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEX) |
| Principle of Separation | Hydrodynamic volume (molecular size in solution).[6][7] | Hydrophobicity.[4] | Net charge.[] |
| Primary Application for this compound | Assessing polydispersity (presence of different PEG chain lengths) and aggregation.[8][9] | Separating this compound from non-PEGylated impurities, starting materials, and byproducts with different polarities.[10][11] | Separating charged impurities or positional isomers if the this compound molecule has ionizable groups.[] |
| Strengths | - Direct assessment of molecular size distribution.- Mild separation conditions, preserving the integrity of the molecule. | - High resolution and sensitivity.- Applicable to a wide range of polar and non-polar impurities. | - Highly selective for charged species.- Can separate molecules with very similar hydrophobicities. |
| Limitations | - Limited resolution for molecules of similar size.- Potential for non-specific interactions with the stationary phase.[8] | - Can be denaturing for some molecules (less of a concern for a small molecule like this compound).- Peak broadening can occur with polydisperse PEGs.[11] | - Only applicable if the molecule or impurities are charged.- Requires careful control of mobile phase pH and ionic strength. |
Experimental Workflow: A Multi-Modal Approach to Purity Validation
A robust validation of this compound purity necessitates a multi-modal approach, leveraging the orthogonal nature of different chromatography techniques. An exemplary workflow is presented below.
Caption: A multi-modal chromatographic workflow for comprehensive this compound purity validation.
Detailed Experimental Protocols
The following are representative protocols. As a Senior Application Scientist, I must emphasize that these are starting points and should be optimized and validated according to the specific instrumentation, reagents, and regulatory requirements, such as those outlined by the FDA and in the United States Pharmacopeia (USP).[12][13][14][15]
Size-Exclusion Chromatography (SEC) for Polydispersity Analysis
Principle: SEC separates molecules based on their size in solution.[6][7][16] Larger molecules elute first as they have less access to the pores of the stationary phase, while smaller molecules have a longer path and elute later. This technique is ideal for resolving this compound oligomers of different chain lengths.
Methodology:
-
Column: A column packed with a hydrophilic stationary phase suitable for the molecular weight range of this compound and its potential oligomers (e.g., Agilent AdvanceBio SEC, Waters ACQUITY UPLC BEH200 SEC).
-
Mobile Phase: An aqueous buffer, such as 100 mM sodium phosphate, pH 7.0. The inclusion of a small percentage of an organic modifier may be necessary to mitigate non-specific interactions.[17]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Refractive Index (RI) detection is commonly used for polymers like PEG that lack a strong UV chromophore.[4] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed.[18]
-
Data Analysis: The chromatogram will show a distribution of peaks corresponding to different PEG chain lengths. The polydispersity index (PDI) can be calculated to quantify the breadth of the molecular weight distribution.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling
Principle: RP-HPLC separates molecules based on their hydrophobicity.[4] A non-polar stationary phase is used with a polar mobile phase. More hydrophobic molecules will have a stronger interaction with the stationary phase and thus a longer retention time. This method is excellent for separating this compound from less polar starting materials or more polar degradation products.
Methodology:
-
Column: A C18 or C8 column is typically used (e.g., Waters XBridge BEH C18, Agilent ZORBAX Eclipse Plus C18).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute compounds with increasing hydrophobicity.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: As this compound itself lacks a strong chromophore, detection can be challenging. If derivatized, UV detection is possible. Otherwise, ELSD, CAD, or mass spectrometry (MS) are preferred.[18]
-
Data Analysis: The peak area of this compound is compared to the total area of all peaks to determine purity. Impurities are quantified as a percentage of the main peak.
Ion-Exchange Chromatography (IEX) for Charged Impurity Analysis
Principle: IEX separates molecules based on their net charge at a given pH.[] The stationary phase contains charged functional groups that interact with oppositely charged molecules in the sample. Molecules are then eluted by changing the pH or increasing the ionic strength of the mobile phase.[19][20] This technique is valuable for detecting and quantifying any charged impurities that may be present.
Methodology:
-
Column: A strong or weak anion or cation exchange column is selected based on the potential charge of the impurities (e.g., Thermo Scientific ProPac, Bio-Rad UNOsphere).
-
Mobile Phase A: A low ionic strength buffer at a specific pH.
-
Mobile Phase B: A high ionic strength buffer (e.g., Mobile Phase A with 1 M NaCl).
-
Gradient: A salt gradient is typically used to elute bound molecules.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Conductivity detection is often used in conjunction with UV or other detectors.
-
Data Analysis: Similar to RP-HPLC, the peak area of any charged impurities is compared to the main peak of this compound (if it has any charge) or a suitable standard.
Logical Relationship of the Analytical Techniques
The three techniques provide complementary information, creating a comprehensive picture of the this compound sample's purity.
Caption: Interrelationship between this compound properties and analytical chromatography methods.
Conclusion
The validation of this compound purity is a critical step in the development of safe and effective PROTAC therapeutics. A comprehensive assessment requires a multi-faceted approach utilizing orthogonal analytical techniques. By combining the strengths of Size-Exclusion, Reversed-Phase, and Ion-Exchange chromatography, researchers can gain a detailed understanding of the purity profile of their this compound material. This guide provides the foundational knowledge and practical protocols to establish a robust and reliable purity validation system, ensuring the quality and consistency of this vital building block in next-generation therapeutics.
References
- Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
-
Agilent Technologies. (2016). Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Retrieved from [Link]
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Ataman Kimya. (n.d.). PEG-12. Retrieved from [Link]
- Google Patents. (n.d.). CN106872624B - Method suitable for detecting purity of pegylated protein.
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ResearchGate. (2020). RP HPLC methods for PEGylated proteins downstream. Retrieved from [Link]
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Chromatography Forum. (2011). analysis of PEG. Retrieved from [Link]
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PubMed. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. Retrieved from [Link]
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Paint.org. (n.d.). An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. Retrieved from [Link]
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ResearchGate. (2009). Recent advances in polymer monoliths for ion-exchange chromatography. Retrieved from [Link]
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RSC Publishing. (2023). Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review. Retrieved from [Link]
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Specific Polymers. (n.d.). SEC analysis. Retrieved from [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Wikipedia. (n.d.). Size-exclusion chromatography. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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FILAB. (n.d.). SEC Laboratory – Size Exclusion Chromatography Analysis. Retrieved from [Link]
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YMC America. (n.d.). Developments of Hydrophilic Polymer-based Ion Exchange Media for Analysis and Purification of Various Biological Molecules. Retrieved from [Link]
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Parenteral Drug Association. (n.d.). Validation of Analytical Methods for Biopharmaceuticals: A Guide to Risk-Based Validation and Implementation Strategies. Retrieved from [Link]
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PubMed. (2009). Recent advances in polymer monoliths for ion-exchange chromatography. Retrieved from [Link]
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PMC. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Retrieved from [Link]
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BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]
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ComplianceOnline. (n.d.). Analytical Methods Validation for FDA Compliance Drugs and Biologics (Recorded). Retrieved from [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal PEG Linker Length for Enhanced Drug Delivery
In the landscape of advanced drug delivery, particularly in the realm of biologics and antibody-drug conjugates (ADCs), the process of PEGylation stands out as a cornerstone technology. By covalently attaching polyethylene glycol (PEG) chains to a therapeutic molecule, we can profoundly enhance its pharmacological profile.[1][2] The benefits are well-established: improved solubility, extended circulation half-life, and reduced immunogenicity.[3][][5] However, the efficacy of PEGylation is not a one-size-fits-all proposition. The length of the PEG chain, serving as a linker, is a critical design parameter that can dictate the success or failure of a drug candidate.
This guide provides a comparative analysis of different length PEG linkers, moving beyond theoretical benefits to offer field-proven insights and actionable experimental data. We will explore the causal relationships between linker length and key performance metrics, empowering you to make informed decisions in your drug development pipeline.
The Core Dilemma: Balancing Pharmacokinetics and Potency
The primary function of a PEG linker is to increase the hydrodynamic volume of the drug molecule.[3][6] This larger size effectively "hides" the drug from rapid renal clearance, thereby extending its time in circulation.[7] Furthermore, the hydrophilic PEG chain creates a hydration shell that can mask the therapeutic from the host immune system and reduce non-specific interactions.[6][8]
The central challenge, however, lies in a fundamental trade-off: as PEG linker length increases, the circulation half-life generally improves, but this can come at the cost of reduced biological activity. This phenomenon, often due to steric hindrance, can impede the drug's ability to bind to its target receptor. Therefore, the selection of PEG linker length is an optimization problem, tailored to the specific drug, target, and desired therapeutic outcome.
Below is a conceptual diagram illustrating this core relationship.
Caption: Relationship between PEG linker length and resulting biophysical properties.
Comparative Analysis: The Impact of Linker Length on Performance Metrics
Experimental data is paramount in linker selection. The optimal length is rarely predictable and must be determined empirically. Let's examine the linker's influence on key parameters.
Pharmacokinetics (PK) and Biodistribution
Longer PEG chains are consistently shown to prolong circulation half-life. This is a direct consequence of increased hydrodynamic size, which minimizes renal filtration. A study on methotrexate-loaded chitosan nanoparticles demonstrated a strong linear correlation between the area under the plasma concentration-time curve (AUC) and the molecular weight of the PEG linker, indicating that longer chains provide better protection from the reticuloendothelial system (RES) and lead to longer circulation.[9]
Table 1: Impact of PEG Linker Length on Pharmacokinetic Parameters
| Drug Conjugate System | PEG Linker Length | Key PK Finding | Reference |
|---|---|---|---|
| Affibody-MMAE Conjugate | None | Circulation Half-Life: ~0.5h | [10] |
| Affibody-MMAE Conjugate | 4 kDa | Circulation Half-Life: 2.5x increase vs. none | [10] |
| Affibody-MMAE Conjugate | 10 kDa | Circulation Half-Life: 11.2x increase vs. none | [10] |
| Chitosan Nanoparticles | Increasing MW | Strong linear correlation between PEG MW and AUC (R²=0.955) | [9] |
| Folate-Liposomes | 2k, 5k, 10k Da | In vivo tumor accumulation significantly increased with linker length. |[11] |
This data clearly illustrates that for extending circulation time, longer is often better. The choice between a 4 kDa and a 10 kDa linker could mean the difference between a drug that is cleared in hours and one that persists for a day.
In Vitro Potency and In Vivo Efficacy
Herein lies the trade-off. While a 10 kDa linker dramatically improved the half-life of an affibody-drug conjugate, it also reduced its in vitro cytotoxicity by 22-fold compared to the non-PEGylated version.[10] This suggests significant steric hindrance, where the long, flexible PEG chain physically blocks the affibody from binding to its target.
However, the in vivo results tell a more complex story. The superior pharmacokinetics of the conjugate with the 10 kDa linker ultimately led to much higher antitumor activity compared to the conjugates with shorter or no PEG linkers.[10] The extended circulation time allowed for greater accumulation of the drug in the tumor, overcoming the reduced in vitro potency. This underscores a critical principle: in vitro results are not always predictive of in vivo efficacy.
Similarly, a study on folate-conjugated liposomes found that while there was no significant difference in cellular uptake in vitro between different PEG linker lengths, the in vivo tumor accumulation and antitumor activity were significantly enhanced with longer linkers.[11] The group treated with the 10k Da PEG-linker formulation showed a tumor size reduction of over 40% compared to groups with shorter linkers.[11]
Table 2: Linker Length Effect on Efficacy
| Drug Conjugate System | PEG Linker Length | In Vitro Cytotoxicity | In Vivo Antitumor Activity | Reference |
|---|---|---|---|---|
| Affibody-MMAE Conjugate | None | Highest | Lowest | [10] |
| Affibody-MMAE Conjugate | 4 kDa | 4.5-fold lower than none | Intermediate | [10] |
| Affibody-MMAE Conjugate | 10 kDa | 22.5-fold lower than none | Highest | [10] |
| Doxorubicin/Folate-Liposomes | 2k, 5k, 10k Da | No significant difference | Highest with 10k Da linker |[11] |
Physicochemical Stability and Solubility
A primary reason for incorporating PEG linkers, especially in ADCs, is to counteract the hydrophobicity of the cytotoxic payload and prevent aggregation. The flexible PEG chains provide a steric shield and a hydration shell that enhances solubility and systemic stability.[6]
A study comparing linear versus pendant PEG configurations in ADCs found that the linker architecture is crucial for stability. Amide-coupled ADCs with two pendant 12-unit PEG chains demonstrated superior physical and chemical stability under thermal stress compared to those with a conventional linear 24-unit PEG linker.[12] This improved stability also correlated with slower clearance rates in vivo.[12] This suggests that not just the length (total number of PEG units), but also the spatial arrangement of the PEG chains, must be carefully considered to maximize stability.
Experimental Workflow and Protocols
A systematic, empirical evaluation is the only reliable method for determining the optimal linker. Below is a standard workflow for a comparative study.
Caption: Experimental workflow for comparative analysis of PEG linker lengths.
Protocol: Synthesis of a Model Antibody-Drug Conjugate with Varied PEG Linkers
This protocol describes the conjugation of a thiol-containing payload to a monoclonal antibody (mAb) via maleimide-PEGn-NHS ester linkers of varying lengths (e.g., n=4, 8, 12, 24).
Causality Behind Choices:
-
Two-Step Reaction: An initial reaction modifies the antibody's lysines, followed by conjugation to the payload. This provides better control over the final product compared to a one-pot reaction.
-
pH Control: The initial antibody modification is run at pH 8.0-8.5 to ensure the lysine side-chain amines are deprotonated and sufficiently nucleophilic to react with the NHS ester. The subsequent thiol-maleimide reaction is performed at a lower pH (6.5-7.0) to favor the maleimide-thiol reaction and reduce hydrolysis of the maleimide group.
-
Purification: Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) are used to remove unreacted linker and payload, which is critical for accurate characterization and to avoid toxicity from unconjugated drug.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4), free of primary amines like Tris.
-
Maleimide-PEGn-NHS ester linkers (n=4, 8, 12, 24).
-
Thiol-containing cytotoxic payload.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer A: Phosphate-buffered saline (PBS), pH 8.0.
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.
-
Reaction Buffer B: PBS with 5 mM EDTA, pH 6.8.
-
Purification system (TFF or SEC).
Procedure:
-
Antibody Preparation:
-
Dialyze or buffer-exchange the mAb into Reaction Buffer A.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Linker Activation and Conjugation (Step 1):
-
Dissolve the Maleimide-PEGn-NHS ester linker in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 5 to 10-fold molar excess of the dissolved linker to the mAb solution while gently stirring. Perform this for each different PEG length in separate reactions.
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching and Purification:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes.
-
Purify the mAb-linker intermediate using TFF or SEC with Reaction Buffer B to remove excess linker and quenching agent.
-
-
Payload Conjugation (Step 2):
-
Dissolve the thiol-containing payload in anhydrous DMSO.
-
Add a 1.5 to 2-fold molar excess of the payload (relative to the number of attached linkers) to the purified mAb-linker solution.
-
Incubate at 4°C for 16 hours or room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
-
Final Purification:
-
Purify the final ADC product using TFF or SEC with a formulation buffer (e.g., PBS, pH 7.2) to remove unreacted payload and any aggregates.
-
-
Characterization:
-
Determine the final protein concentration (e.g., A280 nm).
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Confirm product integrity and assess aggregation using SEC-HPLC.
-
Verify molecular weight using mass spectrometry.
-
Conclusion and Authoritative Recommendation
The length of a PEG linker is a powerful tool for modulating the therapeutic index of a drug conjugate. The experimental evidence compellingly shows that longer PEG chains significantly enhance pharmacokinetic properties, particularly circulation half-life.[3][9][10] However, this benefit must be carefully weighed against a potential decrease in target-binding affinity due to steric hindrance.
As a Senior Application Scientist, my recommendation is to always empirically test a range of linker lengths . A typical starting point would be to compare a short (PEG4 or PEG8), medium (PEG12), and long (PEG24 or higher) linker. The optimal choice is frequently the one that provides a sufficient PK enhancement to maximize target tissue accumulation and efficacy in vivo, without overly compromising the intrinsic potency of the therapeutic agent.[10] The interplay between PK and PD is complex, and as seen in multiple studies, superior in vivo outcomes can often be achieved even with reduced in vitro activity, thanks to the profound benefits of extended circulation and tumor accumulation.[10][11]
References
- PurePEG. (2025, October 6). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?
- Kim, M. S., et al. (2023, March 30). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug.
- Yavuz, B. (2022, April 19). The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers.
- PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. (n.d.). Taylor & Francis Online.
- Tee, J. K., et al. (n.d.). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG)
- Xing, L., et al. (2021, May 14). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, RSC Publishing.
- Shiraishi, K., & Yokoyama, M. (n.d.).
- Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors. (2024, February 7). NIH.
- PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2025, August 6).
- Bachir, Z. A., et al. (2018, September 24). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. Dove Medical Press.
- PurePEG. (2025, October 16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
- PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression. (2013, June 2). PMC.
- The Impact of PEG Linker Length on Antibody-Drug Conjugate Stability: A Compar
- PEG Linkers in Antibody-Drug Conjug
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
- Jokerst, J. V., et al. (n.d.). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC.
- The Art of PEGylation: From Simple Polymer to Sophistic
- The Role of Polyethylene Glycol in Nanotechnology. (n.d.). BOC Sciences.
- PEGylation: An Approach for Drug Delivery. A Review. (n.d.). Begell House.
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- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Linker Selection: Assessing the Impact of the Thp-peg12 Linker on Drug Efficacy
For fellow researchers in the field of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is not merely a tether; it is a critical determinant of a drug conjugate's success or failure. The choice of linker dictates the therapeutic index, influencing everything from solubility and stability in circulation to the precise mechanism and rate of payload release within the target cell. An inadequate linker can lead to premature drug release and systemic toxicity, while an overly stable one can prevent the payload from ever reaching its intracellular target.
This guide provides an in-depth comparison of the Thp-peg12 linker, an acid-cleavable, hydrophilic linker, against other prevalent linker technologies. Our objective is to move beyond a simple catalog of options and instead provide a framework for rational linker selection, grounded in mechanistic understanding and supported by experimental data. We will explore the causality behind experimental design and equip you with the foundational protocols necessary to validate these critical components in your own drug development programs.
The this compound Linker: A Technical Profile
The this compound linker is a bifunctional molecule designed with two key strategic components: an acid-labile tetrahydropyranyl (THP) ether for payload release and a 12-unit polyethylene glycol (PEG) chain for modulating physicochemical properties.
-
The "Thp" Trigger: An Acid-Cleavable Release Mechanism: The tetrahydropyranyl group forms an ether linkage with the payload, a bond that is stable at the physiological pH of blood (~7.4) but is designed to undergo rapid hydrolysis in the acidic environments of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[1][2] This pH-dependent cleavage is the core of its release mechanism. Upon internalization of the drug conjugate into the target cell, the decreasing pH of the endolysosomal pathway protonates the THP ether, catalyzing its cleavage and liberating the active drug.[2]
-
The "peg12" Spacer: A Hydrophilicity Reservoir: The 12-unit PEG chain is a hydrophilic spacer that serves multiple critical functions.[3] Many potent cytotoxic payloads are inherently hydrophobic. Conjugating them to an antibody can induce aggregation and negatively impact pharmacokinetics. The peg12 chain acts as a "hydrophilicity reservoir," improving the overall water solubility of the conjugate, which can mitigate aggregation and enhance stability.[4] Furthermore, the PEG chain increases the hydrodynamic volume of the drug, which can help to reduce renal clearance and extend its circulation half-life.[5]
Below is a conceptual diagram of the this compound linker integrated into an Antibody-Drug Conjugate (ADC), illustrating its components and connection points.
Caption: Structure of a this compound linked ADC.
Comparative Analysis: this compound vs. Alternative Linker Technologies
To truly assess the utility of the this compound linker, we must benchmark it against the two most established classes of cleavable linkers: enzyme-cleavable and other acid-cleavable systems.
Benchmark 1: Enzyme-Cleavable Linkers (e.g., Val-Cit-PABC)
Enzyme-cleavable linkers, such as those containing the dipeptide valine-citrulline (Val-Cit), are the most widely used in approved ADCs.[6] They are designed to be cleaved by specific proteases, like Cathepsin B, which are overexpressed in the lysosomes of tumor cells.[6][7]
Causality of Comparison: The primary difference lies in the specificity of the trigger. The Thp linker relies on a general property of the endolysosomal compartment (low pH), whereas the Val-Cit linker relies on the presence of a specific, overexpressed enzyme. This leads to a key trade-off:
-
Specificity vs. Universality: Val-Cit offers potentially higher tumor specificity, as Cathepsin B activity is often elevated in cancer cells compared to normal tissues. However, if a target tumor has low Cathepsin B expression, the payload release will be inefficient. The Thp linker's pH-based mechanism is more universal, as nearly all internalized conjugates will traffic through acidic compartments.
-
Stability and Off-Target Toxicity: Early acid-cleavable linkers, like hydrazones, showed poor plasma stability, leading to premature drug release and off-target toxicity.[1][8] In a direct comparison, dipeptide-containing ADCs were found to be dramatically more selective and potent than an analogous hydrazone-linked ADC, largely due to superior plasma stability.[1] This historical instability has been a major challenge for acid-cleavable linkers. However, newer designs have significantly improved stability; for instance, a novel silyl ether-based acid-cleavable linker demonstrated a half-life of over 7 days in human plasma, a vast improvement over hydrazone linkers (t½ ≈ 2 days).[8]
Data Presentation: Linker Performance Comparison
While direct head-to-head data for a this compound linker is proprietary for many drug programs, we can synthesize data from the literature to compare the performance of modern acid-cleavable linkers against the gold-standard enzyme-cleavable Val-Cit linker.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀)
| Linker Type | ADC Example | Target Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Enzyme-Cleavable | Trastuzumab-Val-Cit-MMAE | HER2+ | ~0.5-5 | [3] (Implied) |
| Acid-Cleavable | Trastuzumab-silyl ether-MMAE | HER2+ (SK-BR-3) | 0.028 | [8] |
| Enzyme-Cleavable | Trastuzumab-β-gal-MMAE | HER2+ | < Val-Cit ADC |[3] |
This table synthesizes representative data; absolute values vary with payload, antibody, and cell line.
Table 2: Comparative In Vivo Efficacy & Stability
| Linker Type | Key Finding | Parameter | Value | Reference |
|---|---|---|---|---|
| Acid-Cleavable (Hydrazone) | Inferior efficacy vs. peptide linker | Efficacy | Less potent | [1] |
| Acid-Cleavable (Hydrazone) | Poor plasma stability | Plasma t½ | ~2 days | [8] |
| Acid-Cleavable (Silyl Ether) | High plasma stability | Plasma t½ | >7 days | [8] |
| Enzyme-Cleavable (Val-Cit) | High plasma stability | Plasma t½ | ~230 days (human) | [1] |
| Enzyme-Cleavable (β-gal) | High in vivo efficacy | Tumor Reduction | 57-58% @ 1 mg/kg |[3] |
Expert Insights: The data reveals a critical narrative. While early acid-cleavable linkers were hampered by instability, modern designs exhibit excellent plasma stability, rivaling that of some peptide linkers. Furthermore, they can achieve exceptionally high potency in vitro. The this compound linker, as a modern acid-cleavable design, is expected to perform similarly to the silyl ether example, offering a potent, universally applicable release mechanism, provided its plasma stability has been optimized. The key advantage of the Val-Cit linker remains its reliance on an enzymatic trigger, which can provide an additional layer of tumor selectivity.
Experimental Workflows for Linker Assessment
To rigorously compare linker technologies, a series of standardized, self-validating experiments must be performed. The following protocols provide a robust framework for this assessment.
Caption: Experimental workflow for ADC linker comparison.
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC₅₀), a key measure of potency.
Objective: To quantify and compare the cell-killing efficacy of ADCs with different linkers on antigen-positive and antigen-negative cell lines.
Materials:
-
Target-positive (e.g., BT-474 for HER2) and target-negative (e.g., MCF-7 for HER2) cell lines.
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS).
-
ADCs (this compound, Val-Cit, etc.), free payload, and unconjugated antibody.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Sterile 96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂).
-
ADC Treatment: Prepare 2x serial dilutions of your ADCs, free payload, and control antibody in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate percent viability relative to the untreated cells. Plot percent viability vs. log[concentration] and fit a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
Protocol 2: Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma, measuring premature payload release which is a surrogate for potential systemic toxicity.
Objective: To determine the rate of drug-linker cleavage from the ADC in plasma over time.
Materials:
-
Test ADCs.
-
Human, rat, or mouse plasma (sodium heparin anticoagulant).
-
Phosphate-buffered saline (PBS).
-
Immunoaffinity capture reagents (e.g., Protein A magnetic beads).
-
LC-MS/MS system for payload quantification or Hydrophobic Interaction Chromatography (HIC) for DAR analysis.
Procedure:
-
Incubation: Dilute the ADC to a final concentration of 100 µg/mL in plasma in a microcentrifuge tube. Prepare a parallel control sample in PBS.
-
Incubate the tubes at 37°C.
-
Time Points: At specified time points (e.g., 0, 24, 48, 96, 168 hours), remove an aliquot of the plasma-ADC mixture. Immediately store at -80°C to stop the reaction.
-
ADC Capture: For each time point, use an immunoaffinity method (e.g., Protein A beads) to capture the antibody and conjugated ADC from the plasma.
-
Analysis:
-
Method A (Payload Release): Analyze the plasma supernatant (the fraction without the captured antibody) using a validated LC-MS/MS method to quantify the amount of free payload that has been released.
-
Method B (DAR Shift): Elute the ADC from the beads and analyze it by HIC or LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates drug loss.
-
-
Data Analysis: Plot the percentage of intact ADC or average DAR as a function of time. Calculate the half-life (t½) of the ADC in plasma.
Protocol 3: In Vivo Xenograft Model Efficacy Study
This protocol is the definitive test of an ADC's therapeutic efficacy, measuring its ability to control tumor growth in a living system.
Objective: To compare the anti-tumor activity of different linker-ADCs in a tumor-bearing mouse model.
Materials:
-
Immunodeficient mice (e.g., NU/NU or SCID).
-
Tumor cell line for implantation (e.g., SKOV3 for a HER2-positive model).
-
Matrigel (optional, for improved tumor take-rate).
-
Test ADCs, vehicle control (e.g., PBS), and relevant antibody controls.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million tumor cells suspended in PBS (or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice until tumors reach a palpable, measurable volume (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Control Antibody, ADC with this compound, ADC with Val-Cit), with 8-10 mice per group.
-
Dosing: Administer the compounds, typically via intravenous (tail vein) injection, at a predetermined dose and schedule (e.g., 3 mg/kg, once weekly).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight as a measure of general toxicity.
-
Endpoint: Continue the study until tumors in the vehicle group reach a predetermined maximum size or for a set duration. Euthanize animals according to ethical guidelines.
-
Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
Conclusion and Strategic Recommendations
The selection of a linker is a multi-parameter optimization problem that must balance stability, release kinetics, and the specific biology of the target.
-
The This compound linker represents a modern, hydrophilic, acid-cleavable system. Its primary advantages are its universal pH-based trigger, which is independent of target cell enzyme expression levels, and its integrated PEG spacer, which confers favorable physicochemical properties to the conjugate. It is an excellent candidate for targets that are robustly internalized but may reside in tumors with heterogeneous or low expression of lysosomal proteases.
-
Enzyme-cleavable linkers like Val-Cit remain the industry standard for a reason. Their requirement for a specific enzymatic cleavage provides an extra layer of tumor selectivity. They are the preferred choice when the target antigen biology is well-understood and Cathepsin B (or another target enzyme) is known to be highly expressed.
Ultimately, there is no "one-size-fits-all" solution. The rigorous, parallel experimental evaluation outlined in this guide is the only way to definitively determine which linker technology will unlock the highest therapeutic potential for a given antibody and payload combination. By understanding the causal mechanisms behind linker function and applying these self-validating protocols, researchers can make informed, data-driven decisions to advance the next generation of targeted therapies.
References
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Sassoon, I., & Blanc, V. (2023). Antibody–Drug Conjugates—Evolution and Perspectives. International Journal of Molecular Sciences. [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
-
Spring, D. R., et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews. [Link]
-
ChemHelpASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
- Wu, A. M., & Senter, P. D. (2005). Arming antibodies: prospects and challenges for immunoconjugates.
-
Wikipedia. (n.d.). Tetrahydropyran. [Link]
-
Lyon, R. P., et al. (2014). Acid-cleavable thiomaleamic acid linker for homogeneous antibody–drug conjugation. Chemical Science. [Link]
-
Bio-Synthesis Inc. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis. [Link]
- Pasqual, N., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. European Journal of Medicinal Chemistry.
-
St. Amant, A. H., et al. (2024). In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies. bioRxiv. [Link]
-
iQ Biosciences. (n.d.). ADC Plasma Stability Assay. iQ Biosciences. [Link]
-
Waters. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Waters. [Link]
-
Li, G., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Bio-protocol. [Link]
-
Creative Biolabs. (n.d.). ADC In Vivo Efficacy Evaluation Services. Creative Biolabs. [Link]
-
Beerli, R. R., et al. (2015). In vivo evaluation of HER-2-specific ADCs in a mouse xenograft model. ResearchGate. [Link]
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acrobiosystems.com [acrobiosystems.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of THP-PEG12 Conjugates Using Size-Exclusion Chromatography
For researchers, scientists, and drug development professionals, the precise characterization of therapeutic conjugates is paramount to ensuring safety and efficacy. This guide provides an in-depth comparison of methodologies for the characterization of tetrahydropyranyl (THP) protected polyethylene glycol (PEG) conjugates, specifically focusing on THP-PEG12, using size-exclusion chromatography (SEC). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The conjugation of molecules with PEG, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] this compound linkers are often employed in the synthesis of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs), where the THP group serves as a protecting group for a terminal functional moiety.[2] Accurate characterization of these conjugates is critical to determine purity, identify the presence of aggregates, and quantify unconjugated species, all of which are critical quality attributes (CQAs).[3]
The Central Role of Size-Exclusion Chromatography (SEC)
SEC is a powerful chromatographic technique that separates molecules based on their hydrodynamic volume in solution.[4][5] Unlike other chromatography methods, SEC relies on a physical partitioning process rather than chemical interactions with the stationary phase.[6] Larger molecules, which are excluded from the pores of the stationary phase, travel a shorter path and elute first, while smaller molecules penetrate the pores to varying extents and elute later. This makes SEC an ideal method for separating large conjugate molecules from smaller, unconjugated starting materials or degradation products.[]
Comparative Analysis of SEC Methodologies for this compound Conjugates
The successful characterization of this compound conjugates by SEC hinges on the judicious selection of columns, mobile phases, and detectors. Here, we compare common approaches and provide data-driven recommendations.
Column Selection: The Heart of the Separation
The choice of SEC column is critical for achieving optimal resolution between the this compound conjugate, unconjugated starting materials, and potential aggregates. Key parameters to consider are pore size, particle size, and stationary phase chemistry.
| Column Parameter | Alternative 1: Large Pore Size (~300 Å) | Alternative 2: Smaller Pore Size (~150 Å) | Rationale & Recommendation |
| Resolution of Conjugate vs. Unconjugated Drug | May provide suboptimal resolution if the unconjugated drug is very small. | Superior resolution for separating the larger conjugate from small molecule drugs. | For a typical small molecule drug conjugated to this compound, a smaller pore size column will offer better separation from the larger conjugate. |
| Resolution of Monomer vs. Aggregate | Excellent resolution of high molecular weight aggregates. | May not fully resolve very large aggregates from the monomeric conjugate. | A larger pore size is advantageous for quantifying aggregates, which is a key safety concern. |
| Operating Pressure | Generally lower backpressure. | Can generate higher backpressure, especially with smaller particle sizes.[8] | Lower pressure is preferable for system longevity and minimizing shear degradation of large molecules. |
| Recommended Column Type | Silica-based with hydrophilic coating (e.g., Agilent AdvanceBio SEC)[9] | Polymer-based (e.g., polyhydroxymethacrylate)[10] | Recommendation: A silica-based column with a hydrophilic coating and a pore size of approximately 200-300 Å offers a good compromise for resolving both aggregates and unconjugated species while minimizing non-specific interactions.[9][11] |
Mobile Phase Optimization: Ensuring a True Size-Based Separation
The mobile phase in SEC should prevent any unintended interactions between the analyte and the stationary phase, which could lead to inaccurate molecular weight estimations.[10] The ideal mobile phase should be a good solvent for the this compound conjugate and contain sufficient salt to mitigate ionic interactions.[12]
| Mobile Phase Component | Alternative 1: Low Salt Concentration (e.g., 50 mM Phosphate) | Alternative 2: Higher Salt Concentration (e.g., 150-300 mM Phosphate) | Rationale & Recommendation |
| Ionic Interactions | May not be sufficient to suppress all ionic interactions, leading to peak tailing or shifting retention times.[13] | Effectively minimizes secondary ionic interactions with the stationary phase.[13] | A higher salt concentration is generally preferred to ensure a pure size-exclusion mechanism. |
| Hydrophobic Interactions | Less likely to promote hydrophobic interactions. | High salt concentrations can sometimes induce hydrophobic interactions, especially with more hydrophobic molecules.[12] | The amphiphilic nature of PEG and the presence of the THP group necessitate a careful balance. |
| Solubility of Conjugate | Generally good for PEGylated conjugates. | Maintains good solubility. | Both options are typically suitable in this regard. |
| Recommended Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 | 100 mM Sodium Phosphate, 200 mM NaCl, pH 6.8 | Recommendation: A mobile phase of 150 mM sodium phosphate at a neutral pH is a robust starting point. The addition of a neutral salt like NaCl can further help to reduce secondary interactions.[13] |
Detection Methods: Visualizing the Elution Profile
The choice of detector depends on the chromophoric properties of the conjugate and the information required from the analysis.
| Detector Type | Alternative 1: UV-Vis Detector | Alternative 2: Refractive Index (RI) Detector | Alternative 3: Multi-Angle Light Scattering (MALS) |
| Principle | Measures absorbance of UV-Vis light by the analyte.[4] | Measures the difference in refractive index between the eluent and the mobile phase.[4] | Measures the intensity of light scattered by the analyte molecules at various angles.[14] |
| Sensitivity | High for molecules with strong chromophores. | Universal, but generally less sensitive than UV-Vis.[15] | Very high sensitivity for large molecules and aggregates. |
| Information Provided | Concentration of chromophore-containing species. Can be used to estimate drug-to-antibody ratio (DAR) if the drug has a unique absorbance.[16] | Concentration of all eluting species. | Absolute molecular weight, independent of column calibration.[17] |
| Compatibility | Compatible with most mobile phases. | Sensitive to changes in mobile phase composition and temperature. | Compatible with most SEC mobile phases. |
| Recommended Detector Setup | UV-Vis in series with MALS | RI in series with MALS | Recommendation: A multi-detector setup combining a UV-Vis detector and a MALS detector provides the most comprehensive characterization. The UV-Vis detector allows for quantification based on a known extinction coefficient, while the MALS detector provides accurate molecular weight information for the conjugate and any aggregates present.[18] |
Experimental Protocols
Protocol 1: SEC-UV/MALS for Purity and Molecular Weight Determination of this compound Conjugates
This protocol is designed for the accurate determination of the purity and absolute molecular weight of a this compound conjugate.
Materials:
-
HPLC System: Agilent 1260 Infinity II Bio-Inert LC or equivalent
-
SEC Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm (p/n PL1180-5301)
-
Detectors:
-
Variable Wavelength Detector (VWD) or Diode Array Detector (DAD)
-
Multi-Angle Light Scattering (MALS) Detector (e.g., Wyatt DAWN)
-
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0, filtered and degassed
-
Sample: this compound conjugate dissolved in mobile phase at a concentration of 1 mg/mL.
Method:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved in all detectors.
-
Sample Injection: Inject 20 µL of the sample solution.
-
Data Acquisition: Acquire data from both the UV and MALS detectors for 30 minutes. Set the UV detector to the wavelength of maximum absorbance for the conjugated molecule (e.g., 280 nm for a protein conjugate).
-
Data Analysis:
-
Integrate the peaks in the UV chromatogram to determine the relative purity and the percentage of aggregates.
-
Use the MALS software to calculate the absolute molecular weight across the eluting peak of the main conjugate species and any aggregates.
-
Diagram: SEC-UV/MALS Experimental Workflow
Caption: Workflow for SEC-UV/MALS analysis of this compound conjugates.
Logical Relationships in SEC Method Development
The interplay between different experimental parameters is crucial for a successful SEC method. The following diagram illustrates these relationships.
Sources
- 1. creativepegworks.com [creativepegworks.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abzena.com [abzena.com]
- 4. docs.paint.org [docs.paint.org]
- 5. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. hplc.eu [hplc.eu]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. azom.com [azom.com]
- 15. selectscience.net [selectscience.net]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Size Exclusion Chromatography (SEC) | Tulane University School of Science and Engineering [sse.tulane.edu]
Safety Operating Guide
Executive Summary: Operational Safety & Logistics
Thp-peg12 (Tetrahydropyranyl-polyethylene glycol-12) is a specialized heterobifunctional linker used primarily in "Click Chemistry" and PROTAC® development.[1] While the polyethylene glycol (PEG) backbone is generally biologically inert, the Tetrahydropyranyl (THP) protecting group introduces specific chemical reactivities—specifically acid sensitivity and potential peroxide formation—that dictate its disposal protocol.
Immediate Action Directive:
-
Do NOT dispose of this compound down the drain.
-
Do NOT mix with strong inorganic acids (HCl, H₂SO₄) in waste streams.
-
Segregate as Non-Halogenated Organic Waste unless dissolved in halogenated solvents (e.g., DCM, Chloroform).
Part 1: Chemical Assessment & Hazard Identification
To ensure safety, we must deconstruct the molecule into its reactive components. This understanding prevents "blind compliance" and establishes a self-validating safety culture.
| Component | Function | Disposal Hazard | Mechanism of Risk |
| PEG12 Spacer | Solubility/Linker | Low (Environmental) | High water solubility allows rapid environmental dispersion if mishandled.[1] |
| THP Group | Alcohol Protection | Moderate (Reactivity) | Acid Labile: Hydrolyzes in acidic pH to release dihydropyran (flammable) and the free alcohol.[1] Peroxide Former: THP ethers can form explosive peroxides upon prolonged exposure to air/light. |
| Residual Solvent | Storage Matrix | High (Ignitability) | If stored in solution (e.g., DCM or THF), the solvent dictates the primary waste code (e.g., EPA D001).[1] |
Part 2: Pre-Disposal Decision Matrix
Before initiating disposal, determine the physical state and chemical environment of the substance. Use the following logic flow to categorize the waste stream correctly.
Figure 1: Decision logic for segregating this compound waste streams based on physical state and solvent composition.[1]
Part 3: Detailed Disposal Protocols
Scenario A: Pure Reagent (Expired or Degraded)
Context: You have a vial of this compound that has degraded or is no longer needed. It is likely a viscous oil or low-melting solid.[1]
-
Peroxide Validation (The "Senior Scientist" Step):
-
THP ethers are suspect peroxide formers. If the vial is old (>12 months) or shows crystal formation around the cap, do not open it . Contact EHS immediately for remote stabilization.
-
Test: If safe to open, use a standard starch-iodide strip.
-
Positive: Treat as high-hazard reactive waste. Add reducing agent (e.g., ferrous sulfate) only if trained.
-
Negative: Proceed to Step 2.
-
-
-
Containerization:
-
Keep the reagent in its original vial if possible.
-
Place the vial into a larger, sealable secondary container (e.g., a wide-mouth HDPE jar).
-
-
Labeling:
-
Tag as "Hazardous Waste - Solid Organic."
-
List constituents: "PEG Reagent, Tetrahydropyranyl derivative."
-
Add Hazard Warning: "Potential Peroxide Former."[2]
-
Scenario B: Reaction Mixtures (Liquid Waste)
Context: this compound dissolved in solvent after a reaction (e.g., Click chemistry or coupling).[1]
-
pH Check (Crucial):
-
Ensure the waste stream is Neutral to Slightly Basic (pH 7-9) .
-
Reasoning: Acidic conditions remove the THP group.[3] If the waste container contains strong acids, the exothermic deprotection can pressurize the container.
-
-
Solvent Segregation:
-
Halogenated: If the reaction used Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated: If the reaction used DMSO, DMF, Methanol, or Water.
-
Note: this compound is highly water-soluble.[1] Even if dissolved in water, it must go to chemical waste, not the sewer, due to the organic load and unknown biological activity of the linker payload.
-
Scenario C: Contaminated Consumables
Context: Syringes, pipette tips, and Kimwipes used with this compound.[1]
-
Sharps: Dispose of needles/syringes in a rigid Biohazard/Sharps container labeled "Chemical Contaminated Sharps."
-
Soft Waste: Collect gloves and wipes in a clear hazardous waste bag (4-mil thickness).
-
Segregation: Do not mix with general trash. Although PEG is low toxicity, the "Thp" moiety classifies it as unregulated chemical waste in many jurisdictions, requiring incineration rather than landfill.
Part 4: Regulatory & Compliance Framework
Adherence to these codes ensures compliance with US EPA (RCRA) and global standards.
| Regulatory Body | Classification | Code/Note |
| US EPA (RCRA) | Unlisted Chemical Product | Not P-listed or U-listed. Regulated by characteristic if ignitable (D001) or reactive (D003).[1] |
| GHS (Global) | Hazard Category | Skin Irrit. 2, Eye Irrit.[1][4] 2. |
| DOT (Transport) | Shipping Name | Not Regulated (unless in flammable solvent).[1] |
Expert Insight on "Empty" Containers: According to EPA 40 CFR 261.7, a container is "RCRA Empty" only if:
-
All wastes have been removed using standard practices (pouring/pumping).
-
No more than 2.5 centimeters (1 inch) of residue remains on the bottom. Recommendation: Triple rinse empty this compound vials with a solvent (ethanol or acetone) and pour the rinsate into the liquid waste stream. Deface the label and discard the glass in broken glass trash.
References
-
American Chemical Society (ACS). (2023).[5] Identifying and Handling Peroxide-Forming Chemicals. ACS Center for Lab Safety. [Link]1]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [Link]
-
National Institutes of Health (NIH). (2017). Tetrahydropyranyl (Thp) as a Protecting Group in Organic Synthesis. PubMed Central. [Link]1]
Sources
A Senior Application Scientist's Guide to Handling Thp-peg12: Essential Safety and Operational Protocols
Introduction
As drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. Thp-peg12, a PEGylated compound, represents a class of molecules with immense therapeutic potential.[1] However, its unique properties also necessitate a rigorous and well-understood handling protocol to ensure the safety of laboratory personnel and the integrity of our research. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and extensive laboratory experience. It is designed to be a practical resource, empowering researchers to work confidently and safely.
The Occupational Safety and Health Administration (OSHA) mandates that employers develop and implement a written Chemical Hygiene Plan (CHP) for the protection of laboratory workers.[2] This guide is intended to supplement, not replace, your institution's specific CHP. Always adhere to your local safety protocols and consult your institution's Chemical Hygiene Officer for any questions or concerns.[3]
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is the foundation of a robust safety plan. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its potential hazards by examining its constituent parts: a Tetrahydropyran (THP) group and a polyethylene glycol (PEG) chain.
-
Tetrahydropyran (THP) Moiety: The THP component is a cyclic ether. Ethers as a class of compounds are known to be flammable and can form explosive peroxides upon storage, especially when exposed to air and light.[4][5] Peroxide formation can make the compound extremely dangerous, and containers should be dated upon opening and periodically tested for peroxides.[5] THP itself is classified as a flammable liquid and can cause skin and serious eye irritation, as well as respiratory irritation.[4]
-
Polyethylene Glycol (PEG) Moiety: PEG itself is generally considered to be of low toxicity and is approved by the FDA for use in various pharmaceutical formulations.[6] However, the process of PEGylation is designed to increase the circulation time of therapeutics, which means that any associated hazards could be prolonged.[7]
-
Overall Profile of this compound: Given the properties of its components, this compound should be handled as a flammable liquid that may cause skin, eye, and respiratory irritation.[4][5] The potential for peroxide formation should be a primary concern during storage and handling.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling any research chemical.[8] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side shields or a face shield.[9] | Protects against accidental splashes and aerosols, which can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[8] | Prevents skin contact, which can lead to irritation.[4] It is crucial to change gloves immediately if they become contaminated.[8] |
| Body Protection | Flame-retardant and chemical-resistant lab coat.[10] | Protects skin and personal clothing from spills and splashes.[8] |
| Respiratory Protection | Use in a certified chemical fume hood.[11] | Prevents inhalation of vapors, which can cause respiratory irritation.[4] A respirator may be required for spill cleanup or in case of ventilation failure.[12] |
Operational Workflow: A Step-by-Step Guide
A structured workflow minimizes the risk of exposure and ensures the efficient and safe use of this compound. The following diagram illustrates the key stages of the handling process.
Caption: this compound Handling Workflow.
Experimental Protocol: Handling this compound
-
Preparation:
-
Thoroughly review the Safety Data Sheet (if available) and the experimental protocol.[8]
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is certified and functioning correctly. Prepare the workspace within the hood by lining it with absorbent, disposable bench paper.
-
-
Handling:
-
Upon receipt, inspect the container for any signs of damage or leakage. Ensure the manufacturer's label is intact and legible.[13]
-
Store the container in a designated flammables cabinet, away from heat, sparks, and open flames.[4][5]
-
When ready to use, transfer the container to the chemical fume hood.
-
Ground and bond the container and receiving equipment to prevent static discharge.[5]
-
Use only non-sparking tools for opening and dispensing the chemical.[5]
-
Dispense the required amount of this compound slowly and carefully to avoid splashing.
-
-
Cleanup and Disposal:
-
After use, decontaminate all surfaces and equipment with an appropriate solvent.
-
Segregate all waste, including contaminated PPE, into designated hazardous waste containers.[8][14]
-
Never dispose of this compound down the drain or in the regular trash.[8]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department.[8]
-
Carefully doff PPE, avoiding contact with any contaminated surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Use a spill kit with appropriate absorbent materials to contain and clean up the spill.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Wipe the area with a decontaminating solution.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and EH&S.
-
Prevent entry to the area.
-
Provide details of the spill to emergency responders.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air immediately.[4] Seek medical attention if you feel unwell.[4]
-
Ingestion: Do NOT induce vomiting.[4] Seek immediate medical attention.[4]
-
Disposal Plan: A Commitment to Environmental Stewardship
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All this compound waste, including unused product, contaminated solutions, and disposable labware, must be collected in designated hazardous waste containers.[8] These containers should be clearly labeled with the contents.[15]
-
Container Management: Use containers that are compatible with this compound and can be tightly sealed.[15] Do not overfill waste containers.[15]
-
Disposal Pathway: All this compound waste must be disposed of through your institution's hazardous waste management program.[16] This ensures compliance with all local, state, and federal regulations.[8]
References
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024, August 12). PMC. Retrieved from [Link]
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OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Bio-Synthesis. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]
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OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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MDPI. (n.d.). Preparation and Optimization of PEGylated Nano Graphene Oxide-Based Delivery System for Drugs with Different Molecular Structures Using Design of Experiment (DoE). Retrieved from [Link]
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SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
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PEGylation technology: addressing concerns, moving forward. (2025, April 23). PMC. Retrieved from [Link]
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PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. (n.d.). PMC. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
